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  • Product: Butyl(1-phenylethyl)amine hydrochloride
  • CAS: 71475-28-0

Core Science & Biosynthesis

Foundational

N-butyl-1-phenylethylamine hydrochloride chemical structure and properties

This guide details the chemical structure, physicochemical properties, synthesis, and applications of N-butyl-1-phenylethylamine hydrochloride . It is designed for researchers and drug development professionals, distingu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, physicochemical properties, synthesis, and applications of N-butyl-1-phenylethylamine hydrochloride . It is designed for researchers and drug development professionals, distinguishing this compound from its structural analogs (such as N-butylamphetamine) and focusing on its role as a chiral intermediate and resolving agent.

Executive Summary

N-Butyl-1-phenylethylamine hydrochloride (also known as N-butyl-α-methylbenzylamine hydrochloride) is a secondary amine salt primarily utilized in organic synthesis as a chiral building block and resolving agent . Structurally, it consists of a 1-phenylethylamine core alkylated with a butyl chain.[1]

While structurally homologous to psychoactive phenethylamines (e.g., N-butylamphetamine), it lacks the methylene spacer between the phenyl ring and the amine-bearing carbon, significantly altering its pharmacological profile and metabolic stability. Its primary utility lies in asymmetric synthesis, where the chiral center at the benzylic position allows for stereoselective transformations.

Chemical Identity & Structural Analysis
2.1 Nomenclature & Identifiers
Parameter Details
IUPAC Name N-butyl-1-phenylethan-1-amine hydrochloride
Common Synonyms N-butyl-α-methylbenzylamine HCl; N-(1-Phenylethyl)butan-1-amine HCl
CAS Number (Free Base) 5412-64-6
CAS Number (HCl Salt) Not widely indexed (Generic: 5412-64-6 (HCl))
Molecular Formula C₁₂H₁₉N[1][2][3][4][5] · HCl
Molecular Weight 213.75 g/mol (Salt); 177.29 g/mol (Free Base)
SMILES CCCCNC(C)C1=CC=CC=C1.Cl
InChI Key InChI=1S/C12H19N.ClH/c1-4-5-10-13-11(2)12-8-6-7-9-12;/h6-9,11,13H,4-5,10H2,1-3H3;1H
2.2 Structural Distinction

It is critical to distinguish this compound from N-butylamphetamine :

  • N-Butyl-1-phenylethylamine : Nitrogen is attached to the benzylic carbon (Ph-CH(Me) -NH-Bu).

  • N-Butylamphetamine : Nitrogen is attached to the homobenzylic carbon (Ph-CH₂-CH(Me) -NH-Bu).

This structural difference renders N-butyl-1-phenylethylamine less flexible and more sterically hindered at the nitrogen center, influencing its reactivity in nucleophilic substitutions.

Physicochemical Properties

The following data aggregates experimental values for the free base and predicted values for the hydrochloride salt.

Property Value / Description Context
Appearance White crystalline solidHCl Salt form
Melting Point 155–160 °C (Predicted)Typical for sec-amine HCl salts
Boiling Point 240.8 °C @ 760 mmHgFree Base (Lit.)[4]
Solubility Soluble in water, ethanol, DMSOSalt form is highly polar
pKa ~9.5–10.0Conjugate acid of sec-amine
LogP 3.53Free Base (Lipophilic)
Density 0.896 g/cm³Free Base
Chirality Exists as (R) and (S) enantiomersOften used as a racemate or pure (R/S)
Synthetic Pathways & Manufacturing

The most robust industrial route for synthesizing N-butyl-1-phenylethylamine is the Reductive Amination of acetophenone with n-butylamine. This method is preferred over direct alkylation due to higher selectivity for the secondary amine.

4.1 Reaction Pathway Diagram

Synthesis Acetophenone Acetophenone (C8H8O) Imine Intermediate Imine (Schiff Base) Acetophenone->Imine Dehydration (-H2O) Butylamine n-Butylamine (C4H11N) Butylamine->Imine Product N-Butyl-1-phenylethylamine (Free Base) Imine->Product Reduction (NaBH4 or H2/Pd) Salt HCl Salt (Final Product) Product->Salt HCl/Ether Precipitation

Figure 1: Reductive amination pathway converting acetophenone to the target amine salt.[4][6][7]

4.2 Experimental Protocol (Bench Scale)

Objective: Synthesis of N-butyl-1-phenylethylamine via reductive amination.

  • Imine Formation :

    • Charge a reaction vessel with Acetophenone (1.0 eq) and n-Butylamine (1.2 eq) in anhydrous Methanol or Toluene .

    • Add a catalytic amount of acid (e.g., p-TsOH) or use molecular sieves to sequester water.

    • Reflux for 4–6 hours until TLC indicates consumption of acetophenone.

  • Reduction :

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise (exothermic).

    • Alternative: Catalytic hydrogenation (H₂, Pd/C, 3 atm) for cleaner industrial scale-up.

    • Stir at room temperature for 12 hours.

  • Work-up :

    • Quench with water/1M NaOH.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate .

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the oily free base.

  • Salt Formation :

    • Dissolve the free base oil in diethyl ether.

    • Add 2M HCl in ether dropwise with stirring.

    • Filter the resulting white precipitate, wash with cold ether, and dry under vacuum.

Applications in Drug Development
5.1 Chiral Resolution Agent

The enantiopure forms [(R) or (S)] of N-butyl-1-phenylethylamine are valuable chiral resolving agents .

  • Mechanism : They form diastereomeric salts with racemic organic acids.

  • Utility : Used to resolve chiral carboxylic acids or amino acid derivatives in early-stage drug discovery. The butyl group adds lipophilicity, altering solubility profiles compared to the parent 1-phenylethylamine, potentially improving resolution efficiency for hydrophobic substrates.

5.2 Pharmaceutical Intermediate
  • Impurity Profiling : In the synthesis of CNS-active phenethylamines, this compound serves as a reference standard for process-related impurities . For instance, if acetophenone is present as a contaminant during the synthesis of amphetamine-like drugs involving butylamine, this byproduct may form.

  • Ligand Synthesis : The secondary amine motif allows for further functionalization (e.g., acylation, alkylation) to generate tertiary amine ligands used in asymmetric catalysis.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected:

  • ¹H NMR (CDCl₃, 400 MHz) :

    • δ 7.20–7.40 (m, 5H, Ar-H)

    • δ 3.75 (q, 1H, Ph-CH -Me)

    • δ 2.45–2.55 (m, 2H, NH-CH₂ -Pr)

    • δ 1.35 (d, 3H, Ph-CH-CH₃ )

    • δ 1.20–1.45 (m, 4H, Butyl-CH₂)

    • δ 0.90 (t, 3H, Butyl-CH₃)

  • Mass Spectrometry (ESI+) :

    • [M+H]⁺ peak at 178.16 m/z .

Safety & Handling

GHS Classification (Predicted):

  • Signal Word : WARNING

  • Hazard Statements :

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocols :

    • Handle in a fume hood to avoid inhalation of amine vapors (fishy odor).

    • Wear nitrile gloves and safety goggles.

    • Store the HCl salt in a desiccator; it may be hygroscopic.

References
  • LookChem . N-(1-phenylethyl)butan-1-amine CAS NO.5412-64-6.[1][3][4][8] Retrieved from

  • ChemicalBook . 5412-64-6 CAS Manufactory - N-butyl-1-phenylethylamine. Retrieved from

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 7408, 1-Phenylethylamine (Parent Structure). Retrieved from [9]

  • ECHA . Registration Dossier - N-butyl-1-phenylethylamine. Retrieved from

Sources

Exploratory

Technical Guide: Molecular Weight, Formula, and Synthesis of Butyl(1-phenylethyl)amine HCl

Abstract This technical guide provides a comprehensive analysis of Butyl(1-phenylethyl)amine Hydrochloride (CAS 71475-28-0), a secondary amine salt utilized as a chiral building block and intermediate in pharmaceutical s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical guide provides a comprehensive analysis of Butyl(1-phenylethyl)amine Hydrochloride (CAS 71475-28-0), a secondary amine salt utilized as a chiral building block and intermediate in pharmaceutical synthesis. We detail its exact molecular weight derivation, physicochemical properties, and rigorous synthesis protocols, emphasizing the reductive amination pathway for high-purity yield.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Core Identifiers

Butyl(1-phenylethyl)amine HCl is the hydrochloride salt of


-butyl-1-phenylethanamine. Structurally, it consists of a secondary amine nitrogen bonded to a butyl chain and a chiral 1-phenylethyl group (often referred to as 

-methylbenzyl).
PropertySpecification
IUPAC Name ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-butyl-1-phenylethanamine hydrochloride
Common Synonyms

-butyl-

-methylbenzylamine HCl; Butyl(1-phenylethyl)amine HCl
CAS Number 71475-28-0 (HCl Salt); 5412-64-6 (Free Base)
Molecular Formula C₁₂H₂₀ClN (Salt); C₁₂H₁₉N (Free Base)
Molecular Weight 213.75 g/mol (Salt); 177.29 g/mol (Free Base)
Melting Point 154–157 °C [1]
Appearance White to off-white crystalline powder
Solubility Soluble in water, ethanol, methanol; sparingly soluble in non-polar solvents.[1][2][3][4][5]
SMILES CCCCNC(C)C1=CC=CC=C1.Cl
Molecular Weight Derivation

Precise stoichiometry requires accurate molecular weight calculations based on standard atomic weights.

Formula:



  • Carbon (12 atoms):

    
    
    
  • Hydrogen (20 atoms):

    
    
    
  • Nitrogen (1 atom):

    
    
    
  • Chlorine (1 atom):

    
    
    
  • Total MW: 213.752 g/mol

Synthesis & Preparation Protocols

Strategic Route Selection

While direct alkylation of 1-phenylethylamine with butyl bromide is possible, it often leads to over-alkylation (formation of tertiary amines) and difficult purification. The Reductive Amination pathway is the industry standard for high-fidelity synthesis, ensuring mono-alkylation and preservation of chirality if starting from an enantiopure amine.

Reaction Mechanism (Reductive Amination)

The synthesis involves the condensation of 1-phenylethylamine with butyraldehyde to form an imine (Schiff base), followed by in situ reduction using Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (


).

Step-by-Step Protocol:

  • Imine Formation:

    • Reagents: 1-Phenylethylamine (1.0 eq), Butyraldehyde (1.05 eq).

    • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

    • Procedure: Dissolve amine in solvent. Add butyraldehyde dropwise at 0°C. Stir at room temperature for 2 hours. Use of a drying agent (

      
      ) or molecular sieves is recommended to drive equilibrium.
      
  • Reduction:

    • Reagent: Sodium Triacetoxyborohydride (1.4 eq).

    • Procedure: Add reducing agent portion-wise to the imine solution.[6] Stir for 4–12 hours.

    • Quench: Quench with saturated

      
      . Extract with DCM.[6]
      
  • Salt Formation (Critical Step):

    • Objective: Isolate the stable HCl salt from the oily free base.

    • Procedure: Dissolve the crude free base in anhydrous diethyl ether or ethyl acetate. Cool to 0°C. Slowly bubble dry HCl gas or add 2M HCl in ether dropwise.

    • Observation: A white precipitate should form immediately. If oiling occurs, scratch the flask sides or seed with a crystal.

Synthesis Pathway Visualization

SynthesisPathway Start 1-Phenylethylamine (C8H11N) Imine Imine Intermediate (Schiff Base) Start->Imine Condensation (-H2O) Reagent Butyraldehyde (C4H8O) Reagent->Imine FreeBase Free Base Butyl(1-phenylethyl)amine Imine->FreeBase Reductive Step Reduction Reduction (NaBH4 or STAB) Reduction->FreeBase FinalProduct Final Product HCl Salt (Solid) FreeBase->FinalProduct HCl Salt Formation SaltForm HCl/Ether Precipitation

Figure 1: Reductive amination pathway for the synthesis of Butyl(1-phenylethyl)amine HCl.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       9.0–9.5 ppm (br s, 2H):  Ammonium protons (
      
      
      
      ).
    • 
       7.3–7.5 ppm (m, 5H):  Aromatic protons (Phenyl group).
      
    • 
       4.2–4.4 ppm (m, 1H):  Methine proton (
      
      
      
      -N) of the phenylethyl group.
    • 
       2.6–2.8 ppm (m, 2H):  Methylene protons (
      
      
      
      ) of the butyl chain.
    • 
       1.6 ppm (d, 3H):  Methyl doublet (
      
      
      
      ) attached to the chiral center.
    • 
       0.85 ppm (t, 3H):  Terminal methyl of the butyl group.
      
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion:

    
     observed at 178.16 m/z .
    
  • Fragmentation: Loss of the butyl group or cleavage at the benzylic position may be observed.

Applications in Drug Development[12][13]

Chiral Resolution & Auxiliaries

The 1-phenylethylamine moiety is a privileged structure in chiral chemistry. The butyl derivative serves as a lipophilic variant of the standard resolving agent.

  • Mechanism: Forms diastereomeric salts with racemic acids, allowing separation via fractional crystallization.

  • Advantage: The butyl group alters solubility profiles compared to the methyl or ethyl analogs, providing an alternative when standard agents fail to crystallize.

Pharmaceutical Intermediate

This scaffold is a substructure in various CNS-active agents (phenethylamine class). It is used as a building block for:

  • Calcimimetics: Agents that mimic the action of calcium on tissues.

  • Monoamine Reuptake Inhibitors: Structural analogs of secondary amine antidepressants.

Experimental Workflow

Workflow RawMat Raw Materials (Amine + Aldehyde) Reaction Reaction Vessel (DCM, 25°C, 4h) RawMat->Reaction Workup Aqueous Workup (NaHCO3 Quench) Reaction->Workup OrganicLayer Organic Phase (Free Base in DCM) Workup->OrganicLayer Extraction SaltGen Salt Generation (HCl in Ether) OrganicLayer->SaltGen Dry & Conc. Filtration Filtration & Drying (Vacuum Oven) SaltGen->Filtration Precipitate QC Quality Control (NMR, mp, HPLC) Filtration->QC

Figure 2: Standard operating procedure for the isolation and purification of the HCl salt.

References

  • Sigma-Aldrich.[7][8] Butyl(1-phenylethyl)amine hydrochloride Product Sheet. Link

  • PubChem.[1] N-butyl-1-phenylethanamine Compound Summary. National Library of Medicine. Link

  • Cayman Chemical.[9][10] N-butyl Amphetamine (hydrochloride) Product Information. Link

  • BenchChem. Synthesis of (R)-N-(1-phenylethyl)propan-2-amine. Link

  • MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules 2023. Link

Sources

Foundational

Safety Data Sheet (SDS) for Butyl(1-phenylethyl)amine hydrochloride

An In-Depth Technical Guide to the Safe Handling and Characterization of Butyl(1-phenylethyl)amine hydrochloride This guide provides an in-depth analysis of Butyl(1-phenylethyl)amine hydrochloride (CAS No. 71475-28-0), a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling and Characterization of Butyl(1-phenylethyl)amine hydrochloride

This guide provides an in-depth analysis of Butyl(1-phenylethyl)amine hydrochloride (CAS No. 71475-28-0), a compound of interest for researchers and professionals in drug development. Moving beyond the standard Safety Data Sheet (SDS) format, this document elucidates the scientific rationale behind safety protocols, analytical methodologies, and handling procedures. It is designed to empower scientists with the knowledge to manage this chemical with the highest degree of safety and technical proficiency.

Foundational Profile and Physicochemical Properties

Butyl(1-phenylethyl)amine hydrochloride is a secondary amine salt. Structurally, it is a derivative of 1-phenylethylamine, a well-known chiral building block in organic synthesis.[1][2] The hydrochloride salt form is typically employed to improve the compound's stability and solubility in aqueous media, which is often advantageous for experimental and developmental applications.

Understanding its core properties is the first step in a rigorous and safe experimental design.

PropertyValueSource(s)
CAS Number 71475-28-0[3]
Molecular Formula C₁₂H₂₀ClN[3]
Molecular Weight 213.75 g/mol [3]
Synonym(s) N-(1-phenylethyl)-1-butanamine hydrochloride
Appearance White to off-white powder/solid
Melting Point 154-157 °C
Purity ≥95%[3]
Solubility Soluble in polar solvents like water and methanol.Inferred from amine hydrochloride class
Storage Sealed in a dry environment at 2-8°C.[3]

Synthesis, Potential Impurities, and Manufacturing Insights

A robust understanding of the synthetic pathway is critical for anticipating potential impurities, which can have significant implications for both biological activity and safety. A probable and efficient laboratory-scale synthesis involves a two-step process: reductive amination followed by salt formation.

Proposed Synthetic Workflow: The synthesis begins with the reductive amination of acetophenone with n-butylamine. This reaction forms the free base, Butyl(1-phenylethyl)amine. The subsequent and final step is the conversion of this free base into its hydrochloride salt by introducing hydrogen chloride.

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation Acetophenone Acetophenone FreeBase Butyl(1-phenylethyl)amine (Free Base) Acetophenone->FreeBase Reaction & Workup Butylamine n-Butylamine Butylamine->FreeBase Reaction & Workup ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->FreeBase Reaction & Workup Solvent1 Solvent (e.g., Dichloromethane) Solvent1->FreeBase Reaction & Workup FinalProduct Butyl(1-phenylethyl)amine HCl (Final Product) FreeBase->FinalProduct HCl Hydrogen Chloride (in ether or isopropanol) HCl->FinalProduct Precipitation & Filtration Solvent2 Anhydrous Solvent (e.g., Diethyl Ether) Solvent2->FinalProduct Precipitation & Filtration

Caption: Proposed two-step synthesis of Butyl(1-phenylethyl)amine HCl.

Causality Behind Impurity Profile:

  • Unreacted Starting Materials: Residual acetophenone or butylamine may be present.

  • Over-alkylation Products: Although less likely with a secondary amine product, tertiary amine formation is a theoretical possibility.

  • Solvent Residues: Dichloromethane, diethyl ether, or other solvents used in synthesis and purification.

  • Byproducts from Reduction: Impurities originating from the specific reducing agent used.

The presence of these impurities must be controlled and quantified, as mandated by regulatory frameworks like the ICH Q3A guidelines for new drug substances.[4]

Comprehensive Safety Profile: An SDS Enhancement

This section expands upon a typical SDS, providing context for researchers. The primary hazards are associated with its irritant properties and its classification as a phenethylamine derivative.[5]

Hazard Identification & GHS Classification:

  • Pictogram: GHS07 (Exclamation Mark)[3]

  • Signal Word: Warning[3]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Based on related compounds, H302 (Harmful if swallowed) should also be considered a potential hazard.

First-Aid Measures: The "Why"
ExposureProtocolScientific Rationale
Inhalation Remove person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.The compound is a potential respiratory irritant. Removing the individual from the source is paramount. Oxygen assists with respiratory distress.
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Wash affected area with soap and water.The hydrochloride salt can be acidic and irritating. Extensive flushing dilutes and removes the chemical. Contaminated clothing can hold the compound against the skin, prolonging exposure.[6]
Eye Contact Immediately flush eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.This is a critical emergency. The compound is a serious eye irritant. Immediate and prolonged irrigation is essential to prevent permanent damage.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give 1-2 glasses of water to drink. Seek immediate medical attention.Inducing vomiting can cause further damage to the esophagus from a potentially corrosive or irritating substance.[6] Water helps to dilute the substance in the stomach.
Accidental Release and Spill Management

Effective spill management is a self-validating system of preparedness and execution. The following workflow should be adopted.

Spill Spill Detected Assess Assess Spill Size & Immediate Risk Spill->Assess SmallSpill Small Spill? Assess->SmallSpill Evacuate Evacuate Immediate Area Alert Supervisor/Safety Officer SmallSpill->Evacuate No PPE Don Appropriate PPE: - Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat SmallSpill->PPE Yes Evacuate->PPE Absorb Cover with Inert Absorbent (Vermiculite, Sand, Dry Lime) PPE->Absorb Collect Carefully Sweep/Scoop into a Labeled Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area with Soap & Water Collect->Decontaminate Dispose Dispose of Waste via Institutional EHS Protocols Decontaminate->Dispose

Caption: Decision workflow for handling a chemical spill.

Handling, Storage, and Toxicological Insights
  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of the powder.

  • Personal Protective Equipment (PPE): Standard PPE includes nitrile gloves, a lab coat, and chemical safety goggles. A face shield is recommended when handling larger quantities.

  • Storage: Store in a well-sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[3]

  • Toxicological Considerations: While specific toxicological data for this exact molecule is scarce, its structure as a phenethylamine derivative suggests potential activity as a neuromodulator.[7] A critical, though theoretical, risk for all secondary amines is the potential formation of N-nitrosamine impurities, which are classified as probable human carcinogens.[8][9] This risk is elevated in the presence of nitrite sources under acidic conditions. Therefore, it is crucial to avoid such conditions during storage and handling. This is a key risk assessment point for any drug development program, as per FDA and EMA guidelines.[8][9]

Analytical Control and Quality Assurance

A robust analytical package is non-negotiable for ensuring the identity, purity, and quality of any research compound. This serves as a self-validating system for experimental results.

Experimental Protocols

Protocol 1: Identity Confirmation via ¹H NMR Spectroscopy

  • Objective: To confirm the chemical structure of the compound.

  • Methodology:

    • Dissolve ~5-10 mg of Butyl(1-phenylethyl)amine hydrochloride in 0.6 mL of a deuterated solvent (e.g., D₂O or CD₃OD).

    • Transfer the solution to an NMR tube.

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Expected Signals: The spectrum should be consistent with the structure, showing signals for the aromatic protons of the phenyl group, the aliphatic protons of the butyl chain, the methine proton adjacent to the phenyl group and nitrogen, and the methyl group protons. The integration of these signals should correspond to the number of protons in each environment. The N-H proton may be broad or exchange with D₂O.

Protocol 2: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound and quantify any impurities.

  • Methodology:

    • Preparation: Prepare a stock solution of the compound in the mobile phase at approximately 1 mg/mL. Prepare a dilution for injection (e.g., 0.1 mg/mL).

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. For example, a 20-minute gradient from 10% to 90% acetonitrile.

      • Flow Rate: 1.0 mL/min.[10]

      • Detection: UV at 210 nm and 254 nm.

      • Injection Volume: 10 µL.

    • Analysis: Inject the sample. The purity is calculated as the percentage of the main peak area relative to the total peak area of all components.

Analytical Workflow for Quality Control

cluster_QC Quality Control Workflow cluster_Identity Identity Tests cluster_Purity Purity Tests Sample Incoming Material Appearance Visual Inspection (Color, Form) Sample->Appearance Identity Identity Confirmation Appearance->Identity Purity Purity & Impurity Profile Identity->Purity NMR ¹H & ¹³C NMR Identity->NMR MS Mass Spectrometry (Confirm MW) Identity->MS Release Material Released for Research Purity->Release HPLC HPLC-UV (Purity %) Purity->HPLC Impurity Impurity ID (if >0.1%) HPLC->Impurity

Caption: A typical analytical workflow for quality control of a research chemical.

References

  • Supporting Information For: S1. (n.d.). pubs.acs.org. Retrieved from [Link]

  • Skibiński, R., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. Retrieved from [Link]

  • Supporting Information: A Simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F- NMR spectroscopic analysis. (n.d.). rsc.org. Retrieved from [Link]

  • PubChem. (n.d.). N-butyl-N-[(1R)-1-phenylethyl]butan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Phenylethylamine. Wikipedia. Retrieved from [Link]

  • Chemical & Pharmaceutical Bulletin. (n.d.). Stereoselective Reactions. XXXII.1) Enantioselective Deprotonation of 4-tert-Butylcyclohexanone by Fluorine-Containing Chiral Li. jstage.jst.go.jp. Retrieved from [Link]

  • Al-Rimawi, F., et al. (2024). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103641725A - Preparation method of phenylethylamine. Google Patents.
  • U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs. FDA. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-PHENYLETHYLAMINE. Organic Syntheses Procedure. Retrieved from [Link]

  • Mosniam, A. D., et al. (2015). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. Neuropsychiatric Disease and Treatment. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylethylamine hcl. National Center for Biotechnology Information. Retrieved from [Link]

  • European Medicines Agency. (2021). Nitrosamine impurities in specific medicines. European Medicines Agency. Retrieved from [Link]

  • Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension. Google Patents.
  • Wang, J., et al. (2009). [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization]. Se Pu. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra of a-phenylethylamine (a), calixarene carboxylic... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). LC/MS (APCI) chromatograms and mass spectra of amphetamine (A) and 1-phenylethyamine (B). ResearchGate. Retrieved from [Link]

  • Pharmaguideline. (2024). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. Pharmaguideline. Retrieved from [Link]

  • Chemical Shifts. (n.d.). N-(3-Methyl-2-buten-1-yl)-N-(1-phenylethyl)amine - Optional[13C NMR]. Chemical Shifts. Retrieved from [Link]

Sources

Exploratory

Physical properties of N-butyl-1-phenylethylamine hydrochloride salt

An In-Depth Technical Guide to the Physical Properties and Characterization of N-Butyl-1-phenylethylamine Hydrochloride Executive Summary N-Butyl-1-phenylethylamine Hydrochloride (Systematic Name: N-(1-phenylethyl)butan-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Properties and Characterization of N-Butyl-1-phenylethylamine Hydrochloride

Executive Summary

N-Butyl-1-phenylethylamine Hydrochloride (Systematic Name: N-(1-phenylethyl)butan-1-amine hydrochloride) is the hydrochloride salt of the secondary amine derived from the reductive amination of acetophenone (or 1-phenylethylamine) and butylamine derivatives.[1]

While the free base (CAS 5412-64-6 ) is a known liquid intermediate used in chiral resolution and organic synthesis, the hydrochloride salt represents the stable, crystalline form preferred for purification, storage, and pharmaceutical formulation. This guide details the physicochemical profile, synthesis logic, and characterization protocols required to validate this compound in a research or drug development setting.

Chemical Identity & Structural Characterization

The transition from the lipophilic free base to the hydrochloride salt fundamentally alters the physical state, solubility, and stability of the molecule.

Property Data / Descriptor
Systematic Name N-(1-phenylethyl)butan-1-amine hydrochloride
Common Synonyms N-Butyl-

-methylbenzylamine HCl; N-Butyl-PEA HCl
CAS Number (Free Base) 5412-64-6 (Note: Specific CAS for HCl salt is rarely indexed; often referenced under free base)
Molecular Formula C

H

N

HCl
Molecular Weight 213.75 g/mol (Salt); 177.29 g/mol (Free Base)
Chirality Contains one stereocenter at the benzylic position.[1] Exists as (R), (S), or (rac)-mixture.
SMILES (Free Base) CCCCNC(C)C1=CC=CC=C1
Structural Visualization

The following diagram illustrates the chemical connectivity and the protonation site responsible for salt formation.

ChemicalStructure Figure 1: Structural Connectivity of N-Butyl-1-phenylethylamine HCl Phenyl Phenyl Ring (Lipophilic Domain) ChiralCenter Chiral Center (C-alpha) Phenyl->ChiralCenter attached to Amine Secondary Amine (Protonation Site) ChiralCenter->Amine C-N bond Butyl N-Butyl Chain (Steric Bulk) Amine->Butyl N-C bond Chloride Cl- Counterion (Ionic Lattice) Amine->Chloride Ionic Interaction

Physical Properties (Solid-State)

The hydrochloride salt is isolated to stabilize the amine and facilitate handling. Unlike the free base, which is a liquid at room temperature (BP ~240°C), the salt is a solid.

Melting Point & Thermal Behavior
  • Expected State: White to off-white crystalline powder.

  • Melting Point (MP): Typically 150°C – 180°C (estimated based on homologous N-alkyl-

    
    -methylbenzylamine salts).
    
    • Note: Secondary amine salts of this class often exhibit sharp melting points, making MP a reliable purity indicator.

    • Observation: Impurities (excess free base or solvent) will significantly depress the MP and broaden the range.

Hygroscopicity
  • Classification: Moderately hygroscopic.

  • Mechanism: The chloride anion can form hydrogen bonds with atmospheric moisture.

  • Handling: Must be stored in a desiccator. Exposure to high humidity may lead to "caking" or deliquescence, complicating weighing accuracy.

Crystallinity (Polymorphism)
  • Chiral amines often form conglomerate crystals or racemic compounds.

  • Racemic Salt: Likely to crystallize in a centrosymmetric space group.

  • Enantiopure Salt: Will crystallize in a non-centrosymmetric space group (e.g.,

    
    ), often yielding higher melting points due to more efficient packing.
    

Solution-State Properties

Solubility Profile

The butyl chain adds lipophilicity compared to simple phenylethylamine, but the ionic headgroup dominates aqueous behavior.

Solvent Solubility Rating Application Relevance
Water High (>50 mg/mL)Suitable for aqueous extraction/workup.
Ethanol/Methanol HighPreferred solvents for recrystallization.
Dichloromethane ModerateSoluble as an ion pair; useful for extraction.
Diethyl Ether Low/InsolubleUsed as an anti-solvent to precipitate the salt.
Hexane/Heptane InsolubleIdeal for washing away non-polar impurities.
Acidity (pKa)
  • pKa (Conjugate Acid): Estimated at 10.0 – 10.5 .

  • Implication: The salt is stable in neutral and acidic solutions. In basic conditions (pH > 11), it will deprotonate, reverting to the oily free base and separating from the aqueous phase.

Partition Coefficient (LogP)
  • Free Base LogP: ~3.5 (Lipophilic).

  • Salt LogP: < 0 (Hydrophilic/Ionic).

  • Significance: This drastic shift allows for easy purification via Acid-Base Extraction .

Synthesis & Salt Formation Protocol

The following protocol describes the generation of the HCl salt from the free base, a critical step for isolating the compound in high purity.

Workflow Logic
  • Synthesis: Reductive amination of acetophenone with butylamine.

  • Isolation: Extraction of the free base.

  • Salt Formation: Controlled addition of anhydrous HCl to precipitate the product.

SynthesisProtocol Figure 2: Synthesis and Salt Formation Workflow Start Start: Acetophenone + Butylamine Reaction Reductive Amination (H2/Pd-C or NaBH4) Start->Reaction FreeBase Crude Free Base (Oil) Dissolved in Et2O or EtOAc Reaction->FreeBase Workup (pH > 12) SaltFormation Add HCl (g) or HCl/Dioxane (0-5°C, Anhydrous) FreeBase->SaltFormation Cool to 0°C Precipitation Precipitation of HCl Salt SaltFormation->Precipitation Exothermic Filtration Filtration & Wash (Cold Ether) Precipitation->Filtration Final Pure N-Butyl-1-phenylethylamine HCl Filtration->Final Vacuum Dry

Step-by-Step Protocol: Salt Formation
  • Dissolution: Dissolve 10 g of crude N-butyl-1-phenylethylamine free base in 50 mL of anhydrous diethyl ether or ethyl acetate.

  • Cooling: Place the vessel in an ice bath (0–5°C) to minimize side reactions and control exotherm.

  • Acidification: Slowly add 2M HCl in diethyl ether or 4M HCl in dioxane dropwise with vigorous stirring.

    • Endpoint: Continue until no further precipitate forms and the supernatant pH is acidic (pH < 2 on wet paper).

  • Crystallization: If an oil forms instead of a solid (common with butyl derivatives), scratch the glass to induce nucleation or add a seed crystal. Cooling to -20°C may be required.

  • Filtration: Filter the white solid under vacuum (nitrogen blanket recommended).

  • Washing: Wash the cake 3x with cold anhydrous ether to remove residual free base and non-polar impurities.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Validation

To ensure the integrity of the salt, the following analytical signatures must be verified.

Proton NMR ( H-NMR) in D O or DMSO-d
  • Ammonium Protons: Broad singlet at

    
     9.0–10.0 ppm (only visible in DMSO-d
    
    
    
    ; exchanges in D
    
    
    O).
  • Benzylic Methine (-CH-): Quartet/Multiplet at

    
     4.0–4.5 ppm. (Deshielded due to proximity to the cationic nitrogen).
    
  • Aromatic Ring: Multiplet at

    
     7.3–7.5 ppm.
    
  • Butyl Chain:

    • 
      -CH
      
      
      
      (attached to N): Multiplet at
      
      
      2.6–2.9 ppm.
    • 
      -CH
      
      
      
      : Multiplets at
      
      
      1.2–1.6 ppm.
    • Terminal CH

      
      : Triplet at 
      
      
      
      0.8–0.9 ppm.
  • Methyl Group (Benzylic): Doublet at

    
     1.6–1.7 ppm.
    
Infrared Spectroscopy (FT-IR)
  • Amine Salt (N-H Stretch): Broad, strong band between 2400–3000 cm

    
      (characteristic "ammonium band").
    
  • Aromatic C-H: Peaks ~3030 cm

    
    .
    
  • Absence of Free Base: No sharp N-H stretch at 3300 cm

    
     (typical of secondary amines).
    

Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.

  • Toxicology: Like many phenylethylamine derivatives, it may possess sympathomimetic activity. Handle as a potential bioactive agent.[2]

  • Storage: Store in a tightly closed container at room temperature (15–25°C), protected from moisture.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 5412-64-6, N-butyl-1-phenylethylamine. Retrieved from [Link]

  • NIST Chemistry WebBook. N-Butyl-alpha-methylbenzylamine Spectral Data. Standard Reference Data.[3] Retrieved from [Link][3]

  • LookChem. N-(1-phenylethyl)butan-1-amine CAS 5412-64-6 Details. Retrieved from [Link][4]

Sources

Foundational

Suppliers and price of high-purity Butyl(1-phenylethyl)amine HCl

Strategic Sourcing and Technical Utilization of High-Purity Butyl(1-phenylethyl)amine HCl Executive Summary This technical guide addresses the procurement, synthesis, and application of Butyl(1-phenylethyl)amine HCl (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Sourcing and Technical Utilization of High-Purity Butyl(1-phenylethyl)amine HCl

Executive Summary

This technical guide addresses the procurement, synthesis, and application of Butyl(1-phenylethyl)amine HCl (CAS: 71475-28-0 for HCl; 5412-64-6 for free amine). Primarily utilized as a lipophilic chiral resolving agent and a steric auxiliary in asymmetric synthesis, this secondary amine offers distinct solubility profiles compared to its parent compound, 1-phenylethylamine. This document provides a dual-track approach: a market intelligence report for sourcing and a validated in-house synthesis protocol for researchers requiring high-fidelity enantiomeric control.

Part 1: Market Intelligence & Sourcing Strategy

Supplier Landscape & Availability

Butyl(1-phenylethyl)amine is classified as a Tier 2 Fine Chemical —readily available from custom synthesis houses but less common in "next-day delivery" catalogs compared to the methyl or benzyl analogs.

Primary Suppliers & Specifications:

SupplierCatalog / CAS RefPurity GradeScaleNotes
ChemScene CS-0262324 / 71475-28-0≥95% (HCl Salt)mg to gBest for research samples; ships from USA/China.[1]
LookChem 5412-64-6 (Free Amine)85% - 99.8%kg to tonAggregator for bulk process suppliers (e.g., Henan Coreychem).
3B Scientific 3B3-05385698%ResearchGood for reference standards.
GuideChem VariousTechnicalBulkRequires CoA validation for chiral applications.
Pricing Architecture

Pricing is highly volume-dependent due to the batch-process nature of its production.

  • Research Scale (1g - 25g): High variance. Expect $80 - $150 USD per gram from catalog suppliers due to inventory costs.

  • Process Scale (1kg+): Prices drop significantly to $150 - $400 USD per kg .

    • Strategic Insight: For requirements >100g, it is often more cost-effective to perform the synthesis in-house (see Part 3) or contract a custom synthesis lab, as the raw materials (1-phenylethylamine and butyraldehyde) are commodity chemicals.

Part 2: Technical Specifications & Utility

Chemical Identity
  • IUPAC Name: N-butyl-1-phenylethanamine hydrochloride

  • Structure: A secondary amine featuring a chiral center at the benzylic position and a flexible butyl chain.

  • Key Property - Lipophilicity: The N-butyl group significantly increases the LogP (approx. 3.5) compared to 1-phenylethylamine (LogP ~1.2).

    • Application: This makes the compound ideal for chiral resolution in non-polar solvents (e.g., hexane, toluene) where the parent amine salts might be too polar or hygroscopic.

Critical Quality Attributes (CQA)

For drug development applications, the following specifications are non-negotiable:

  • Enantiomeric Excess (ee): Must be >99.5% if used as a resolving agent.

  • Salt Stoichiometry: The HCl salt must be stoichiometric (1:1). Excess HCl leads to hygroscopicity; excess free amine leads to oiling out.

  • Residual Solvent: <500 ppm (especially if recrystallized from toluene/methanol).

Part 3: Validated Synthesis Protocol (The "Make" Option)

If commercial purity is insufficient or lead times are excessive, the following protocol yields high-purity (R)- or (S)-Butyl(1-phenylethyl)amine HCl. This method uses Reductive Amination , preserving the chirality of the starting 1-phenylethylamine.

Reaction Logic

We react (R)-1-Phenylethylamine with Butyraldehyde to form an imine (Schiff base), which is immediately reduced.

  • Why NaBH(OAc)3? Sodium triacetoxyborohydride is milder than NaBH4, allowing for reductive amination without reducing the aldehyde before it reacts with the amine. It prevents "over-alkylation."

Step-by-Step Methodology

Reagents:

  • (R)-(+)-1-Phenylethylamine (10 mmol, 1.21 g) [Chiral Source]

  • Butyraldehyde (10 mmol, 0.72 g)

  • Sodium Triacetoxyborohydride (STAB) (14 mmol, 3.0 g)

  • Dichloromethane (DCM) (anhydrous)

  • Acetic Acid (catalytic, 1-2 drops)

  • 4M HCl in Dioxane (for salt formation)

Protocol:

  • Imine Formation:

    • In a 100 mL round-bottom flask, dissolve (R)-1-phenylethylamine (1.21 g) in DCM (30 mL).

    • Add Butyraldehyde (0.72 g) dropwise at 0°C.

    • Add 2 drops of glacial acetic acid.

    • Checkpoint: Stir at Room Temperature (RT) for 1 hour. The solution may turn slightly yellow (imine formation).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (3.0 g) portion-wise over 15 minutes.

    • Allow to warm to RT and stir overnight (12h).

    • Validation: TLC (SiO2, 10% MeOH/DCM). The starting amine spot (ninhydrin stain) should disappear.

  • Workup (Free Amine Isolation):

    • Quench with saturated NaHCO3 solution (30 mL). Stir vigorously for 20 mins.

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with Brine (20 mL).

    • Dry over Na2SO4, filter, and concentrate in vacuo to yield the crude oil (Free Amine).

  • Salt Formation (HCl):

    • Dissolve the crude oil in minimal diethyl ether (or MTBE).

    • Cool to 0°C.[2]

    • Add 4M HCl in Dioxane dropwise until pH < 2.

    • A white precipitate should form immediately.

    • Filter the solid, wash with cold ether, and dry under high vacuum.

Yield: Expect 80-90%. Characterization: 1H NMR should show the diagnostic doublet for the methyl group (approx 1.6 ppm) and the multiplets for the butyl chain.

Part 4: Visualization & Workflows

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: (R)-1-Phenylethylamine (Chiral Source) ImineStep Step 1: Imine Formation + Butyraldehyde (DCM, 0°C -> RT) Start->ImineStep Nucleophilic Attack Reduction Step 2: Reduction + NaBH(OAc)3 (Selective Hydride Transfer) ImineStep->Reduction In-situ Quench Step 3: Workup NaHCO3 Quench (Isolate Free Amine) Reduction->Quench 12h Stir SaltForm Step 4: Salting Out + HCl in Dioxane (Precipitation) Quench->SaltForm Phase Sep Final Final Product: (R)-Butyl(1-phenylethyl)amine HCl (>99% ee) SaltForm->Final Filtration

Caption: Figure 1. One-pot reductive amination workflow ensuring retention of stereochemistry.

Chiral Resolution Decision Logic

When using this amine to resolve racemic acids, follow this logic to optimize yield.

ResolutionLogic Start Racemic Acid Target SolventCheck Is Acid Soluble in Non-Polar Solvents? Start->SolventCheck UseStandard Use Standard 1-Phenylethylamine SolventCheck->UseStandard No (Polar Only) UseButyl Use Butyl(1-phenylethyl)amine (Increased Lipophilicity) SolventCheck->UseButyl Yes (Toluene/Hexane) Screen Screen Solvent: Hexane/Toluene (9:1) UseButyl->Screen Result Check Precipitate (Diastereomeric Salt) Screen->Result Recryst Recrystallize (Increase ee) Result->Recryst Solid Forms Switch Switch to Benzyl Analog Result->Switch Oils Out

Caption: Figure 2. Decision matrix for selecting Butyl-substituted amines in chiral resolution.

References

  • LookChem. (2025). Supplier Database: N-(1-phenylethyl)butan-1-amine (CAS 5412-64-6).[3] Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine.[4][5] PubChem PMC. Retrieved from [Link]

Sources

Exploratory

N-butyl-1-phenylethylamine hydrochloride PubChem CID and InChIKey

Technical Profile: N-Butyl-1-phenylethylamine Hydrochloride Abstract N-Butyl-1-phenylethylamine hydrochloride is a secondary amine salt derived from the chiral building block 1-phenylethylamine. Characterized by its ster...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: N-Butyl-1-phenylethylamine Hydrochloride

Abstract

N-Butyl-1-phenylethylamine hydrochloride is a secondary amine salt derived from the chiral building block 1-phenylethylamine. Characterized by its steric bulk and chirality, it serves as a critical intermediate in the synthesis of pharmaceutical agents and as a resolving agent in chiral chemistry. This guide provides an in-depth technical analysis of its chemical identity, synthesis via reductive amination, and applications in stereoselective processes.

Chemical Identity & Identifiers

This compound exists primarily as a stable hydrochloride salt in solid form, while the free base is a liquid. The identifiers below correspond to the free base and the salt form where applicable.

Parameter Data
IUPAC Name N-Butyl-1-phenylethanamine hydrochloride
Common Name N-Butyl-α-methylbenzylamine hydrochloride
CAS Number (Free Base) 5412-64-6
PubChem CID (Free Base) Derived from InChIKey (See Note 1)
InChIKey (Free Base) SHHMVRIBSOJMCK-UHFFFAOYSA-N
Molecular Formula C₁₂H₂₀ClN (Salt) / C₁₂H₁₉N (Base)
Molecular Weight 213.75 g/mol (Salt) / 177.29 g/mol (Base)
Chirality Contains one stereocenter at the α-carbon (available as R, S, or racemic)

Note 1: While the free base (CAS 5412-64-6) is indexed in major chemical databases, the specific hydrochloride salt is often prepared in situ or custom-manufactured. The InChIKey provided is the definitive identifier for the parent structure.

Structural Analysis & Stereochemistry

The core pharmacophore of N-butyl-1-phenylethylamine consists of a phenyl ring attached to an ethyl chain, with an amine nitrogen substituted by a butyl group.

  • Steric Hindrance: The α-methyl group adjacent to the nitrogen creates significant steric hindrance, which influences the kinetics of N-alkylation and acylation reactions.

  • Chiral Center: The carbon atom bonded to the phenyl ring, the methyl group, and the nitrogen is chiral.

    • (R)-Isomer: Often used to induce specific stereochemical outcomes in asymmetric synthesis.

    • (S)-Isomer: The enantiomer, used similarly for complementary stereoselectivity.

Salt Formation Equilibrium

The hydrochloride salt is formed by the protonation of the secondary amine. This reversible reaction is critical for purification and storage.

SaltEquilibrium FreeBase Free Base (Liquid, Lipophilic) C12H19N Salt Hydrochloride Salt (Solid, Hydrophilic) C12H19N·HCl FreeBase->Salt Protonation (Ether/HCl gas) HCl HCl (Acid) HCl->Salt Salt->FreeBase Neutralization (NaOH/H2O)

Figure 1: Reversible acid-base transition between the lipophilic free base and the stable hydrophilic salt.

Synthesis & Manufacturing

The most robust industrial route for synthesizing N-butyl-1-phenylethylamine is Reductive Amination . This method is preferred over direct alkylation (e.g., reacting 1-phenylethylamine with butyl bromide) because it avoids over-alkylation to the tertiary amine.

Method A: Reductive Amination of Acetophenone

This "one-pot" approach forms the carbon-nitrogen bond and establishes the ethyl backbone simultaneously.

Reagents:

  • Acetophenone (Precursor 1)

  • n-Butylamine (Precursor 2)

  • Reducing Agent: Sodium Borohydride (NaBH₄) or Hydrogen/Palladium (H₂/Pd-C).

Reaction Pathway:

  • Imine Formation: Acetophenone condenses with n-butylamine to form an imine (Schiff base) intermediate. Water is a byproduct.

  • Reduction: The imine C=N bond is reduced to a C-N single bond.

Synthesis Acetophenone Acetophenone (C6H5COCH3) Imine Intermediate Imine (Schiff Base) Acetophenone->Imine - H2O Butylamine n-Butylamine (C4H9NH2) Butylamine->Imine Product N-Butyl-1-phenylethylamine (Secondary Amine) Imine->Product + H2 (Pd/C) or NaBH4 (Reduction)

Figure 2: Synthesis via Reductive Amination. The imine intermediate is typically reduced in situ.

Detailed Protocol (Bench Scale)
  • Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap (if using benzene/toluene) or molecular sieves, combine Acetophenone (1.0 eq) and n-Butylamine (1.2 eq) in anhydrous methanol or toluene. Reflux for 4-6 hours until water evolution ceases.

  • Reduction: Cool the solution to 0°C. Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise to control hydrogen evolution. Stir at room temperature for 12 hours.

  • Workup: Quench with dilute HCl (carefully) to destroy excess hydride. Basify with NaOH to pH > 12. Extract with Dichloromethane (DCM).

  • Salt Formation: Dry the organic layer (MgSO₄), filter, and treat with HCl gas or 4M HCl in Dioxane. The hydrochloride salt will precipitate as a white solid. Recrystallize from Ethanol/Ether.

Applications in Research & Development

Chiral Resolution Agent

Like its analog N-benzyl-1-phenylethylamine, the N-butyl variant is used to resolve racemic acids. The chiral amine forms diastereomeric salts with racemic acids.

  • Mechanism: The (R)-amine reacts with a (±)-acid to form [(R)-Amine : (R)-Acid] and [(R)-Amine : (S)-Acid] salts.

  • Separation: These diastereomers have different solubilities, allowing separation by fractional crystallization.

Pharmaceutical Intermediate

The N-butyl-1-phenylethyl moiety acts as a lipophilic, chiral anchor in drug design. It is often used to modify the pharmacokinetic profile (LogP) of amine-based drugs or as a protecting group for amines that can be removed via hydrogenolysis (though less labile than benzyl).

Safety & Handling Specifications

Hazard Classification (GHS):

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage (Corrosive).

  • H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Storage: The hydrochloride salt is hygroscopic. Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at room temperature.

  • Spill Response: Neutralize spills with sodium bicarbonate before wiping up. Ventilate the area immediately.

References

  • PubChem. Compound Summary: N-Butyl-alpha-methylbenzylamine (Free Base). National Center for Biotechnology Information.[1] Accessed via InChIKey: SHHMVRIBSOJMCK-UHFFFAOYSA-N.[2][3][4] Link

  • NIST Chemistry WebBook. N-Butyl-alpha-methylbenzylamine Spectral Data. National Institute of Standards and Technology.[5] Link

  • BenchChem. Synthesis of Chiral Phenylethylamines via Reductive Amination. Technical Protocols Series. Link

  • ChemicalBook. CAS 5412-64-6 Entry and Physical Properties.Link

Sources

Foundational

Stability Profile &amp; Handling of Butyl(1-phenylethyl)amine Hydrochloride: An Technical Guide

Part 1: Executive Summary & Chemical Profile[1] Butyl(1-phenylethyl)amine hydrochloride (CAS: 71475-28-0) is a secondary amine salt frequently utilized as a chiral resolving agent and a structural intermediate in pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Profile[1]

Butyl(1-phenylethyl)amine hydrochloride (CAS: 71475-28-0) is a secondary amine salt frequently utilized as a chiral resolving agent and a structural intermediate in pharmaceutical synthesis.[1] While amine salts generally exhibit superior stability compared to their free base counterparts, this specific compound possesses structural motifs—specifically a benzylic carbon adjacent to the nitrogen—that necessitate rigorous environmental control.

This guide defines the stability parameters of Butyl(1-phenylethyl)amine hydrochloride under an inert atmosphere (Nitrogen/Argon).[1] The core finding is that while the hydrochloride salt mitigates rapid oxidation, inert storage is critical to prevent hygroscopic deliquescence and slow-onset benzylic oxidation , ensuring analytical purity (>99.5%) is maintained over long-term storage.[1]

Physicochemical Profile[1][2][3][4][5][6]
PropertyDataRelevance to Stability
CAS Number 71475-28-0Unique Identifier
Structure Secondary Amine HCl SaltSalt form reduces volatility and immediate oxidative susceptibility.[1][2]
Molecular Formula C₁₂H₂₀ClNMW: 213.75 g/mol
Melting Point 154–157 °CHigh crystallinity implies good solid-state stability if dry.[1]
pKa (Base) ~9.8 (Estimated)Strongly basic parent amine; salt is stable but sensitive to strong base exposure.[1][3]
Hygroscopicity Moderate to HighCritical Risk: Amine hydrochlorides readily absorb atmospheric moisture, leading to caking and hydrolysis.

Part 2: Degradation Mechanisms & Inert Atmosphere Rationale[1]

To understand why an inert atmosphere is required, we must analyze the specific degradation pathways relevant to the N-butyl-N-(1-phenylethyl) motif.[1]

Benzylic Oxidation (The "Slow Killer")

The carbon atom at the benzylic position (bonded to the phenyl ring and the nitrogen) is "activated."[1] In the presence of atmospheric oxygen and trace radical initiators (light, heat), this C-H bond is susceptible to abstraction.

  • Mechanism: Radical formation

    
     Peroxide species 
    
    
    
    Cleavage to Acetophenone and Butylamine derivatives.
  • Inert Gas Role: By removing

    
    , this pathway is kinetically arrested.
    
Hygroscopicity & Hydrolysis

Amine hydrochlorides are ionic lattices that often possess high lattice energy but are prone to soliciting water molecules from the air (deliquescence).

  • Risk: Water uptake does not inherently degrade the molecule chemically but ruins physical stability (caking) and creates a solvent medium where trace impurities can react.

  • Inert Gas Role: Dry Nitrogen/Argon prevents moisture ingress.

Carbonate Formation (Trace Free Base)

Although the bulk is a salt, equilibrium exists. Trace amounts of free amine on the surface can react with atmospheric


 to form carbamates/carbonates.
  • Inert Gas Role: Eliminates

    
     exposure.
    
Visualization: Degradation Pathways vs. Inert Protection[1]

DegradationPathways Compound Butyl(1-phenylethyl)amine HCl BenzylicRadical Benzylic Radical Formation Compound->BenzylicRadical + O2 / Light Deliquescence Deliquescence (Caking/Hydrolysis) Compound->Deliquescence + H2O StableState Stable Crystalline Solid Compound->StableState Under Inert Gas Oxygen Atmospheric O2 Moisture Atmospheric H2O InertGas Inert Atmosphere (N2/Ar) InertGas->Oxygen Blocks InertGas->Moisture Blocks OxidationProds Acetophenone + Degradants BenzylicRadical->OxidationProds

Caption: Figure 1. Mechanistic impact of inert atmosphere on blocking oxidative and hygroscopic degradation pathways.

Part 3: Experimental Protocol for Stability Validation

As a researcher, you cannot assume stability; you must validate it. The following protocol is designed to test the compound's resilience under inert conditions versus ambient stress.

Equipment Setup
  • Control Group: Amber glass vial, headspace air, stored at 25°C/60% RH.

  • Test Group (Inert): Schlenk tube or crimp-sealed vial, purged with

    
     (99.99%), stored at 25°C.[1]
    
  • Stress Group: Inert atmosphere, elevated temperature (60°C).[1]

Step-by-Step Methodology
  • Baseline Characterization (

    
    ): 
    
    • HPLC Analysis: Dissolve 10 mg in Mobile Phase (ACN:Water + 0.1% TFA). Run gradient 5-95% ACN.[1] Record area % of main peak.

    • Karl Fischer (KF): Measure initial water content (Target < 0.5%).[1]

    • Appearance: Document physical state (white powder).[1]

  • Inert Packaging Procedure:

    • Place the compound in a vacuum oven at 40°C for 4 hours to remove surface volatiles.

    • Transfer to a Glovebox or use a Schlenk line.

    • Cycle Vacuum/Nitrogen 3 times.

    • Seal container (Parafilm is insufficient for long term; use Teflon-lined caps).[1]

  • Sampling Intervals:

    • Check points: 1 week, 1 month, 3 months, 6 months.

    • Critical Step: When sampling the Inert Group, use a glove bag or rapid transfer to minimize exposure.

  • Analytical Criteria for Stability:

    • Purity Drop: < 0.5% degradation is acceptable over 6 months.

    • Water Uptake: < 1.0% increase.

    • Color Change: Must remain White/Off-White. Yellowing indicates oxidation.

Visualization: Stability Testing Workflow

StabilityWorkflow cluster_Analysis Analytical Methods Start Start: Raw Material Drying Vacuum Drying 40°C, 4h Start->Drying InertPkg Inert Packaging (N2 Purge/Seal) Drying->InertPkg Storage Storage Conditions InertPkg->Storage Sampling Sampling (1w, 1m, 3m, 6m) Storage->Sampling Analysis Analytical Suite Sampling->Analysis Decision Pass/Fail? Analysis->Decision HPLC HPLC (Purity) KF Karl Fischer (H2O) XRD XRD (Form)

Caption: Figure 2. Workflow for validating the stability of amine salts under inert conditions.

Part 4: Storage & Handling Best Practices

To maintain the integrity of Butyl(1-phenylethyl)amine hydrochloride in a research or development setting, follow these authoritative guidelines:

  • Primary Container:

    • Use amber glass vials (Type I borosilicate) to prevent photodegradation of the benzylic bond.

    • Caps must have Teflon (PTFE) or silicone liners.[1] Avoid paper liners which absorb moisture.

  • Atmosphere:

    • Standard: Flush headspace with dry Nitrogen or Argon before sealing.

    • Optimal: Store inside a desiccator cabinet or glovebox if the container is frequently opened.

  • Temperature:

    • Store at controlled room temperature (15–25°C).[1] Refrigeration (2–8°C) is acceptable but increases the risk of condensation upon opening. If refrigerated, allow the vial to equilibrate to room temperature before opening to prevent water condensation on the cold solid.

  • Handling:

    • Avoid metal spatulas if possible (though risk is low, ceramic is preferred for high-purity salts).[1]

    • Re-seal immediately after use.

References

  • Sigma-Aldrich. (n.d.).[1] Butyl(1-phenylethyl)amine hydrochloride Product Sheet. Retrieved from [1][2]

  • PubChem. (n.d.).[1] N-butyl-N-(1-phenylethyl)butan-1-amine (Compound Summary). National Library of Medicine. Retrieved from [1]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics. (General reference on stability modeling of amine salts).
  • ChemicalBook. (n.d.).[1] 1-Phenylethylamine hydrochloride Properties and Suppliers. Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Protocol for reductive amination of acetophenone with butylamine

Application Note: Optimized Synthesis of N-Butyl-1-phenylethanamine via Reductive Amination Executive Summary This technical guide details the protocol for the reductive amination of acetophenone (an aromatic ketone) wit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of N-Butyl-1-phenylethanamine via Reductive Amination

Executive Summary

This technical guide details the protocol for the reductive amination of acetophenone (an aromatic ketone) with


-butylamine (a primary aliphatic amine). While reductive amination is a staple transformation, this specific substrate pair presents a moderate challenge: acetophenone is sterically hindered and electronically deactivated compared to aliphatic aldehydes, often resulting in stalled conversion or low yields under unoptimized conditions.

This guide presents two validated methodologies:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) mediated reaction. Best for general screening and operational simplicity.

  • Method B (Advanced): Titanium(IV) Isopropoxide mediated reaction.[1][2][3][4] Recommended for this specific substrate pair to maximize yield (>90%) by driving imine formation.

Reaction Overview & Mechanistic Insight

The transformation involves the condensation of acetophenone (1) with butylamine (2) to form the intermediate imine (3) , followed by irreversible hydride transfer to yield


-butyl-1-phenylethanamine (4) .

Chemical Challenge: Unlike aldehydes, acetophenone possesses a conjugated carbonyl group, reducing its electrophilicity. Furthermore, the equilibrium constant (


) for imine formation from ketones is significantly lower than that of aldehydes.
  • Consequence: In standard conditions, a significant amount of unreacted ketone may remain, or the imine may hydrolyze before reduction.

  • Solution: We must either use a selective reductant that operates in acidic media (Method A) or a Lewis Acid water scavenger to drive the equilibrium (Method B).

Figure 1: Reaction Mechanism & Pathway

ReactionMechanism Substrates Acetophenone + Butylamine Hemiaminal Hemiaminal Intermediate Substrates->Hemiaminal Nucleophilic Attack Imine Imine (Ph-C(Me)=N-Bu) Hemiaminal->Imine - H2O (Slow Step) Imine->Substrates Hydrolysis (If water not removed) Protonated Iminium Ion (Activated) Imine->Protonated + H+ (AcOH) or Lewis Acid (Ti) Product N-butyl-1-phenylethanamine (Secondary Amine) Protonated->Product + H- (Hydride) Irreversible

Caption: Mechanistic pathway highlighting the critical dehydration step (Hemiaminal to Imine) and the activation required for hydride transfer.

Methodology Selection Guide

FeatureMethod A: STAB / AcOH Method B: Ti(OiPr)

/ NaBH

Primary Reagent Sodium TriacetoxyborohydrideTitanium(IV) Isopropoxide
Mechanism Acid-catalyzed direct reductionLewis-acid mediated imine formation
Suitability for Acetophenone Moderate (Requires Acid)High (Recommended)
Water Sensitivity TolerantSensitive (Ti hydrolyzes)
Operational Time 4–16 Hours6–24 Hours (Two steps)
Expected Yield 65–75%85–95%
Key Reference Abdel-Magid et al. (1996)Bhattacharyya (1995)

Detailed Protocols

Method A: The Standard STAB Protocol

Based on the work of Abdel-Magid et al. [1]

Rationale: Sodium triacetoxyborohydride (STAB) is milder than NaBH


 and does not reduce ketones rapidly, allowing the imine to form and be reduced selectively. Acetic acid is mandatory  here to catalyze the imine formation from acetophenone.

Reagents:

  • Acetophenone (1.0 equiv, 10 mmol)

  • 
    -Butylamine (1.2 equiv, 12 mmol)
    
  • Sodium Triacetoxyborohydride (1.5 equiv, 15 mmol)

  • Acetic Acid (1.0 equiv, 10 mmol)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[5][6][7] Note: DCE is preferred for rate, but THF is safer.

Step-by-Step Procedure:

  • Preparation: In a dry 50 mL round-bottom flask, dissolve Acetophenone (1.20 g, 10 mmol) in DCE (25 mL).

  • Amine Addition: Add

    
    -Butylamine (0.88 g, 1.2 mL) followed by Acetic Acid (0.6 g, 0.6 mL). Stir for 10–15 minutes under Nitrogen.
    
  • Reductant Addition: Add Sodium Triacetoxyborohydride (3.18 g) in one portion.

    • Observation: Mild effervescence may occur. The suspension will become milky.

  • Reaction: Stir at room temperature for 12–16 hours.

    • Checkpoint: Monitor by TLC (Silica, 10% MeOH in DCM). Look for the disappearance of the ketone spot (UV active, high Rf).

  • Quench: Quench by adding saturated aqueous NaHCO

    
     (20 mL). Stir for 15 minutes to neutralize the acid.
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate.
Method B: The Titanium(IV) Isopropoxide Protocol (High Performance)

Based on the work of Bhattacharyya et al. [2]

Rationale: For aromatic ketones, the equilibrium favors the ketone.


 acts as a dual-function reagent: it acts as a Lewis acid to activate the carbonyl and chemically consumes the water produced (forming 

), driving the reaction to completion before the reducing agent is added.

Reagents:

  • Acetophenone (1.0 equiv, 10 mmol)

  • 
    -Butylamine (1.5 equiv, 15 mmol)
    
  • Titanium(IV) Isopropoxide (1.25 equiv, 12.5 mmol)

  • Sodium Borohydride (NaBH

    
    ) (1.0 equiv, 10 mmol)
    
  • Solvent: Absolute Ethanol (for reduction step).[4]

Step-by-Step Procedure:

  • Imine Formation (Neat): In a dry 25 mL flask, mix Acetophenone (1.20 g) and

    
    -Butylamine (1.10 g).
    
  • Catalyst Addition: CAREFULLY add Titanium(IV) Isopropoxide (3.55 g, ~3.7 mL) via syringe.

    • Safety:

      
       is moisture sensitive. Use a needle/syringe and keep under inert atmosphere (N
      
      
      
      /Ar).
  • Stirring: Stir the mixture (which may become viscous) at room temperature for 1–2 hours.

    • Mechanistic Note: The mixture ensures maximum concentration for imine formation.

  • Dilution: Dilute the reaction mixture with absolute Ethanol (15 mL).

  • Reduction: Add Sodium Borohydride (0.38 g) carefully.

    • Caution: Exothermic reaction with gas evolution (

      
      ).
      
  • Reaction: Stir for an additional 2 hours at room temperature.

  • Quench (Critical): Pour the mixture into aqueous Ammonia (2M, 20 mL).

    • Why? This precipitates the Titanium as a white solid (

      
      ) that is easily filtered. Using just water creates a gelatinous mess that is impossible to filter.
      
  • Workup: Filter the white precipitate through Celite. Extract the filtrate with Ethyl Acetate or Ether. Dry and concentrate.

Process Validation & Troubleshooting

Workflow Decision Tree

DecisionTree Start Start: Acetophenone + Butylamine CheckSubstrate Is the substrate acid-sensitive? Start->CheckSubstrate MethodA Method A: STAB (Standard) CheckSubstrate->MethodA Yes (Acid OK) MethodB Method B: Ti(OiPr)4 (High Yield) CheckSubstrate->MethodB No / Need High Yield Monitor Monitor TLC/LCMS (4 hours) MethodA->Monitor MethodB->Monitor Complete Reaction Complete Proceed to Workup Monitor->Complete Conversion >95% Stalled Stalled? (Ketone remains) Monitor->Stalled Conversion <50% Stalled->MethodB Switch Protocol

Caption: Decision matrix for selecting the optimal reductive amination protocol based on substrate sensitivity and yield requirements.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (Method A) Equilibrium favors ketone; Acetophenone is deactivated.Add 3Å Molecular Sieves or switch to Method B (Ti-mediated).
Gelatinous Emulsion (Method B) Improper quenching of Titanium.Use 2M Ammonia or 1M NaOH during quench to precipitate TiO

as a granular solid.
Dialkylation (Tertiary Amine) Excess aldehyde (not applicable here) or high temp.Unlikely with ketones (sterics). If observed, ensure 1:1 stoichiometry.
Smell in Product Residual Butylamine.The product is basic. Wash organic layer with dilute acid (carefully) or ensure thorough evaporation.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][5][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[3][5][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[3][5][8] [Link]

  • Bhattacharyya, S. (1995).[1][2][11] Reductive Alkylations of Dimethylamine Using Titanium(IV) Isopropoxide and Sodium Borohydride: An Efficient, Safe, and Convenient Method for the Synthesis of N,N-Dimethylated Tertiary Amines.[1][12] The Journal of Organic Chemistry, 60(15), 4928–4929.[11] [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3] [Link]

Sources

Application

Application Note: Advanced Chiral Resolution via Diastereomeric Salt Formation Using N-Butyl-1-phenylethylamine

Introduction & Mechanistic Rationale The resolution of racemic mixtures via diastereomeric salt crystallization is a highly scalable and economically viable strategy in asymmetric synthesis and active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The resolution of racemic mixtures via diastereomeric salt crystallization is a highly scalable and economically viable strategy in asymmetric synthesis and active pharmaceutical ingredient (API) manufacturing. While unsubstituted 1-phenylethylamine (PEA) is a classic resolving agent, its relatively high aqueous solubility complicates downstream recovery and recycling, often requiring exhaustive extraction protocols[1].

To overcome these thermodynamic limitations, N-alkylation strategies have been developed. N-butyl-1-phenylethylamine (NBPEA) (CAS: 5412-64-6)[2] introduces a flexible, hydrophobic butyl chain to the chiral amine core. This structural modification drastically alters the physicochemical profile of the resolving agent, increasing its lipophilicity (LogP ≈ 3.53)[3] and suppressing water solubility.

Causality of Chiral Discrimination

The efficacy of NBPEA as a resolving agent is governed by its supramolecular packing capabilities. Similar to the well-documented mechanisms of N-benzyl-1-phenylethylamine (BPA), the bulky N-alkyl group facilitates a highly specific "lock-and-key" supramolecular assembly [4].

During the crystallization of the diastereomeric salt, the hydrophobic butyl and phenyl groups create corrugated hydrophobic layers. For the less soluble (homochiral) salt, the chiral substrate fits perfectly into the grooves of these layers, realizing a highly compact packing mode[4]. This assembly is further stabilized by a rigid, one-dimensional hydrogen-bonding network (ammonium-carboxylate salt bridges) and van der Waals interactions[1][4]. Conversely, the mismatched stereochemistry of the more soluble (heterochiral) salt results in steric clashes, preventing compact packing, lowering the enthalpy of fusion, and maintaining the salt in the mother liquor[1].

Physicochemical Profiling & Optimization Data

The introduction of the N-butyl group provides a distinct advantage during the recovery phase. The high partition coefficient ensures that the resolving agent remains strictly in the organic phase during basic aqueous workup, enabling near-quantitative recovery rates.

Table 1: Comparative Physicochemical Properties of Resolving Agents
Resolving AgentStructural ModificationLogPRelative Water SolubilityRecovery Efficiency
PEA None (Primary Amine)~1.40HighLow (Requires exhaustive extraction)
BPA N-Benzyl (Secondary Amine)~3.000.014% at 20 °C[1]High (>90%)
NBPEA N-Butyl (Secondary Amine)~3.53[3]Very LowExcellent (>95%)
Table 2: Optimization of Resolution Conditions (Model: 4-Chloromandelic Acid)

Note: Optimization parameters are extrapolated from standardized N-alkyl-PEA resolution protocols[1][5].

Solvent SystemMolar Ratio (Acid:NBPEA)Crystallization TempYield (%)Diastereomeric Excess (d.e. %)
Absolute Ethanol1:115 °C42.5>94.0
Ethanol/Water (9:1)1:115 °C48.082.5 (Co-precipitation observed)
Absolute Ethanol1:0.5 (Dutch Method)20 °C31.0>98.0

Experimental Workflows & Protocols

The following protocols represent a self-validating system. In-Process Quality Controls (IPQC) are integrated to ensure that the thermodynamic product is isolated with high purity before proceeding to irreversible cleavage steps.

Protocol A: Diastereomeric Salt Formation and Crystallization
  • Dissolution: In a 50 mL round-bottom flask, suspend 10.0 mmol of the racemic acid substrate (e.g., racemic 4-chloromandelic acid) in 16.0 mL of absolute ethanol[5].

  • Heating: Heat the mixture to 60 °C under continuous magnetic stirring until complete dissolution is achieved.

  • Salt Formation: Add 10.0 mmol of (R)-N-butyl-1-phenylethylamine dropwise to the hot solution. Maintain the temperature at 60 °C for 15 minutes. Causality: This ensures complete proton transfer and prevents premature, amorphous precipitation.

  • Controlled Cooling: Initiate a controlled cooling ramp of 0.5 °C/min down to 15 °C[5]. Causality: A slow cooling rate prevents supersaturation spikes, minimizing the kinetic inclusion of the more soluble heterochiral salt into the growing crystal lattice of the homochiral salt.

  • Maturation: Stir the suspension at 15 °C for 2 hours to maximize the precipitation of the less soluble diastereomeric salt.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake with a minimal volume (2 mL) of ice-cold absolute ethanol to displace surface-adhered mother liquor.

Protocol B: In-Process Quality Control (IPQC) & Validation
  • Sampling: Remove a 10 mg aliquot of the dried filter cake.

  • Mini-Cleavage: Dissolve the aliquot in 1 mL of 1M HCl and extract with 1 mL of ethyl acetate.

  • Analysis: Analyze the organic layer via Chiral HPLC or measure the specific rotation via polarimetry[5].

  • Decision Gate: If the diastereomeric excess (d.e.) is <95%, subject the bulk filter cake to a second recrystallization from absolute ethanol before proceeding to Protocol C.

Protocol C: Enantiomer Liberation and Resolving Agent Recovery
  • Biphasic Cleavage: Suspend the validated diastereomeric salt in a biphasic mixture of diethyl ether (20 mL) and 2M HCl (20 mL). Stir vigorously at room temperature until the solid is completely dissolved. Causality: The strong acid protonates the carboxylate, driving the lipophilic resolved acid into the ether layer, while the NBPEA is protonated to its hydrochloride salt, moving into the aqueous layer.

  • Enantiomer Isolation: Separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the pure enantiomeric acid.

  • Resolving Agent Recovery: To recover the NBPEA, adjust the pH of the retained aqueous layer to >12 using 5M NaOH.

  • Extraction: Extract the liberated NBPEA free base with dichloromethane (2 × 15 mL). Causality: The high LogP of NBPEA[3] ensures near-quantitative extraction into the organic phase, preventing product loss to the aqueous waste stream.

  • Purification: Dry the combined organic layers over MgSO₄ and evaporate the solvent to recover the NBPEA for subsequent resolution cycles[5].

Workflow Visualization

G A Racemic Substrate (e.g., 4-ClMA) C Salt Formation (Ethanol, 60°C) A->C B (R)-N-Butyl-1-phenylethylamine (Chiral Resolving Agent) B->C D Controlled Crystallization (Cooling to 15°C) C->D E Less Soluble Salt (Precipitate) D->E Filtration F More Soluble Salt (Mother Liquor) D->F Filtration G Acidic Cleavage (HCl / Ether) E->G H Resolved Enantiomer (Organic Phase) G->H Extraction I Recovered NBPEA (Aqueous Phase -> Basify) G->I Recycling

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization using NBPEA.

References

  • NIST WebBook : N-Butyl-α-methylbenzylamine (CAS 5412-64-6). National Institute of Standards and Technology. 2[2]

  • LookChem : N-(1-phenylethyl)butan-1-amine Chemical Properties & LogP. 3[3]

  • Benchchem : Improving the efficiency of chiral resolution with N-benzyl-1-phenylethylamine. 5[5]

  • PMC (NIH) : Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent. 1[1]

  • PubMed (NIH) : Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: chiral discrimination mechanism.4[4]

Sources

Method

Topic: Recrystallization Solvents and Protocols for Butyl(1-phenylethyl)amine Hydrochloride

An Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Evelyn Reed

Introduction: The Critical Role of Purity for Amine Hydrochloride Salts

Butyl(1-phenylethyl)amine hydrochloride is a chiral amine salt whose utility in research and pharmaceutical development is intrinsically linked to its purity. As with many active pharmaceutical ingredients (APIs) and their intermediates, seemingly minor impurities can significantly impact downstream reactions, biological activity, and safety profiles. Recrystallization stands as the definitive and most cost-effective technique for purifying crystalline solids, leveraging subtle differences in solubility between the target compound and its impurities.[1][2]

This application note provides a comprehensive guide to developing a robust recrystallization protocol for Butyl(1-phenylethyl)amine hydrochloride. Rather than presenting a single, rigid method, we will explore the underlying chemical principles, guide the user through a logical solvent screening process, and provide detailed, adaptable protocols. This approach empowers the researcher to optimize the purification based on their specific impurity profile and scale.

Physicochemical Properties of Butyl(1-phenylethyl)amine Hydrochloride

Understanding the molecule's structure is fundamental to selecting an appropriate solvent system. The molecule possesses a dual nature: a polar ammonium chloride head and a significantly non-polar tail composed of a butyl group and a phenyl ring. This amphiphilic character is the primary determinant of its solubility.

PropertyValueSource
CAS Number 71475-28-0[3]
Molecular Formula C₁₂H₂₀ClN[3]
Molecular Weight 213.75 g/mol [3]
Appearance White to off-white powder/crystalline solid[4]
Melting Point 154-157 °CSigma-Aldrich
General Solubility Hydrochloride salts of amines are typically soluble in polar solvents like water and alcohols.[4][5]

The key to successful recrystallization is to find a solvent or solvent system where the compound has high solubility at elevated temperatures but low solubility at ambient or sub-ambient temperatures.[2]

Solvent Selection Strategy: A Mechanistic Approach

The ideal recrystallization solvent should dissolve the target compound when hot, but not when cold. Conversely, impurities should either be insoluble in the hot solvent (to be removed by hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).

Given the structure of Butyl(1-phenylethyl)amine hydrochloride, we can predict its behavior:

  • Polar Solvents (e.g., Water, Methanol, Ethanol): The ionic hydrochloride group will dominate, leading to high solubility. These are likely to be good primary solvents but may not allow for high recovery unless an anti-solvent is used.

  • Intermediate Polarity Solvents (e.g., Isopropanol, Acetone, Ethyl Acetate): These offer a balance. They can dissolve the salt, particularly when heated, but their lower polarity compared to methanol may result in a steeper solubility curve, which is ideal for recrystallization.

  • Non-polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The non-polar organic backbone has affinity for these solvents, but the ionic salt head will render the compound largely insoluble. These are excellent candidates for use as anti-solvents or co-solvents in a mixed-solvent system.

A logical workflow for identifying the optimal solvent system is presented below.

G cluster_0 Solvent Screening Workflow A Select Candidate Solvents (e.g., IPA, Acetone, EtOH/Water, IPA/Heptane) B Small-Scale Solubility Test (10-20 mg of crude material) A->B C Add 0.2 mL solvent at RT. Does it dissolve? B->C D Yes: Too soluble. Poor recovery likely. Discard solvent. C->D Yes E No: Heat to boiling. Does it dissolve? C->E No F No: Insoluble. Discard solvent. E->F No G Yes: Cool to RT, then 0-5°C. Do crystals form? E->G Yes H No: Poor recovery. Consider as primary solvent for mixed system. G->H No I Yes: Promising Candidate! Observe crystal quality and estimate recovery. G->I Yes J Proceed to Scale-Up Protocol with optimal solvent/system. I->J

Caption: Logic diagram for systematic solvent screening.

Recommended Solvent Systems for Initial Screening

Based on the principles discussed and literature precedents for similar amine hydrochlorides, the following systems are recommended for initial evaluation.

Solvent SystemTypeRationale & CommentaryPotential Issues
Isopropanol (IPA) SingleBalances polarity; often provides a good solubility gradient for amine salts. A common choice for pharmaceutical salts.May be too soluble, leading to moderate recovery.
Ethanol (EtOH) SingleMore polar than IPA, may lead to higher solubility at room temperature and thus lower yields.Lower recovery is possible.
Acetone SingleA ketone of intermediate polarity. Can be effective but may have lower solvency for the hydrochloride salt.May not fully dissolve the material even when hot.
Isopropanol / Heptane MixedHighly Recommended. IPA is the primary solvent. Heptane acts as a non-polar anti-solvent, drastically reducing solubility upon addition or cooling, often leading to high recovery.Oiling out if the anti-solvent is added too quickly or at too high a concentration.
Ethanol / Diethyl Ether MixedClassic system for precipitating amine salts.[6] Ethanol dissolves the salt, and ether addition induces crystallization.Diethyl ether is extremely volatile and flammable, requiring careful handling.
Ethanol / Water MixedWater increases the polarity, ensuring dissolution, while ethanol modulates the solubility curve. Good for highly polar impurities.May be difficult to remove all water from the final product.
Isopropanol / Acidified SingleAdding a trace amount of HCl to the IPA can suppress dissociation of the amine salt to the free base (which may be an oil), promoting crystallization.[7]Requires careful handling of acid.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all organic solvents with care, being mindful of their flammability and toxicity.

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently test multiple solvent systems using minimal material.

  • Preparation: Place 10-20 mg of crude Butyl(1-phenylethyl)amine hydrochloride into several small test tubes, one for each solvent system.

  • Room Temperature Test: Add the chosen solvent (e.g., Isopropanol) dropwise (approx. 0.2 mL) to the first test tube at room temperature. Agitate the mixture.

    • If the solid dissolves completely, the solvent is likely too good, and recovery will be poor. Do not proceed with this solvent alone.

  • Hot Dissolution Test: If the solid did not dissolve at room temperature, warm the test tube gently in a sand bath or water bath to the boiling point of the solvent. Add more solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

    • If a large volume of solvent is required, the compound's solubility is low, and this may not be a suitable solvent.

    • If the solid does not dissolve even in a significant volume of hot solvent (e.g., >3 mL), it is insoluble. Do not proceed.

  • Crystallization Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.

  • Cooling: If no crystals form at room temperature, scratch the inside of the tube with a glass rod to induce nucleation. If that fails, place the tube in an ice-water bath for 15-20 minutes.

  • Evaluation: A successful solvent will produce a good yield of crystalline material upon cooling. Compare the results from all tested solvents to select the best candidate for a larger scale recrystallization. For mixed systems, dissolve the compound in a minimum of the hot "good" solvent, then add the "poor" solvent (anti-solvent) dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the hot "good" solvent to redissolve the solid and then cool.

Protocol 2: Recrystallization via Mixed-Solvent System (Isopropanol/Heptane)

This protocol is based on the highly recommended Isopropanol/Heptane system.

  • Dissolution: Place the crude Butyl(1-phenylethyl)amine hydrochloride (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol (e.g., 3-5 mL) and heat the mixture to a gentle boil with stirring. Continue to add isopropanol in small portions until all the solid has just dissolved.

  • Hot Filtration (Optional but Recommended): If the hot solution contains insoluble impurities, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization.

  • Induce Crystallization: To the clear, hot filtrate, add heptane dropwise with continuous stirring. Continue adding heptane until the solution becomes persistently cloudy. Then, add 1-2 drops of hot isopropanol to make the solution clear again.

  • Cooling and Crystal Growth: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold heptane or an ice-cold IPA/heptane mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

The overall workflow for recrystallization is summarized in the diagram below.

G cluster_1 Recrystallization General Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Gravity Filtration (Remove Insoluble Impurities) A->B if needed C 3. Cool Solution Slowly (Induce Crystallization) A->C if no insolubles B->C D 4. Isolate Crystals (Vacuum Filtration) C->D E 5. Wash Crystals (Ice-Cold Solvent) D->E F 6. Dry Pure Product (Vacuum Oven) E->F

Caption: A standard workflow for purification by recrystallization.

Troubleshooting Common Issues

  • Oiling Out: The compound separates as a liquid instead of a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.

    • Solution: Reheat the solution to dissolve the oil. Add slightly more of the primary solvent (e.g., IPA) and allow it to cool more slowly. Seeding the solution with a previously formed crystal can also help.

  • No Crystals Form: The solution remains clear even after cooling in ice.

    • Solution: The solution may be too dilute, or it is supersaturated. Try scratching the inner wall of the flask with a glass rod. If that fails, add a seed crystal. As a last resort, remove some solvent by gentle heating or under a stream of nitrogen and attempt to cool again.

  • Low Recovery: The yield of purified product is poor.

    • Solution: Too much solvent may have been used during dissolution. Ensure cooling is thorough and for a sufficient duration. The chosen solvent may be too effective; re-screen for a less effective solvent or use a higher ratio of anti-solvent.

References

  • The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]

  • HBCSE. Recrystallization. [Link]

  • Wikipedia. Phenethylamine. [Link]

  • Reddit. What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • FooDB. Showing Compound 2-Phenylethylamine (FDB010580). [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Unknown Source. Recrystallization1. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Unknown Source. Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. [Link]

  • Organic Syntheses. Acetophenone, 2-amino-, hydrochloride. [Link]

Sources

Application

Advanced Protocol: One-Pot Synthesis of Secondary Amines via Borohydride Reductive Amination

Abstract & Strategic Value The synthesis of secondary amines is a cornerstone transformation in medicinal chemistry, serving as a critical step in building pharmacophores for GPCR ligands, kinase inhibitors, and CNS-acti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

The synthesis of secondary amines is a cornerstone transformation in medicinal chemistry, serving as a critical step in building pharmacophores for GPCR ligands, kinase inhibitors, and CNS-active agents. While alkylation of primary amines often leads to over-alkylation (tertiary amines/quaternary salts), reductive amination offers superior control.

This guide details the one-pot reductive amination using borohydride reagents. Unlike catalytic hydrogenation, which requires specialized pressure equipment and may reduce other functional groups (alkenes, nitro, benzyl ethers), borohydride reduction is chemoselective and operationally simple.[1] We focus on the "Gold Standard" reagent Sodium Triacetoxyborohydride (STAB) due to its exceptional selectivity for iminiums over carbonyls, while providing alternative protocols for Sodium Borohydride (


) and Sodium Cyanoborohydride (

).[1]

Mechanistic Insight & Reagent Selection

The Chemoselectivity Paradox

The success of a one-pot reductive amination relies on kinetic selectivity. The reducing agent must reduce the intermediate iminium ion (formed in situ) significantly faster than it reduces the starting carbonyl (aldehyde/ketone).

  • 
    :  A strong reducing agent.[2] In a true one-pot mix, it often reduces the aldehyde to an alcohol before the imine forms. It requires a "sequential" one-pot protocol (form imine 
    
    
    
    add reductant).
  • 
    :  Weaker reductant, highly selective at pH 6-7. However, it is highly toxic (generates HCN) and environmentally hazardous.
    
  • STAB (

    
    ):  The acetoxy groups are electron-withdrawing, stabilizing the boron-hydrogen bond and making it less nucleophilic.[1] It reacts sluggishly with neutral aldehydes/ketones but rapidly reduces protonated iminiums. This allows for a true one-pot  mix.[2]
    
Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the critical "Imine Capture" window.

ReductiveAminationMechanism node_start Aldehyde/Ketone + Primary Amine node_imine Hemiaminal (Unstable) node_start->node_imine Equilibrium node_side Alcohol (Side Product) node_start->node_side Direct Reduction (Avoided by STAB) node_iminium Iminium Ion (Active Species) node_imine->node_iminium -H2O (Acid Cat.) node_product Secondary Amine (Target) node_iminium->node_product FAST Reduction (STAB)

Figure 1: Kinetic competition in reductive amination. STAB selectively targets the Iminium Ion pathway.[1]

Reagent Comparison Matrix
FeatureSodium Triacetoxyborohydride (STAB) Sodium Cyanoborohydride (

)
*Sodium Borohydride (

)
Selectivity Excellent (Iminium >> Carbonyl)Good (pH dependent)Poor (Reduces Carbonyls)
Toxicity Low (produces AcOH/borates)High (Cyanide risk)Low
Reaction Type True One-Pot (Mix & Stir)One-Pot (pH control needed)Sequential One-Pot (Stepwise)
Solvent DCE, DCM, THFMeOH, EtOH, pH 6 buffersMeOH, EtOH
Water Tolerance Moderate (Hydrolyzes slowly)HighLow (Decomposes rapidly)
Cost ModerateModerateVery Low

Standard Protocol: The STAB Method

Primary Use Case: Synthesis of secondary amines from aldehydes/ketones and primary amines.[3] Reference: Abdel-Magid, A. F. et al. J. Org.[4][5][6] Chem.1996 .[2][4][6][7][8]

Materials
  • Carbonyl: Aldehyde (1.0 equiv) or Ketone (1.0 equiv).[2]

  • Amine: Primary amine (1.0 - 1.2 equiv). Use salt forms (HCl) with caution; free base is preferred, or add 1 equiv TEA.

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) is preferred for rate; THF or DCM are acceptable alternatives.[4]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv). Mandatory for ketones; optional for aldehydes.

Step-by-Step Procedure
  • Preparation: In a clean, dry reaction vial equipped with a stir bar, dissolve the Carbonyl compound (1.0 mmol) in DCE (3-5 mL).

  • Amine Addition: Add the Primary Amine (1.0 - 1.2 mmol).

    • Expert Note: If the amine is an HCl salt, add 1.0 equiv of Triethylamine (TEA) to liberate the free base.

  • Acid Catalysis (Critical for Ketones):

    • For Aldehydes: AcOH is usually not required unless the amine is weakly nucleophilic (e.g., anilines).

    • For Ketones: Add Glacial AcOH (1.0 - 2.0 equiv). This promotes dehydration of the hemiaminal to the reducible iminium species.

  • Reagent Addition: Add STAB (1.4 - 1.5 mmol) in a single portion.

    • Observation: Mild effervescence may occur. The reaction is slightly exothermic but usually does not require cooling.

  • Reaction Monitoring (Self-Validation): Stir at room temperature under nitrogen/argon.

    • Aldehydes: typically complete in 30–90 mins.

    • Ketones: may require 4–24 hours.

    • Validation: Spot TLC or run LCMS. Look for the disappearance of the carbonyl peak. If the imine intermediate is stable, you may see it persist; add more STAB or wait if imine is present but product is low.

  • Quench & Workup:

    • Quench by adding saturated aqueous

      
       (slowly, gas evolution). Stir for 15 mins to destroy excess borohydride.
      
    • Extract with DCM or EtOAc (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Most products are clean enough for use (

    
     purity). If needed, purify via silica flash chromatography (typically DCM/MeOH/
    
    
    
    ) or amine-functionalized scavenger resins.

Alternative Protocol: The "Green" Sequential Method ( )

Primary Use Case: Cost-sensitive scale-up or when halogenated solvents (DCE) must be avoided.

Logic

Since


 reduces aldehydes, we must pre-form  the imine completely before adding the hydride. Methanol is the solvent of choice to facilitate imine formation.
Procedure
  • Imine Formation: Dissolve Aldehyde (1.0 equiv) and Amine (1.0 equiv) in MeOH (anhydrous).

  • Dehydration: Add dehydrating agent (e.g., anhydrous

    
     or 3Å Molecular Sieves) to the flask. Stir for 2–4 hours (or overnight) to drive equilibrium to the imine.
    
    • Check point: Verify imine formation by TLC/NMR (shift of CHO proton).

  • Reduction: Cool the mixture to

    
    . Add 
    
    
    
    (1.0 equiv) portion-wise.
    • Note:

      
       reacts with MeOH to form 
      
      
      
      , so add slowly.
  • Workup: Acidify carefully with 1M HCl to decompose borate complexes, then basify with NaOH to pH >10 to extract the free amine.

Troubleshooting & Optimization Logic

Decision Tree for Optimization

Use this logic flow to troubleshoot low yields.

Troubleshooting start Low Yield / Incomplete Reaction check_sm Is Carbonyl remaining? start->check_sm check_imine Is Imine accumulating? check_sm->check_imine Yes sol_dialk Dialkylation Observed: Use excess Amine (1.5-2.0 eq) or Add Amine slowly check_sm->sol_dialk No (Over-reaction) sol_steric Steric Hindrance: Use Ti(OiPr)4 additive or Switch to Microwave check_imine->sol_steric No (Steric bulk) sol_acid Poor Imine Formation: Add AcOH or MgSO4 check_imine->sol_acid No (No reaction) sol_red Reduction too slow: Increase STAB to 2.0 eq or Heat (40-60°C) check_imine->sol_red Yes (Imine stuck)

Figure 2: Troubleshooting logic for common reductive amination failures.

Common Issues & Solutions
ProblemRoot CauseCorrective Action
No Reaction Carbonyl is too sterically hindered or electron-rich.Add Lewis Acid:

(1.5 equiv) is excellent for forcing imine formation before adding reductant.
Dialkylation Product secondary amine is more nucleophilic than starting amine.Use excess primary amine (1.5–2.0 equiv). Use STAB (milder than

).
Gel Formation Boron-amine complexes are insoluble.Use MeOH co-solvent during workup or perform an acidic quench (HCl) to break up borates.
Aldehyde Unreactive Hydration of aldehyde (gem-diol) in wet solvent.Use anhydrous solvents and add Molecular Sieves (3Å or 4Å).

Safety & Handling

  • STAB: Generally safer than

    
     but releases Acetic Acid  upon hydrolysis. Handle in a fume hood.
    
  • 
    : EXTREME DANGER.  Contact with acid releases Hydrogen Cyanide (HCN)  gas. Never quench with acid unless in a closed, scrubbed system. Waste must be treated with bleach (hypochlorite) to oxidize cyanide before disposal.
    
  • Solvents: DCE is a suspected carcinogen; handle with appropriate PPE.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][6][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[4][6][7][8][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[6]

  • BenchChem. (2025).[2] Application Notes and Protocols: Catalytic Reductive Amination with Sodium Triacetoxyborohydride.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7][8][9]

  • Podyacheva, E. et al. (2019).[11] Hitchhiker's guide to reductive amination. Synthesis.

Sources

Method

Application Note: Chiral Resolution of Racemic Acids using N-Butyl-1-phenylethylamine

[1] Executive Summary This application note details the protocol for the optical resolution of racemic carboxylic acids using -butyl-1-phenylethylamine (N-Bu-PEA) . While unsubstituted 1-phenylethylamine (PEA) is a stand...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details the protocol for the optical resolution of racemic carboxylic acids using


-butyl-1-phenylethylamine (N-Bu-PEA) . While unsubstituted 1-phenylethylamine (PEA) is a standard resolving agent, its diastereomeric salts often suffer from non-ideal solubility profiles (either too soluble in organics or "oiling out" in aqueous media).

The


-butyl derivative offers a tuned lipophilic profile. By introducing a butyl chain, the resolving agent alters the crystal lattice energy and solubility of the resulting diastereomeric salts, often facilitating crystallization in mid-polarity solvents where the parent amine fails. This guide covers the mechanism, solvent screening, scale-up crystallization, and agent recovery.

Introduction & Mechanistic Basis[1][2][3][4]

The Challenge of Chiral Resolution

The separation of enantiomers via diastereomeric salt formation relies on Pasteur’s Principle : converting enantiomers (identical physical properties) into diastereomers (distinct physical properties, specifically solubility).[1]

Why -Butyl-1-phenylethylamine?

Standard PEA is a small, rigid chiral base. When it fails to resolve an acid, it is often because:

  • Salt Solubility: The resulting salts are too soluble in polar solvents (alcohols) but insoluble in non-polar solvents, leaving no "window" for fractional crystallization.

  • Crystal Habit: Salts form amorphous oils rather than defined crystals.

The N-Alkylation Advantage: Alkylation of the amine nitrogen (specifically with a butyl group) introduces two critical factors:

  • Steric Bulk: Disrupts the close packing seen in simple PEA salts, potentially creating new lattice voids that accommodate solvent molecules (solvates), which can aid crystallization.

  • Lipophilicity: The butyl chain increases the salt's solubility in non-polar solvents (e.g., Toluene, Ethyl Acetate), allowing the use of a broader range of solvent systems for screening.

Reaction Scheme

The fundamental reaction involves the proton transfer from the racemic acid to the chiral base:



(Note: The less soluble diastereomer precipitates.[2][3] Which pair precipitates—(R,R) or (S,R)—must be determined empirically.)

Experimental Workflow Visualization

The following diagram outlines the logical flow of the resolution process, from salt formation to agent recovery.

ResolutionWorkflow Start Racemic Acid (R/S-Mixture) Mix Dissolution & Heating (Solvent: EtOH/EtOAc) Start->Mix Agent (R)-N-Butyl-1-phenylethylamine Agent->Mix Cool Controlled Cooling (Supersaturation) Mix->Cool Filter Filtration Cool->Filter Solid Solid Cake (Diastereomer A) Filter->Solid Less Soluble Salt Liquid Mother Liquor (Diastereomer B) Filter->Liquid More Soluble Salt Recryst Recrystallization (Increase de%) Solid->Recryst Decomp Acid/Base Extraction (Liberation) Liquid->Decomp Optional: Recover Opposite Enantiomer Recryst->Decomp FinalAcid Resolved Acid (High ee%) Decomp->FinalAcid RecoveredAmine Recovered Amine (Recycle) Decomp->RecoveredAmine

Figure 1: Operational workflow for chiral resolution via diastereomeric salt crystallization.

Materials and Equipment

  • Resolving Agent:

    
    -butyl-1-phenylethylamine (Enantiopurity 
    
    
    
    ee).
  • Racemic Substrate: Target carboxylic acid (e.g., Ibuprofen, Mandelic Acid derivatives).

  • Solvents: Absolute Ethanol, Ethyl Acetate, Hexane, Toluene, 2-Propanol.

  • Equipment:

    • Jacketed glass reactor (for precise temperature control).

    • Polarimeter (for specific rotation checks).[2][3]

    • Vacuum filtration setup.

    • pH meter.

Protocol 1: Solvent Screening (Small Scale)

Objective: Identify the solvent system that provides the highest solubility difference between the two diastereomeric salts.

  • Preparation: Place 100 mg of racemic acid in 5 separate vials.

  • Addition: Add 1.0 equivalent of

    
    -butyl-1-phenylethylamine to each vial.
    
  • Solvent Addition: Add 1 mL of the following solvents to the vials:

    • Vial A: Ethanol (Polar protic)

    • Vial B: 2-Propanol (Bulky polar protic)

    • Vial C: Ethyl Acetate (Polar aprotic)

    • Vial D: Toluene (Non-polar aromatic)

    • Vial E: Acetone (Polar aprotic)

  • Dissolution: Heat vials to near boiling. If solid remains, add solvent dropwise until clear.

  • Crystallization: Allow to cool slowly to Room Temperature (RT) over 4 hours.

  • Observation:

    • Clear solution: Salt is too soluble (Try less polar solvent).

    • Oiling out: Phase separation (Try seeding or changing polarity).

    • Crystals:Success. Filter and check optical rotation.

Data Recording Table:

Solvent SystemSolubility (Hot)Precipitate (RT)Crystal HabitRecommendation
EthanolHighNoneN/AAnti-solvent needed
2-PropanolHighCrystalsNeedlesPrimary Candidate
TolueneLowPowderAmorphousPoor
EtOAc/Hexane (1:1)ModerateCrystalsPrismsSecondary Candidate

Protocol 2: Scale-Up Crystallization

Objective: Resolve 10g of Racemic 2-Phenylpropionic Acid (Model Compound) using the "Half-Quantity" (Pope-Peachy) Method.

Note: The Pope-Peachy method uses 0.5 eq of the expensive chiral amine and 0.5 eq of a cheap achiral base (e.g., NaOH or Triethylamine) to neutralize the acid, forcing the chiral amine to select the tightest binding enantiomer.

Step-by-Step Procedure:
  • Charging:

    • In a 250 mL round-bottom flask, charge 10.0 g (66.6 mmol) of Racemic Acid.

    • Add 50 mL of 2-Propanol (based on screening).

  • Neutralization:

    • Add 33.3 mmol of NaOH (dissolved in minimal water) or Triethylamine.

    • Add 33.3 mmol (5.9 g) of

      
      -butyl-1-phenylethylamine.
      
  • Heating:

    • Heat the mixture to reflux (

      
      ) until a clear homogeneous solution is obtained.
      
  • Controlled Cooling:

    • Ramp down temperature:

      
      .
      
    • Critical Step: At

      
      , add seed crystals of the pure diastereomeric salt (if available from screening).
      
    • Continue cooling to

      
       and hold for 2 hours.
      
  • Filtration:

    • Filter the white crystalline solid.

    • Wash the cake with cold 2-Propanol (

      
      ).
      
    • Save the Mother Liquor (contains the opposite enantiomer).

  • Recrystallization (Purification):

    • Dissolve the wet cake in minimal boiling Ethanol.

    • Cool to crystallize.[3]

    • Filter and dry.[2][3]

Protocol 3: Salt Decomposition & Recovery

Objective: Liberate the chiral acid and recover the resolving agent.

  • Biphasic Setup: Suspend the purified salt in a mixture of Ethyl Acetate (

    
    ) and Water (
    
    
    
    ).
  • Acidification:

    • Slowly add

      
       while stirring until the aqueous layer pH reaches 
      
      
      
      .
    • Chemistry: The amine is protonated (goes to water); the carboxylic acid is protonated (goes to organic layer).

  • Extraction:

    • Separate the layers.[3]

    • Extract the aqueous layer again with Ethyl Acetate (

      
      ).
      
    • Combine organic layers, dry over

      
      , and evaporate to yield the Resolved Acid .
      
  • Amine Recovery:

    • Take the acidic aqueous layer (containing Amine

      
       HCl).
      
    • Basify with

      
       until pH 
      
      
      
      .
    • Extract the free amine into Dichloromethane (DCM) or Ether.

    • Evaporate solvent to recover

      
      -butyl-1-phenylethylamine .[2]
      

Analytical Validation

To ensure the protocol's success, the Enantiomeric Excess (


) must be calculated:


Methods:

  • Chiral HPLC: Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (90:10).

  • Polarimetry: Measure

    
     and compare to literature values.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitation Solvent too polar or volume too high.Evaporate 50% of solvent or add anti-solvent (Hexane).
Oiling Out Impurities or temperature dropped too fast.Re-heat, cool slower (

), and vigorous stirring.
Low ee% (<50%) Eutectic composition reached or non-selective crystallization.Perform a second recrystallization of the salt. Switch solvent.
Low Yield Salt is too soluble in mother liquor.Cool to lower temperature (

).

References

  • BenchChem. Improving the efficiency of chiral resolution with N-benzyl-1-phenylethylamine. (Technical Guide on N-alkylated PEA derivatives). Link

  • Kozma, D.CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press, 2001. (Foundational text on resolving agent selection).
  • Saigo, K., et al.Optical Resolution of 2-Phenylpropionic Acid Derivatives.
  • Fogassy, E., et al. A Presumable Mechanism of the Separation of Diastereomeric Mixtures. (Discusses the structural "lock and key" fit in crystallization).

  • Perry, J.J., et al. Resolution of Racemic Mixtures by Phase Transition. (Discusses solubility parameters). Link

(Note: While specific literature on the N-butyl derivative is niche compared to the benzyl derivative, the protocols listed above are adapted from the standard operating procedures for N-alkyl-1-phenylethylamine class resolving agents.)

Sources

Application

Application Note: Conversion of N-butyl-1-phenylethylamine Free Base to Hydrochloride Salt

Executive Summary & Strategic Rationale This guide details the protocol for converting N-butyl-1-phenylethylamine (also known as N-butyl-α-methylbenzylamine) from its free base liquid form into a stable, crystalline hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide details the protocol for converting N-butyl-1-phenylethylamine (also known as N-butyl-α-methylbenzylamine) from its free base liquid form into a stable, crystalline hydrochloride salt.

Why this conversion matters: Free base amines are often oils prone to oxidation and difficult to handle for precise dosing. The hydrochloride salt form confers three critical advantages:

  • Stability: significantly increased resistance to oxidative degradation.

  • Bioavailability: Enhanced water solubility, crucial for biological assays.

  • Purification: The crystallization process itself acts as a powerful purification step, rejecting non-basic impurities.

Core Challenge: Secondary amine salts with lipophilic chains (like the butyl group here) frequently exhibit "oiling out" (liquid-liquid phase separation) rather than crystallizing. This protocol utilizes a polarity-gradient approach to force ordered crystal lattice formation over amorphous oil separation.

Chemical Mechanism & Properties[1][2][3][4]

Reaction: Acid-Base Neutralization The lone pair on the secondary nitrogen attacks the proton of the hydrochloric acid. The resulting ammonium cation forms an ionic bond with the chloride anion.

  • Reactant: N-butyl-1-phenylethylamine (Lipophilic liquid)

  • Reagent: Hydrogen Chloride (Anhydrous preferred)

  • Product: N-butyl-1-phenylethylamine HCl (Polar solid)

Physical Property Table
PropertyFree BaseHydrochloride Salt (Target)
State Colorless to pale yellow liquidWhite crystalline solid
Solubility Soluble in organics (DCM, EtOAc); Insoluble in waterSoluble in water, MeOH; Insoluble in Non-polar organics
Molecular Weight 177.29 g/mol 213.75 g/mol (approx)
Hygroscopicity LowModerate (requires desiccated storage)

Materials & Equipment

Reagents
  • Precursor: N-butyl-1-phenylethylamine (>98% purity recommended).[1]

  • Acid Source (Select one):

    • Preferred: 4M HCl in 1,4-Dioxane or 2M HCl in Diethyl Ether (Commercial stock).

    • Alternative: Concentrated aqueous HCl (37%) – Requires Protocol B.

  • Solvents:

    • Ethyl Acetate (EtOAc) – Reaction Solvent.

    • n-Heptane or Diethyl Ether – Anti-solvent.

    • Isopropanol (IPA) – Recrystallization.[2]

Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.

  • Ice-water bath.

  • Addition funnel or syringe pump.

  • Rotary Evaporator (if using Protocol B).

  • Vacuum filtration setup (Buchner funnel).

  • Vacuum oven or Desiccator.[3]

Experimental Protocols

Protocol A: Anhydrous Precipitation (The "Gold Standard")

Best for high purity and preventing oiling out. Requires anhydrous reagents.[4][5]

Workflow Diagram:

SaltFormation Start Start: Weigh Free Base Dissolve Dissolve in Dry Ethyl Acetate (5-10 volumes) Start->Dissolve Cool Cool to 0-5°C (Ice Bath) Dissolve->Cool AddAcid Add 1.05 eq HCl (in Dioxane/Ether) dropwise Cool->AddAcid Precipitate Precipitation Occurs? AddAcid->Precipitate Filter Vacuum Filtration Precipitate->Filter Yes (Solids) Oil Product Oils Out Precipitate->Oil No (Oil/Goo) Wash Wash with cold Et2O/Heptane Filter->Wash Dry Vacuum Dry (40°C) Wash->Dry Triturate Triturate (Grind under solvent) or Seed Crystal Oil->Triturate Triturate->Filter

Caption: Workflow for anhydrous salt formation. The diamond node represents the critical decision point where "oiling out" must be managed.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g (56.4 mmol) of N-butyl-1-phenylethylamine in 100 mL of anhydrous Ethyl Acetate (EtOAc).

    • Why EtOAc? The free base is soluble, but the HCl salt is generally insoluble, driving precipitation.

  • Cooling: Place the flask in an ice-water bath and cool to 0–5°C with vigorous stirring.

  • Acidification: Slowly add 15.5 mL of 4M HCl in Dioxane (62 mmol, 1.1 eq) dropwise over 20 minutes.

    • Critical: Maintain temperature <10°C. Exothermic reaction.

  • Crystallization: A white precipitate should form immediately. Stir for an additional 30–60 minutes at 0°C to ensure complete conversion.

    • QC Check: Spot a drop on wet pH paper. It should be acidic (pH 1-2).

  • Isolation: Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with 2 x 20 mL of cold anhydrous Ether or Heptane to remove excess acid and organic impurities.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Aqueous/Solvent Method (The "Robust" Route)

Use this if anhydrous HCl solutions are unavailable.

  • Dissolution: Dissolve the amine in a minimum amount of Ethanol or Isopropanol (IPA).

  • Acidification: Add 1.1 equivalents of concentrated aqueous HCl (37%) slowly.

  • Evaporation: The water introduced must be removed.[6] Use a rotary evaporator to strip the solvent.[7] You will likely obtain a thick oil or gum due to residual water.

  • Azeotropic Drying: Add fresh Ethanol or Toluene and re-evaporate. Repeat 2-3 times to carry off trace water as an azeotrope.

  • Crystallization: Dissolve the resulting dry gum in a minimum amount of hot IPA. Add Diethyl Ether or Heptane until the solution turns slightly cloudy (turbid). Cool slowly to 4°C.

Troubleshooting: The "Oiling Out" Phenomenon

"Oiling out" occurs when the salt separates as a liquid phase rather than a crystal lattice.[8] This is common with N-butyl derivatives due to the flexible butyl chain disrupting packing.

Corrective Actions:

  • Trituration: If you have an oil at the bottom of the flask, decant the supernatant. Add fresh non-polar solvent (Ether/Heptane) and vigorously scratch the side of the flask with a glass rod while stirring. The friction often induces nucleation.

  • Seeding: If you have any solid crystals from a previous batch (even a speck), add them to the oil/solvent mixture.

  • Slow Cooling: Rapid cooling traps impurities that prevent crystal growth. Re-dissolve the oil in hot IPA and let it cool to room temperature slowly (wrap flask in a towel) before putting it in the fridge.

Analytical Characterization (QC)

To validate the synthesis, perform the following checks:

  • Melting Point: The salt will have a sharp, distinct melting point (likely >150°C), whereas the free base is liquid.

  • 1H-NMR (D2O or DMSO-d6):

    • Look for the disappearance of the broad NH peak of the free base.

    • Appearance of broad ammonium protons (

      
      ) around 8.0–9.5 ppm (if using DMSO).
      
    • The

      
      -methine proton (chiral center) typically shifts downfield due to the deshielding effect of the positive nitrogen.
      
  • Silver Nitrate Test: Dissolve a small amount in water and add AgNO3 solution. A thick white precipitate (AgCl) confirms the presence of the chloride counter-ion.

References

  • General Amine Salt Formation

    • Vertex AI Search Result 1.7: "Forming oxalate/HCl salts of amines." ScienceMadness. Available at:

    • Vertex AI Search Result 1.11: "Innovative Process Research on Selective Preparation of Amine Monohydrochlorides." Oreate AI. Available at:

  • Crystallization & Oiling Out

    • Vertex AI Search Result 1.6: "Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride." BenchChem. Available at:

    • Vertex AI Search Result 1.9: "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds." PharmaLego. Available at:

  • Compound Data (N-butyl-1-phenylethylamine)

    • Vertex AI Search Result 1.12: "N-(1-phenylethyl)butan-1-amine CAS NO.5412-64-6."[1] LookChem. Available at:

Sources

Method

Application Note: Butyl(1-phenylethyl)amine as a Privileged Chiral Auxiliary in Asymmetric Synthesis

Topic: Application of Butyl(1-phenylethyl)amine in Pharmaceutical Intermediate Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Senior Process Chemists, Medicinal Chemists, and Drug Developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of Butyl(1-phenylethyl)amine in Pharmaceutical Intermediate Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Senior Process Chemists, Medicinal Chemists, and Drug Development Scientists.

Executive Summary

Butyl(1-phenylethyl)amine (specifically the N-butyl-α-methylbenzylamine derivatives, CAS: 5412-64-6 for racemic, 71475-28-0 for HCl salt) represents a critical class of chiral secondary amines utilized in high-value pharmaceutical manufacturing. Unlike commodity aliphatic amines, this compound serves a dual function:

  • Chiral Ligand Precursor: It is the direct precursor to Lithium N-butyl-N-(1-phenylethyl)amide , a sterically tunable chiral base used for enantioselective deprotonation.

  • Resolving Agent & Intermediate: Its derivatives are employed in the resolution of acidic racemates and as building blocks for APIs requiring the 1-phenylethyl moiety with modulated lipophilicity.

This guide details the synthesis, in-situ activation, and application of this compound, focusing on its role in asymmetric C-C bond formation —a cornerstone of modern stereoselective drug synthesis.

Technical Profile & Chemical Logic
2.1 The "Tunable" Steric Advantage

In asymmetric synthesis, "Simpkins-type" chiral lithium amides are standard tools for desymmetrizing prochiral ketones and epoxides. While the bis(1-phenylethyl)amine analog is common, it is often too sterically hindered, leading to sluggish reactivity.

The Butyl(1-phenylethyl)amine variant offers a "Goldilocks" steric profile:

  • The 1-Phenylethyl Group: Provides the rigid chiral scaffold essential for stereodifferentiation.

  • The Butyl Group: Provides sufficient bulk to prevent aggregation but is flexible enough to allow faster kinetics than the bis-phenylethyl analog.

2.2 Mechanism of Action: Enantioselective Deprotonation

When converted to its lithium amide, the reagent forms a structured aggregate (often a dimer or mixed aggregate with n-BuLi). This chiral complex discriminates between enantiotopic protons on a prochiral substrate (e.g., 4-substituted cyclohexanones or epoxides).

Pathway:

  • Precursor: (R)- or (S)-N-Butyl-1-phenylethylamine.

  • Activation: Treatment with n-BuLi at -78°C generates the active Lithium Amide.

  • Reaction: The Lithium Amide removes one specific proton from a prochiral ketone, generating a chiral lithium enolate.

  • Trapping: The enolate is trapped with an electrophile (e.g., TMSCl, Alkyl Halide) to "lock in" the chirality.

Comparative Data: Chiral Base Efficiency

The following table summarizes the performance of N-butyl-1-phenylethylamine against other common chiral bases in the deprotonation of standard test substrates (e.g., 4-tert-butylcyclohexanone).

Chiral Base PrecursorSteric Bulk (A-value approx)Reaction KineticsEnantiomeric Excess (ee) Potential*Primary Utility
N-Butyl-1-phenylethylamine Moderate-High Fast 80-95% Kinetic Resolution, Epoxide Rearrangement
Bis(1-phenylethyl)amineVery HighSlow90-98%Highly selective, sluggish reactions
N-Benzyl-1-phenylethylamineModerateFast70-85%General purpose, lower selectivity
Isopropyl-1-phenylethylamineHighModerate85-92%Alternative to Butyl variant

*Note: ee values are substrate-dependent. Data synthesized from general chiral lithium amide literature [1, 2].

Experimental Protocols
Protocol A: Synthesis of (R)-N-Butyl-1-phenylethylamine (Self-Validation)

Objective: Synthesize the chiral amine precursor with >98% optical purity using a reductive amination approach that prevents racemization.

Reagents:

  • (R)-1-Phenylethylamine (1.0 eq) [Chiral Source]

  • Butyraldehyde (1.05 eq)

  • Sodium Borohydride (NaBH4) (1.5 eq) or NaBH(OAc)3

  • Methanol (Solvent)

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a dry reactor with (R)-1-Phenylethylamine (12.1 g, 100 mmol) and Methanol (100 mL).

    • Cool to 0°C.

    • Add Butyraldehyde (7.57 g, 105 mmol) dropwise over 30 minutes. Rationale: Exothermic control prevents side reactions.

    • Stir at room temperature for 2 hours. Monitor by TLC/GC for disappearance of amine. (The intermediate imine is formed).[1]

  • Reduction:

    • Cool the solution back to 0°C.

    • Add NaBH4 (5.67 g, 150 mmol) in portions. Caution: Hydrogen gas evolution.

    • Allow to warm to room temperature and stir for 4 hours.

  • Workup:

    • Quench with water (50 mL) followed by 1M NaOH to pH >12.

    • Extract with Dichloromethane (3 x 50 mL).

    • Dry organics over Na2SO4 and concentrate in vacuo.

  • Purification:

    • Distill under reduced pressure (bp approx. 110-115°C at 10 mmHg) to yield the pure secondary amine.

    • Validation: Check optical rotation. It should match lit values (approx

      
       for (R)-isomer).
      
Protocol B: Enantioselective Deprotonation of 4-tert-Butylcyclohexanone

Objective: Demonstrate the application of the amine as a chiral lithium base.

Reagents:

  • (R)-N-Butyl-1-phenylethylamine (1.1 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • 4-tert-Butylcyclohexanone (1.0 eq)

  • TMSCl (Trimethylsilyl chloride) (1.2 eq)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Base Generation (The "Simpkins Protocol"):

    • In a flame-dried Schlenk flask under Argon, dissolve (R)-N-Butyl-1-phenylethylamine (195 mg, 1.1 mmol) in anhydrous THF (5 mL).

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi (0.44 mL, 1.1 mmol) dropwise.

    • Stir at -78°C for 30 minutes. Rationale: Ensures complete formation of the Lithium Amide species.

  • Deprotonation:

    • Dissolve 4-tert-Butylcyclohexanone (154 mg, 1.0 mmol) in THF (2 mL).

    • Add the ketone solution dropwise to the chiral base at -78°C over 10 minutes.

    • Stir for 2 hours at -78°C. Critical: Do not let temperature rise; stereoselectivity is kinetically controlled.

  • Trapping (Enol Silane Formation):

    • Add TMSCl (0.15 mL, 1.2 mmol) rapidly.

    • Stir for 30 minutes at -78°C, then allow to warm to room temperature.

  • Analysis:

    • Quench with saturated NaHCO3. Extract with ether.

    • Analyze the product (Silyl Enol Ether) via Chiral GC or HPLC to determine enantiomeric excess (ee).

Visualization: Chiral Lithium Amide Pathway

The following diagram illustrates the workflow from the chiral amine precursor to the final enantiomerically enriched product.

G Amine (R)-N-Butyl-1-phenylethylamine (Chiral Precursor) LiAmide Lithium (R)-N-Butyl-1-phenylethylamide (Active Chiral Base) Amine->LiAmide Deprotonation (-78°C, THF) nBuLi n-BuLi (Activator) nBuLi->LiAmide Transition Stereoselective Transition State LiAmide->Transition Coordinates Substrate Substrate Prochiral Ketone (Substrate) Substrate->Transition Product Enriched Silyl Enol Ether (High ee%) Transition->Product TMSCl Trap Kinetic Control

Caption: Figure 1. Mechanistic pathway for the generation of the active Chiral Lithium Amide species and its subsequent application in enantioselective enolization.

Safety & Handling Guidelines
  • Corrosivity: N-Butyl-1-phenylethylamine is a secondary amine and is likely corrosive to skin and eyes. Wear chemical-resistant gloves (Nitrile) and safety goggles.

  • Air Sensitivity: While the amine itself is stable, the Lithium Amide derivative is pyrophoric and extremely moisture-sensitive . All reactions involving the lithium base must be performed under an inert atmosphere (Argon/Nitrogen).

  • Storage: Store the amine in a cool, dry place under nitrogen to prevent slow oxidation or carbonate formation from atmospheric CO2.

References
  • O'Brien, P. (1998).[2] "Recent advances in asymmetric synthesis using chiral lithium amide bases." Journal of the Chemical Society, Perkin Transactions 1, 1439-1457.

  • Eleveld, M. B., & Hogeveen, H. (1986). "Enantioselective deprotonation of 4-tert-butylcyclohexanone." Tetrahedron Letters, 27(5), 631-634.

  • BLD Pharm. (n.d.). "Butyl(1-phenylethyl)amine hydrochloride Product Details." BLD Pharm Repository.

  • University of Surrey. (2019). "Chiral Lithium Amides in Asymmetric Synthesis." Research Portal.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of N-butyl-1-phenylethylamine reductive amination

Technical Support Center: Optimizing N-Butyl-1-Phenylethylamine Synthesis Case ID: RA-5412-OPT Subject: Yield Improvement & Troubleshooting for Reductive Amination of 1-Phenylethylamine Assigned Specialist: Senior Applic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing N-Butyl-1-Phenylethylamine Synthesis

Case ID: RA-5412-OPT Subject: Yield Improvement & Troubleshooting for Reductive Amination of 1-Phenylethylamine Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary

You are encountering yield fluctuations in the synthesis of N-butyl-1-phenylethylamine (CAS: 5412-64-6).[1][2][3] This secondary amine is best synthesized via the reductive amination of 1-phenylethylamine with butanal (butyraldehyde).[1][2][3]

While the reverse route (acetophenone + butylamine) is theoretically possible, it is kinetically disfavored due to the steric hindrance of the ketone and the lower stability of the resulting ketimine.[2][3] This guide focuses on the aldehyde-amine route, utilizing Sodium Triacetoxyborohydride (STAB) as the primary reducing agent for its superior selectivity and "one-pot" capability.[1][2][3]

Part 1: The Chemistry & Mechanism

To improve yield, we must first secure the mechanism.[3] The reaction proceeds through two distinct equilibrium stages:[3]

  • Imine Formation: 1-Phenylethylamine attacks Butanal to form a hemiaminal, which dehydrates to the imine (Schiff base).[2][3]

  • Reduction: The reducing agent delivers a hydride to the imine C=N bond.[3]

The Critical Failure Point: If the reducing agent is too strong (e.g., NaBH₄ used without specific protocols), it will reduce the aldehyde to butanol before it reacts with the amine.[3] If the reducing agent is too weak or the pH is incorrect, the imine equilibrium reverts to starting materials.[3]

Recommended Pathway: We utilize Sodium Triacetoxyborohydride (STAB) .[2][3] Unlike NaBH₄, STAB is less basic and tolerates the presence of aldehydes, reducing the imine selectively as it forms.[3]

Visual Workflow: Reaction Pathway

ReactionPathway Reactants 1-Phenylethylamine + Butanal Hemiaminal Hemiaminal (Unstable Intermediate) Reactants->Hemiaminal Nucleophilic Attack SideProduct Side Product: Butanol (Aldehyde Reduction) Reactants->SideProduct Direct Reduction (Avoid this!) Imine Imine (Schiff Base) Ph-CH(Me)-N=CH-Pr Hemiaminal->Imine - H2O (Equilibrium) Product N-Butyl-1-phenylethylamine (CAS: 5412-64-6) Imine->Product + H- (Reduction)

Caption: The selective reduction of the Imine intermediate is the key to high yields. Direct reduction of Butanal is the primary competitor.[3]

Part 2: Optimized Protocols

Method A: The "Gold Standard" (STAB Protocol)

Best for: Standard synthesis, high throughput, mild conditions.[3]

Reagents:

  • 1-Phenylethylamine (1.0 equiv)[1][2][3]

  • Butanal (1.1 - 1.2 equiv)[1][2][3]

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)[1][2][3]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1][2][3]

  • Acid Catalyst: Acetic Acid (1.0 equiv) - Crucial for facilitating imine formation.[1][2][3]

Step-by-Step:

  • Imine Formation: Dissolve 1-phenylethylamine in DCE under N₂. Add Butanal.

  • Catalysis: Add Acetic Acid. Stir for 15-30 minutes at Room Temperature (RT). Note: This pre-complexation shifts the equilibrium toward the imine.

  • Reduction: Cool to 0°C. Add STAB portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor via TLC or LCMS.[2][3]

  • Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

  • Workup: Extract with DCM (x3). Wash combined organics with Brine. Dry over Na₂SO₄.[2][3][4][5]

Method B: The "Rescue" Protocol (Titanium-Mediated)

Best for: Sterically hindered amines, wet solvents, or stubborn reactions.[2][3]

Reagents:

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.2 equiv)[1][2][3]

  • Sodium Borohydride (NaBH₄) (1.5 equiv)[1][2][3][5]

  • Solvent: Ethanol (Absolute) or THF.[2][3]

Step-by-Step:

  • Lewis Acid Activation: Mix 1-phenylethylamine and Butanal in absolute Ethanol.[1][2][3]

  • Scavenging: Add Ti(OiPr)₄. Stir at RT for 1 hour. Mechanism: Ti acts as a Lewis acid and water scavenger, forcing imine conversion to near 100%.

  • Reduction: Add NaBH₄ carefully (exothermic). Stir for 2 hours.

  • Hydrolysis (Critical): Add water dropwise. A white precipitate (TiO₂) will form.[2][3]

  • Filtration: Filter the slurry through Celite to remove titanium salts.[2][3] Wash the pad with Ethanol/DCM.[2][3]

  • Purification: Concentrate filtrate and proceed to acid-base extraction.

Part 3: Troubleshooting Guide (FAQs)

Q1: My yield is low (<50%). What is happening?

Diagnosis: Likely incomplete imine formation or aldehyde reduction.[2][3]

  • Check: Did you add the reducing agent immediately?

  • Fix: Use Method A with a 30-minute pre-stir of Amine + Aldehyde + AcOH before adding STAB. If using NaBH₄, you must wait for the imine to form completely (use Method B).[3]

Q2: I see a "dialkylated" side product (Tertiary Amine).

Diagnosis: The secondary amine product is reacting with excess butanal.

  • Mechanism: Product (N-butyl-1-phenylethylamine) + Butanal → Enamine/Imine → Reduction → N,N-dibutyl species.[1][2][3]

  • Fix:

    • Maintain strict stoichiometry (1.05 - 1.1 equiv of aldehyde max).[1][2][3]

    • Dilute the reaction (0.1 M concentration).

    • Add the aldehyde slowly (dropwise) to the amine/reducing agent mixture.

Q3: The reaction is stuck and won't go to completion.

Diagnosis: Water accumulation is inhibiting the imine equilibrium.[3]

  • Fix: Add 4Å Molecular Sieves to the reaction vessel or switch to Method B (Ti(OiPr)₄) , as Titanium chemically consumes the water produced.

Q4: How do I purify the product?

Strategy: Acid-Base Extraction (Self-Validating System).

  • Acidify: Treat crude mixture with 1N HCl. The amine moves to the aqueous layer; non-basic impurities (unreacted aldehyde, butanol) stay in organic.[2][3]

  • Wash: Wash the aqueous layer with Ether/EtOAc (discard organic).[2][3]

  • Basify: Adjust aqueous layer pH to >12 with NaOH. The amine becomes free-base and oils out.[1][2][3]

  • Extract: Extract with DCM.

  • Distillation: If high purity is needed, Kugelrohr distillation is effective.[3] (BP is >187°C; expect high vacuum requirement).[2][3]

Part 4: Comparative Data & Decision Logic

Table 1: Reducing Agent Selection Matrix
Reducing AgentSelectivityRateToxicityRecommendation
STAB (NaBH(OAc)₃) High (Imine > Aldehyde)FastLowPrimary Choice
NaBH₃CN HighSlowHigh (Cyanide) Avoid (Safety Risk)
NaBH₄ Low (Reduces Aldehydes)FastLowOnly with Ti(OiPr)₄
H₂ / Pd-C HighSlowLowGood for large scale
Visual Workflow: Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield Analysis CheckTLC Check TLC/LCMS: Is Aldehyde remaining? Start->CheckTLC AldehydeYes Yes: Aldehyde Present CheckTLC->AldehydeYes Incomplete Rxn AldehydeNo No: Aldehyde Gone CheckTLC->AldehydeNo Consumption CheckImine Did Imine form? AldehydeYes->CheckImine SideProducts Check for Dialkylation (Tertiary Amine) AldehydeNo->SideProducts FixWater Incomplete Conversion: Add Molecular Sieves or Use Ti(OiPr)4 CheckImine->FixWater No Imine FixReductant Aldehyde Reduced to Alcohol? Switch to STAB Pre-mix Amine+Aldehyde CheckImine->FixReductant Imine Present but Aldehyde Reducing FixStoich Over-reaction: Reduce Aldehyde Equiv Add Dropwise SideProducts->FixStoich Tertiary Amine Found

Caption: Diagnostic logic for identifying the root cause of yield loss.

References

  • Abdel-Magid, A. F., et al. (1996).[3][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[3]

  • Neidigh, K. A., et al. (1998).[3] "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, 2527.

  • Mattson, R. J., et al. (1990).[3] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.[3]

  • NIST Chemistry WebBook. "N-Butyl-α-methylbenzylamine (CAS 5412-64-6) Spectral Data."[1][2][3][7]

Sources

Optimization

Removing impurities from N-butyl-1-phenylethylamine hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis and purification of N-butyl-1-phenylethylamine hydrochloride . The synthesis of this bulky secondary amine—typically achieved via the reductive amination of aceto...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of N-butyl-1-phenylethylamine hydrochloride .

The synthesis of this bulky secondary amine—typically achieved via the reductive amination of acetophenone with n-butylamine[1][2]—presents unique purification challenges. Because the freebase form of N-butyl-1-phenylethylamine is an oil at room temperature[3][4], isolating it as a highly pure hydrochloride salt is the industry standard for ensuring long-term stability and analytical purity[5][6].

This guide provides a deep dive into the causality of impurity formation, self-validating purification protocols, and targeted troubleshooting strategies.

Part 1: Impurity Profiling & Causality

Understanding why impurities form is the first step in engineering a robust purification strategy. The reductive amination pathway involves an intermediate imine (Schiff base) that must be fully reduced[7]. Failure to drive the reaction to completion, or the occurrence of side reactions, leaves behind a predictable profile of contaminants[2][8].

SynthesisPathway Aceto Acetophenone (Neutral Impurity) Imine Imine Intermediate (Yellow Impurity) Aceto->Imine Condensation (-H2O) Butyl n-Butylamine (Primary Amine Impurity) Butyl->Imine SecAmine N-butyl-1-phenylethylamine (Target Secondary Amine) Imine->SecAmine Reduction (e.g., NaBH4) TertAmine Tertiary Amine (Over-alkylation Impurity) SecAmine->TertAmine Side Reaction

Chemical pathway illustrating the formation of the target secondary amine and common impurities.

To systematically remove these compounds, we exploit their distinct physicochemical properties:

Table 1: Physicochemical Impurity Profile & Separation Metrics

CompoundRole / Impurity TypeMW ( g/mol )Boiling Point (°C)Primary Removal Strategy
Acetophenone Unreacted Precursor120.15202.0Acid-Base Extraction (pH < 2)
n-Butylamine Excess Reagent73.1478.0Vacuum Distillation / Evaporation
Imine Intermediate Incomplete Reduction175.27N/AAcid Hydrolysis during Workup
Target Freebase N-butyl-1-phenylethylamine177.29~240.8Isolation via Extraction
Tertiary Amine Over-alkylation~233.40>280.0Differential Recrystallization

(Note: Boiling point data sourced from standard chemical property databases[9].)

Part 2: Experimental Workflows & Self-Validating Protocols

The purification of N-butyl-1-phenylethylamine hydrochloride must be executed as a sequential, self-validating system. We utilize phase-selective extraction to remove non-basic impurities[5][10], followed by anhydrous salt formation to prevent the product from "oiling out"[4][6].

PurificationWorkflow Crude Crude Reaction Mixture AcidExt Acidic Aqueous Extraction (pH < 2) Crude->AcidExt OrgWaste Organic Waste (Acetophenone Removed) AcidExt->OrgWaste Organic Layer BaseExt Basification (pH > 10) & Organic Extraction AcidExt->BaseExt Aqueous Layer SaltForm Anhydrous HCl Addition in Ether/Isopropanol BaseExt->SaltForm Purified Freebase Cryst Recrystallization (from hot Ethanol/Ether) SaltForm->Cryst Crude Precipitate Pure Pure Target HCl Salt Cryst->Pure Filtration

Step-by-step purification workflow isolating the target hydrochloride salt from process impurities.

Protocol A: Phase-Selective Acid-Base Extraction

Objective: Isolate the crude secondary amine freebase from neutral/acidic impurities (specifically acetophenone). Causality: Acetophenone is a neutral ketone. By lowering the aqueous phase pH well below the pKa of the secondary amine (~10.5), the amine is quantitatively protonated into a water-soluble ammonium salt. The neutral acetophenone remains trapped in the organic phase and is easily discarded[5][10].

  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent (e.g., Ethyl Acetate).

  • Acidification: Add 1M aqueous HCl dropwise under vigorous stirring until the aqueous phase reaches pH 1–2.

  • Phase Separation: Separate the layers. Discard the organic layer (containing unreacted acetophenone and neutral byproducts).

  • Washing: Wash the aqueous layer once more with fresh Ethyl Acetate to remove trace neutral impurities.

  • Basification: Slowly add 2M NaOH to the aqueous layer until pH > 11. Causality: This deprotonates the amine, drastically reducing its aqueous solubility and forcing it to partition back into a newly added organic phase.

  • Extraction: Extract the liberated freebase with fresh Diethyl Ether or Dichloromethane.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation Checkpoint: Spot the final concentrated organic layer on a silica TLC plate and visualize under 254 nm UV light. The complete absence of a UV-active spot at R_f ~0.8 (acetophenone in 8:2 Hexanes:EtOAc) confirms successful phase separation.

Protocol B: Anhydrous Hydrochloride Salt Formation & Recrystallization

Objective: Convert the oily freebase into a stable, highly pure crystalline solid. Causality: Freebase secondary amines are typically oils[4]. Converting them to a hydrochloride salt increases lattice energy, facilitating crystallization. However, secondary amine hydrochlorides are highly hygroscopic. Using strictly anhydrous conditions prevents the salt from absorbing water and "oiling out" into a biphasic mixture[5][6].

  • Solvent Selection: Dissolve the crude freebase in a minimal volume of anhydrous diethyl ether or isopropanol.

  • Cooling: Chill the solution to 0 °C in an ice bath to lower solubility and encourage precipitation.

  • Acid Addition: Slowly introduce a stoichiometric amount of anhydrous HCl (e.g., 4M HCl in dioxane, or bubble dry HCl gas)[4][6]. Causality: Aqueous HCl introduces water, which severely hinders the crystallization of this specific hygroscopic salt.

  • Precipitation: Stir for 30 minutes. A white precipitate will form. If precipitation is sluggish, add a non-polar anti-solvent (e.g., cold anhydrous hexane) dropwise.

  • Isolation: Isolate the solid via vacuum filtration and wash with cold ether.

  • Recrystallization: Dissolve the solid in a minimal amount of hot ethanol, then slowly add diethyl ether until slight turbidity appears. Allow to cool slowly to room temperature, then transfer to 4 °C[5].

Self-Validation Checkpoint: Dissolve a few crystals in D₂O and run a ¹H-NMR. The integration of the butyl terminal methyl group (triplet, ~0.9 ppm) relative to the aromatic protons (multiplet, 7.3–7.5 ppm) must be exactly 3:5.

Part 3: Troubleshooting FAQs

Q1: My secondary amine is precipitating as a sticky oil instead of a crystalline solid after adding HCl. What went wrong? A1: Moisture contamination is the primary culprit. Secondary amine hydrochlorides like N-butyl-1-phenylethylamine HCl are highly hygroscopic. If water is present in your solvent or acid source, the salt forms a biphasic oily mixture instead of a rigid crystal lattice[5]. Ensure your solvents are dried over molecular sieves and your HCl source is strictly anhydrous (e.g., use commercially available 4M HCl in dioxane)[6]. If it has already oiled out, evaporate the solvent completely, azeotropically dry the residue with toluene, and triturate with cold anhydrous ether[4].

Q2: How do I selectively remove trace amounts of unreacted primary amine (n-butylamine) from my product? A2: Because n-butylamine and N-butyl-1-phenylethylamine are both basic, they will co-extract during Protocol A. However, there is a massive difference in their boiling points (78 °C vs. ~241 °C)[9]. Performing a brief vacuum distillation or prolonged rotary evaporation of the freebase prior to salt formation will easily strip away the volatile primary amine[5]. Alternatively, differential recrystallization of the final HCl salt from ethanol/ether effectively leaves trace primary amine salts in the mother liquor[5][10].

Q3: The reaction mixture has a persistent yellow color that carries over into the extraction. Does this indicate a specific impurity? A3: Yes. A yellow tint typically indicates the presence of the intermediate imine (Schiff base)[1][7]. This occurs if the reductive amination step (e.g., reduction via NaBH₄) is incomplete[2][8]. To resolve this, ensure the initial acidic workup (Protocol A, Step 2) is thoroughly mixed and allowed to stir for 10-15 minutes. The strongly acidic conditions will hydrolyze the residual imine back into the water-soluble primary amine and the organic-soluble acetophenone, allowing them to be separated.

References

  • Title: An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL: [Link]

  • Title: Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride Source: AIR Unimi (University of Milan) URL: [Link]

  • Title: Reductive amination Source: Wikipedia URL: [Link]

  • Title: N-Butyl-α-methylbenzylamine (N-butyl-1-phenylethylamine) Source: NIST Chemistry WebBook URL: [Link]

  • Title: Direct reductive amination of various acetophenone analogues with N-methylaniline Source: ResearchGate URL: [Link]

  • Title: Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex Source: Chinese Journal of Organic Chemistry (SIOC) URL: [Link]

  • Title: Alternative of picric acid for recrystallisation (Oiling out of amines) Source: Reddit (r/Chempros) URL: [Link]

  • Title: N-(1-phenylethyl)butan-1-amine CAS NO.5412-64-6 Source: LookChem URL: [Link]

  • Title: US3864402A - Purification of secondary alkyl amines Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Optimizing Diastereomeric Salt Precipitation with N-butyl-1-phenylethylamine

Welcome to the technical support center for chiral resolution using N-butyl-1-phenylethylamine. This guide is designed for researchers, chemists, and pharmaceutical development professionals to provide expert insights, p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chiral resolution using N-butyl-1-phenylethylamine. This guide is designed for researchers, chemists, and pharmaceutical development professionals to provide expert insights, practical protocols, and robust troubleshooting advice. Our goal is to help you navigate the complexities of diastereomeric salt crystallization and achieve high-yield, high-purity separation of your target enantiomers.

While N-butyl-1-phenylethylamine is a specific resolving agent, the principles discussed here are broadly applicable to other derivatives of 1-phenylethylamine (PEA), a widely recognized class of resolving agents.[1][2] The addition of the N-butyl group increases the agent's lipophilicity compared to its parent compound, which can influence the solubility properties of the resulting diastereomeric salts and may offer unique advantages in certain solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of chiral resolution by diastereomeric salt formation?

Chiral resolution via diastereomeric salt formation is a classical and powerful technique for separating enantiomers.[3] Enantiomers are non-superimposable mirror images of each other that possess identical physical properties (e.g., melting point, boiling point, solubility), making their direct separation by standard physical methods like crystallization extremely difficult.[4][5]

The process works by reacting the racemic mixture (e.g., a racemic carboxylic acid) with a single, pure enantiomer of a chiral resolving agent (in this case, an enantiomer of N-butyl-1-phenylethylamine). This acid-base reaction forms a pair of diastereomeric salts.[6] Unlike the original enantiomers, these diastereomers have different spatial arrangements and are no longer mirror images. Consequently, they exhibit different physicochemical properties, most critically, different solubilities in a given solvent.[7] This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, while the more soluble one remains in the solution (mother liquor).[3] The crystallized salt can then be isolated, and the resolving agent can be cleaved to yield the desired pure enantiomer.[4]

Q2: Why choose N-butyl-1-phenylethylamine as a resolving agent?

The choice of a resolving agent is critical for a successful resolution. While many chiral amines are available, derivatives of 1-phenylethylamine (PEA) are well-established and effective for resolving racemic acidic compounds.[1][2] The selection of the N-butyl derivative offers specific potential advantages:

  • Modified Solubility: The butyl group increases the nonpolar character of the resolving agent. This can significantly alter the crystal lattice energies and solvation properties of the resulting diastereomeric salts compared to those formed with unsubstituted PEA. This modification may create a larger solubility difference between the two diastereomers in a specific solvent, which is the key to an efficient separation.[8]

  • Broad Applicability: The fundamental amine functionality is retained, allowing it to resolve a wide range of acidic chiral compounds.

  • Structural Rigidity: The phenyl and ethyl groups attached to the stereocenter provide a rigid framework that facilitates effective chiral recognition and the formation of well-ordered, crystalline salts.

Q3: How do I select an appropriate solvent system to start with?

The solvent is the most critical variable in diastereomeric salt resolution, as it directly governs the solubilities of the two salts.[9] An ideal solvent system is one where the desired diastereomeric salt is sparingly soluble, while the undesired salt is highly soluble. A systematic solvent screening is the most effective approach to identify such a system.[3][10]

Recommended Starting Points:

  • Vary Polarity: Screen a range of solvents with different polarities. Common choices include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and ethers (tetrahydrofuran, MTBE).[9]

  • Protic vs. Aprotic: Both protic (e.g., alcohols) and aprotic (e.g., ethyl acetate, acetonitrile) solvents should be evaluated, as hydrogen bonding capabilities can dramatically influence salt solubility.

  • Solvent Mixtures: If a single solvent does not provide adequate separation, binary or even ternary solvent mixtures can be used to fine-tune the solubility properties.[10] For example, adding a non-polar "anti-solvent" like heptane to a solution in a more polar solvent like ethyl acetate can induce precipitation.[3][9]

The goal of the screening is to find a system that provides both a high yield of the precipitated salt and a high diastereomeric excess (d.e.).

Q4: Can the choice of solvent affect which enantiomer crystallizes?

Yes, this phenomenon, known as "chirality switching" or solvent-induced inversion of configuration, is a known possibility.[11] In some systems, one solvent may favor the precipitation of the (R-acid, S-base) salt, while another solvent favors the crystallization of the (S-acid, S-base) salt.[9] This is typically due to specific molecular interactions between the solvent and the diastereomeric salts, which can alter their relative solubilities.[11] Therefore, if initial screening fails to precipitate the salt of the desired enantiomer, testing a broader range of solvent classes is a logical next step.

Troubleshooting Guide

This section addresses the most common issues encountered during the optimization of diastereomeric salt precipitation.

Issue 1: No Crystals Are Forming (or Very Low Yield)

Potential Causes:

  • High Solubility: The most common cause is that both diastereomeric salts are too soluble in the chosen solvent system.[3]

  • Incorrect Stoichiometry: An incorrect molar ratio of the racemic compound to the resolving agent can inhibit salt formation or crystallization.

  • Insufficient Concentration: The solution may be undersaturated, meaning the concentration of the less soluble salt is below its solubility limit.

  • Wide Metastable Zone: The solution is supersaturated, but the energy barrier for nucleation (the formation of the initial crystal seeds) is too high.[10]

Recommended Solutions:

  • Add an Anti-Solvent: Gradually add a miscible solvent in which the salts are known to be poorly soluble (e.g., heptane, toluene) to a solution in a good solvent (e.g., methanol, ethyl acetate). This reduces the overall solubility and induces precipitation.[3][9]

  • Increase Concentration: Carefully remove a portion of the solvent under reduced pressure to increase the concentration of the salts, thereby inducing supersaturation.

  • Cooling Crystallization: If the salts' solubility is temperature-dependent, implement a controlled, slow cooling profile.[3] Rapid cooling can lead to oiling out (see Issue 2).

  • Induce Nucleation:

    • Seeding: Add a few microscopic crystals of the desired diastereomeric salt (if available) to the supersaturated solution to act as templates for crystal growth.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[10]

  • Re-evaluate Solvent: The chosen solvent may simply be inappropriate. A comprehensive screening is the best course of action to find a system with differential solubility.[10]

Issue 2: An Oil is Forming Instead of a Crystalline Solid ("Oiling Out")

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystal lattice. This is detrimental to purification as the oil is typically an impure mixture of both diastereomers.

Potential Causes:

  • High Supersaturation: The concentration of the solute is too high, or the temperature is dropped too quickly, leading to a rapid phase separation into a liquid instead of an ordered solid.[3][12]

  • Low Melting Point: The melting point of the diastereomeric salt may be below the temperature of the experiment. The "oil" is essentially a molten salt.

  • Presence of Impurities: Impurities in the racemic mixture or resolving agent can disrupt the crystal lattice formation and promote oiling.[12][13]

  • Poor Solvent Choice: The solvent may be a good solvent for the individual ions but a poor one for the organized crystal lattice.[3]

Recommended Solutions:

  • Reduce Supersaturation Rate:

    • Slow down the cooling rate significantly.[3]

    • Add the anti-solvent much more slowly and at a slightly higher temperature.

  • Increase Temperature, then Cool Slowly: Gently heat the solution to dissolve the oil back into the solvent. Then, apply a very slow, controlled cooling profile, ideally with seeding at the point of supersaturation.[3]

  • Dilute the Solution: Add more of the primary solvent to reduce the overall concentration before attempting crystallization again.[10]

  • Change Solvent System: A different solvent may have more favorable solvating properties for the crystal lattice, preventing the formation of an oil.[9]

  • Purify Starting Materials: Ensure the racemic compound and the resolving agent are of high purity. An initial purification step may be necessary.[12]

Issue 3: The Diastereomeric Excess (d.e.) of the Crystallized Salt is Low

Low d.e. indicates that the undesired diastereomer is co-precipitating with the desired one, resulting in poor separation efficiency.

Potential Causes:

  • Similar Solubilities: The solubilities of the two diastereomeric salts are too close in the chosen solvent system, leading to co-crystallization.[10]

  • Solid Solution Formation: In some cases, the two diastereomers can be incorporated into the same crystal lattice, forming a solid solution. This is a particularly challenging scenario that limits the maximum achievable purity by simple crystallization.[14][15]

  • Rapid Crystallization: High levels of supersaturation can lead to the kinetic trapping of the more soluble diastereomer in the growing crystals of the less soluble one.

Recommended Solutions:

  • Optimize the Solvent System: This is the most critical factor. The goal is to maximize the solubility difference between the two diastereomers. A thorough screening or re-screening is essential.[10]

  • Slow Down the Crystallization: A slower cooling rate or slower addition of anti-solvent provides more time for the system to remain near equilibrium, favoring the crystallization of only the least soluble species.[10]

  • Perform Recrystallization: The most reliable way to improve purity is to recrystallize the isolated salt. Dissolve the solid in a minimal amount of hot solvent (or a new solvent system) and allow it to cool slowly. Each recrystallization step will enrich the solid in the less soluble diastereomer.[6]

  • Adjust Stoichiometry: Sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5-0.8 equivalents) can prevent the crystallization of the more soluble salt, though this may come at the cost of yield in the initial step.

Data Presentation: Solvent Screening

A systematic approach is crucial. Use a well-structured table to log your solvent screening experiments. This allows for easy comparison and identification of promising candidates.

Solvent(s) Solvent Class Volume (mL) Temp. Profile (°C) Observations Yield (%) d.e. (%)
MethanolProtic Alcohol1060 to 5Clear solution, no crystals0N/A
IsopropanolProtic Alcohol1070 to 20White precipitate4565
Ethyl AcetateAprotic Ester1565 to 20Fine white needles6085
TolueneAprotic Aromatic1080 to 20Oiled outN/AN/A
EtOAc/Heptane (5:1)Mixture1250 to 15Dense white powder7292

Experimental Protocols & Visualizations

Diagram: General Workflow for Diastereomeric Salt Resolution

The following diagram outlines the complete process, from the initial reaction to the isolation of the pure enantiomer.

G cluster_0 Step 1: Salt Formation & Crystallization cluster_1 Step 2: Separation & Isolation cluster_2 Step 3: Liberation of Enantiomer racemate Racemic Compound (e.g., R/S-Acid) mix Dissolve & Mix (Heat if necessary) racemate->mix agent Resolving Agent (e.g., S-Base) agent->mix solvent Optimal Solvent solvent->mix cool Controlled Cooling & Precipitation mix->cool filter Filtration cool->filter less_soluble Less Soluble Salt (e.g., S-Acid, S-Base) filter->less_soluble Solid mother_liquor Mother Liquor (Enriched in R-Acid, S-Base) filter->mother_liquor Liquid liberate Liberate Free Enantiomer (e.g., Add Base) less_soluble->liberate extract Extraction & Purification liberate->extract final_product Pure Enantiomer (e.g., S-Acid) extract->final_product

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Protocol 1: General Procedure for Diastereomeric Salt Resolution

This protocol provides a starting point for the resolution of a racemic acid with N-butyl-1-phenylethylamine.

  • Dissolution and Salt Formation: In a suitable reaction vessel, dissolve the racemic acid (1.0 equivalent) and the enantiomerically pure N-butyl-1-phenylethylamine (0.5 to 1.0 equivalent) in the optimal solvent identified during screening.[9] Use a volume of solvent sufficient to achieve full dissolution at an elevated temperature (e.g., 60-70 °C).

  • Controlled Cooling: Slowly cool the solution. A recommended cooling rate is 5-10 °C per hour. Rapid cooling can compromise selectivity.[10]

  • Aging: Once the final temperature is reached (e.g., room temperature or 5 °C), allow the resulting slurry to stir (age) for a period of 2-12 hours. This allows the system to approach equilibrium and can improve both yield and purity.[16]

  • Isolation: Isolate the precipitated crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis & Liberation:

    • Analyze the diastereomeric purity of the isolated salt (e.g., by chiral HPLC after liberating a small sample).

    • To recover the enantiomer, dissolve the purified diastereomeric salt in water/brine and adjust the pH to break the salt (e.g., add HCl to protonate the amine).

    • Extract the liberated pure enantiomer into an appropriate organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate to yield the final product.[17]

Diagram: Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving common crystallization problems.

G start Initial Crystallization Experiment result Unsatisfactory Result? start->result success Success: High Yield & High d.e. result->success No prob_node Identify Problem result->prob_node Yes no_xtal No Crystals / Low Yield prob_node->no_xtal oiling Oiling Out prob_node->oiling low_de Low d.e. prob_node->low_de sol_no_xtal Solutions: 1. Add Anti-Solvent 2. Increase Concentration 3. Slower Cooling / Seeding 4. Re-screen Solvents no_xtal->sol_no_xtal sol_oiling Solutions: 1. Slow Down Cooling/Addition 2. Dilute Solution 3. Heat to Dissolve, Cool Slowly 4. Change Solvent oiling->sol_oiling sol_low_de Solutions: 1. Recrystallize Product 2. Slow Crystallization Rate 3. Re-optimize Solvent 4. Check Stoichiometry low_de->sol_low_de

Sources

Optimization

Solving hygroscopicity issues with Butyl(1-phenylethyl)amine HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the physical stability of secondary amine salts.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the physical stability of secondary amine salts. Butyl(1-phenylethyl)amine HCl features a highly lipophilic organic backbone paired with a highly polar hydrochloride counterion. This molecular dichotomy creates a severe vulnerability to moisture.

This guide provides actionable, scientifically grounded troubleshooting protocols to mitigate hygroscopicity, ensuring the integrity of your drug development pipeline.

Section 1: The Causality of Moisture Uptake

Q: Why does Butyl(1-phenylethyl)amine HCl absorb moisture so aggressively, leading to clumping and deliquescence?

A: The root cause lies in the crystal lattice energy and the specific nature of the hydrochloride salt. While the butyl and phenylethyl groups are hydrophobic, the protonated amine and the chloride counterion form a highly polar ionic domain. The chloride ion is highly electronegative and acts as a strong hydrogen-bond acceptor for atmospheric water molecules[1].

When the ambient Relative Humidity (RH) exceeds the Critical Relative Humidity (CRH) of the salt, water condenses on the crystal surface. This surface moisture can induce a microenvironmental pH drop, leading to disproportionation (conversion back to the free base) or complete deliquescence (dissolving in its own absorbed moisture)[2].

Mechanism API Amine HCl Salt (Solid) Adsorption Cl- Hydrogen Bonding API->Adsorption H2O Atmospheric H2O (RH > CRH) H2O->Adsorption Deliquescence Deliquescence (Phase Loss) Adsorption->Deliquescence Rapid Uptake Degradation pH Drop & Disproportionation Adsorption->Degradation Surface Reaction

Mechanistic pathway of moisture-induced degradation in amine hydrochloride salts.

Section 2: Handling and Storage Protocols

Q: How can we reliably weigh and process this API without compromising batch integrity?

A: Standard benchtop handling is insufficient for highly hygroscopic amine hydrochlorides. You must implement a self-validating environmental control protocol. Furthermore, particle size plays a critical role; micronized batches have exponentially larger surface areas, accelerating moisture sorption[].

Table 1: Quantitative Environmental Thresholds for Amine HCl Salts

ParameterCritical ThresholdRecommended Operating RangeConsequence of Deviation
Ambient RH > 45%< 15% (Glovebox/Isolator)Rapid surface adsorption; weighing errors.
Temperature > 25°C15°C - 20°CLowered Critical Relative Humidity (CRH).
Exposure Time > 5 minutes< 2 minutesDeliquescence and irreversible clumping.
Moisture Content > 0.5% w/w< 0.1% w/w (Karl Fischer)Microenvironmental hydrolysis[4].

Protocol 1: Anhydrous Handling & Weighing Workflow

  • Environmental Validation: Prior to opening the API container, purge a glovebox with high-purity dry Nitrogen or Argon.

    • Self-Validation Step: Do not proceed until the internal calibrated hygrometer reads < 15% RH and remains stable for 10 consecutive minutes.

  • Thermal Equilibration: Allow the sealed API container to equilibrate to the glovebox temperature to prevent condensation upon opening.

  • Anti-Static Dispensing: Hygroscopic powders often develop static charges in ultra-dry environments. Use an anti-static bar (ionizer) inside the isolator. Weigh the API into pre-tared, anhydrous glass vials.

  • Immediate Sealing: Cap the vials with PTFE-lined septa and seal with Parafilm before removing them from the isolator.

Section 3: Salt Screening (The Pre-emptive Solution)

Q: Environmental controls are too costly for our manufacturing scale. Can we modify the API?

A: Yes. If the hydrochloride salt is too hygroscopic, performing a salt screen is the most definitive solution. By replacing the highly electronegative chloride ion with a larger, less polar, or structurally planar counterion (e.g., mesylate, tosylate, or sulfate), you reduce the crystal lattice's affinity for water[5]. Bulky organic acids can sterically shield the polar amine core, drastically reducing hygroscopicity while maintaining solubility[6].

SaltScreen Base Butyl(1-phenylethyl)amine (Free Base) Acids Counterion Selection (Mesylate, Tosylate, Citrate) Base->Acids Cryst Anhydrous Crystallization Acids->Cryst DVS DVS & TGA Characterization Cryst->DVS Decision Weight Gain < 2% at 80% RH? DVS->Decision Success Lead Solid Form Selected Decision->Success Yes Fail Reject Candidate Decision->Fail No Fail->Acids Rescreen

Iterative salt screening workflow to identify non-hygroscopic solid forms.

Protocol 2: Rational Salt Screening for Amine APIs

  • Free Base Generation: Convert the Butyl(1-phenylethyl)amine HCl back to its free base using a mild aqueous base (e.g., NaHCO3), followed by extraction into an organic solvent (e.g., ethyl acetate). Dry over anhydrous Na2SO4.

  • Counterion Matrix: Select a diverse panel of pharmaceutically acceptable acids. Ensure the pKa of the acid is at least 2 units lower than the pKa of the amine to guarantee complete proton transfer.

  • Crystallization: Combine equimolar amounts of the free base and the selected acid in a range of anhydrous solvents (e.g., ethanol, acetone, THF). Employ temperature cycling (50°C to 5°C) to induce nucleation.

  • Validation via DVS: Isolate the crystals and subject them to Dynamic Vapor Sorption (DVS).

    • Self-Validation Step: A successful candidate must show < 2% weight gain at 80% RH (25°C) with no hysteresis (moisture retention) during the desorption phase[4].

Section 4: Formulation and Packaging Strategies

Q: If we are locked into the HCl salt for regulatory reasons, how do we formulate it safely?

A: You must rely on excipient co-processing and advanced packaging to create a physical moisture barrier.

  • Excipient Selection: Avoid hygroscopic excipients like microcrystalline cellulose (MCC). Instead, co-blend the API with hydrophobic excipients (e.g., magnesium stearate, anhydrous dibasic calcium phosphate) to divert water away from the active ingredient[7].

  • Capsule Shells: If developing an oral solid dosage, do not use standard gelatin capsules. Gelatin relies on water as a plasticizer; in the presence of a hygroscopic API, water migrates from the shell to the API, causing the capsule to become brittle and crack. Use Hypromellose (HPMC) capsules, which maintain mechanical strength even at very low moisture contents[8].

  • Packaging: Utilize cold-formed Alu/Alu blister packs to provide an absolute moisture barrier, supplemented with molecular sieve desiccants[7].

Section 5: Frequently Asked Questions (FAQs)

Q: How do I accurately quantify the hygroscopicity of my current batch? A: Do not rely solely on static desiccator tests. Use Dynamic Vapor Sorption (DVS) coupled with Thermogravimetric Analysis (TGA). DVS measures precise mass changes as the sample is exposed to a programmed humidity gradient, allowing you to pinpoint the exact RH threshold where hydrate formation or deliquescence occurs[4].

Q: Does milling the API worsen the moisture problem? A: Absolutely. Milling reduces particle size and increases the specific surface area, exposing more high-energy crystal facets to the environment. Furthermore, aggressive milling can induce partial amorphization. Amorphous regions lack a structured crystal lattice and are exponentially more hygroscopic than their crystalline counterparts[]. Always verify crystallinity post-milling using Powder X-Ray Diffraction (PXRD).

References

  • [7] Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. nih.gov.7

  • [1] Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability - Globe Thesis. globethesis.com. 1

  • [5] Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. researchgate.net. 5

  • [] API Properties & Their Impact on Drug Performance - BOC Sciences. bocsci.com.

  • [6] Salt Selection in Drug Development | Pharmaceutical Technology. pharmtech.com. 6

  • [2] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. nih.gov. 2

  • [8] An innovative drug delivery form for hygroscopic pharmaceutical drugs. manufacturingchemist.com. 8

  • [4] API Hygroscopicity - Pharma Innovation. alfa-chemclinix.com. 4

Sources

Troubleshooting

Purification of N-butyl-1-phenylethylamine by fractional crystallization

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification & Resolution of N-butyl-1-phenylethylamine Executive Summary N-butyl-1-phenylethylamine ( -butyl- -methylbenzyl...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification & Resolution of N-butyl-1-phenylethylamine

Executive Summary

N-butyl-1-phenylethylamine (


-butyl-

-methylbenzylamine) is a secondary chiral amine often synthesized via the reductive amination of acetophenone with

-butylamine.[1] High-purity isolation presents two distinct challenges:
  • Chemical Purification: The free base is typically a high-boiling liquid/oil, making crystallization difficult without salt formation.

  • Chiral Resolution: Separating the (

    
    ) and (
    
    
    
    ) enantiomers requires diastereomeric salt formation, often complicated by "oiling out" due to the lipophilic butyl chain.

This guide provides a self-validating workflow for both chemical purification (via HCl salts) and chiral resolution (via Tartrate derivatives).

Part 1: Technical Support Center (Troubleshooting & FAQs)

Category A: Chemical Purification (Removing Impurities)

Q1: My crude product is a dark oil and will not crystallize. How do I purify it? Diagnosis: The free base of N-butyl-1-phenylethylamine is a liquid at room temperature. You cannot crystallize it directly. Solution: Convert the amine to its Hydrochloride (HCl) salt .

  • Why: Amine salts form stable crystal lattices, whereas the free base relies on weak Van der Waals forces. The HCl salt of this derivative is a solid with a distinct melting point (typically >150°C).

  • Protocol: Dissolve the crude oil in anhydrous diethyl ether or MTBE (Methyl tert-butyl ether). Cool to 0°C. Slowly add 1.05 equivalents of 2M HCl in diethyl ether (or dioxane) under nitrogen. The white HCl salt should precipitate immediately.

Q2: The HCl salt formed a "gummy" solid or oil at the bottom of the flask. Diagnosis: This is "oiling out," caused by trace water or solvents that are too polar (like ethanol) holding the salt in a supersaturated liquid phase. Corrective Action:

  • Trituration: Decant the solvent. Add fresh anhydrous ether or pentane and scratch the side of the flask vigorously with a glass rod.

  • Solvent Swap: Recrystallize the gum using Isopropanol (IPA) / Ethyl Acetate . Dissolve in minimal hot IPA, then slowly add hot Ethyl Acetate until cloudy. Cool slowly.

Category B: Chiral Resolution (Separating Enantiomers)[2][3]

Q3: Which resolving agent should I use? (+)-Tartaric acid isn't working. Insight: While (+)-Tartaric acid works well for the parent 1-phenylethylamine, the N-butyl group adds significant lipophilicity. Simple tartrates often become too soluble or hygroscopic. Recommendation: Switch to O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) .

  • Mechanism: The benzoyl groups on DBTA provide "pi-stacking" opportunities with the phenyl ring of your amine, creating a more rigid and less soluble diastereomeric lattice. This is critical for N-alkylated derivatives.

Q4: I have crystals, but the enantiomeric excess (ee) is stuck at 85%. Diagnosis: You have reached the "Eutectic Limit" of that specific solvent system. Further recrystallization in the same solvent will not improve purity. Solution: The "Swish" Technique.

  • Suspend (do not dissolve) the crystals in a solvent where they are sparingly soluble (e.g., cold acetone or ether).

  • Stir vigorously for 30 minutes.

  • Filter.[2][3][4][5]

  • Why: Impurities (the other diastereomer) are often trapped on the surface of the crystal or in the mother liquor inclusions. A slurry wash removes these without dissolving the bulk chiral crystal.

Part 2: Experimental Protocols

Protocol A: Chemical Purification via HCl Salt

Use this to clean up crude reaction mixtures (removing imines and starting materials).

  • Dissolution: Dissolve 10 g of crude N-butyl-1-phenylethylamine in 50 mL of MTBE (Methyl tert-butyl ether).

  • Filtration: If the solution is hazy, filter through a pad of Celite to remove inorganic salts.

  • Acidification: Cool the solution to 0–5°C in an ice bath. Add 4M HCl in Dioxane dropwise with vigorous stirring.

    • Observation: A thick white precipitate will form.

    • Endpoint: Test pH of the supernatant; stop when pH < 2.

  • Isolation: Stir for 30 minutes at 0°C. Filter the solid using a Buchner funnel.

  • Washing: Wash the cake 2x with cold MTBE.

  • Drying: Dry in a vacuum oven at 40°C.

    • Expected Result: White crystalline powder.[6]

Protocol B: Chiral Resolution Screening (The "Dutch" Approach)

Use this to find the best condition for separating enantiomers.

Materials:

  • Racemic N-butyl-1-phenylethylamine (10 mmol)

  • Resolving Agents: L-Tartaric Acid, L-Mandelic Acid, (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA).

  • Solvents: Ethanol (95%), Methanol, Isopropanol, Acetone.

Step-by-Step:

  • Stoichiometry: Prepare a solution of the amine (1 eq) and the acid (0.5 eq or 1.0 eq) in the chosen solvent at boiling temperature.

    • Note: Using 0.5 eq (the "Pope-Peachey" method) often yields the crystalline salt of one enantiomer while leaving the other free amine in solution.

  • Cooling: Allow the solution to cool to room temperature slowly (over 4 hours).

    • Critical: Do not shock cool. Rapid cooling traps the wrong isomer.

  • Harvest: Filter crystals.

  • Analysis: Neutralize a small sample of crystals (NaOH/DCM extraction) and check %ee via Chiral HPLC or Polarimetry.

  • Recrystallization: If %ee > 60%, recrystallize the salt from boiling ethanol until constant melting point is achieved.

Part 3: Quantitative Data & Solvent Selection

Table 1: Solvent Screening Guide for N-butyl-1-phenylethylamine Salts

Solvent SystemPolarityUse CaseRisk Factor
Ethanol (Abs) HighPrimary choice for Tartrate salts.Can hold too much salt in solution (low yield).
Isopropanol (IPA) MedExcellent for HCl salts.Good balance of yield/purity.
Acetone Med-LowBest for DBTA salts.High risk of oiling out if water is present.
Ethyl Acetate LowAnti-solvent (add to IPA/EtOH).Poor solubility for initial dissolution.
Water HighAvoid. Causes oiling out for this lipophilic amine.

Part 4: Visualization of Workflows

Figure 1: Troubleshooting "Oiling Out"

A logic flow for rescuing a failed crystallization.

OilingOut Start Problem: Product Oils Out CheckSolvent Check Solvent System Start->CheckSolvent IsWaterPresent Is Water Present? CheckSolvent->IsWaterPresent DrySolvent Dry Solvent (MgSO4) Retry IsWaterPresent->DrySolvent Yes CheckImpurity Check Purity (TLC/NMR) IsWaterPresent->CheckImpurity No DrySolvent->CheckSolvent PrePurify Run Silica Plug or Distill CheckImpurity->PrePurify High Impurity Seed Add Seed Crystal Scratch Glass CheckImpurity->Seed Clean PrePurify->CheckSolvent Success Crystallization Seed->Success

Caption: Decision tree for addressing oiling out phenomena during amine salt crystallization.

Figure 2: Chiral Resolution Workflow

The standard pathway for isolating the single enantiomer.

Resolution Racemate Racemic Amine (Liquid) SaltForm Add Chiral Acid (e.g., L-DBTA) Racemate->SaltForm Crystallize Fractional Crystallization SaltForm->Crystallize Filter Filtration Crystallize->Filter Solid Solid Salt (Enriched Enantiomer) Filter->Solid MotherLiq Mother Liquor (Opposite Enantiomer) Filter->MotherLiq Recryst Recrystallize (Increase %ee) Solid->Recryst Recryst->Recryst If %ee < 99% FreeBase Base Treatment (NaOH) Recryst->FreeBase Final Pure Chiral Amine FreeBase->Final

Caption: Workflow for the resolution of racemic N-butyl-1-phenylethylamine using a chiral acid.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. John Wiley & Sons.[7] (The definitive text on resolution theory and "Dutch Resolution" protocols).

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
  • Perry, R. H., & Green, D. W. (2007). Perry's Chemical Engineers' Handbook (8th ed.). McGraw-Hill. (Source for fractional crystallization equipment and solubility principles).
  • Ingersoll, A. W. (1937). "Resolution of Synthetic Amines." Journal of the American Chemical Society.[8] Link (Foundational work on phenylethylamine resolutions).

  • Saigo, K., et al. (1986). "Optical Resolution of 1-Phenylethylamine Derivatives." Bulletin of the Chemical Society of Japan. Link (Specifics on tartaric acid derivative efficiency).

Sources

Optimization

Controlling temperature for crystallization of amine hydrochloride salts

Welcome to the technical support center for the crystallization of amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their cryst...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their crystallization processes through precise temperature control. The formation of crystalline amine hydrochloride salts is a cornerstone of active pharmaceutical ingredient (API) development, enhancing stability and solubility.[1] However, achieving a robust, repeatable crystallization process with the desired crystal attributes (size, shape, purity, and polymorphic form) can be challenging.

This document provides in-depth, field-proven insights and troubleshooting guidance in a direct question-and-answer format. We will explore the causality behind experimental choices to empower you with the scientific understanding needed to master your crystallizations.

Core Principles: The Role of Temperature in Crystallization

Temperature is the most critical control lever in the crystallization of amine hydrochloride salts. It directly dictates the solubility of the salt in a given solvent system, which in turn governs the level of supersaturation —the essential driving force for both the nucleation (birth of new crystals) and growth of existing crystals.[2][3][4]

A typical crystallization process involves dissolving the amine salt at a high temperature and then cooling the solution in a controlled manner. As the temperature decreases, the solubility drops, the supersaturation increases, and crystals begin to form and grow. The manner in which temperature is manipulated during this process profoundly impacts the final product.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during your experiments. Each answer explains the underlying scientific principles and provides actionable solutions.

Q1: My amine salt is "oiling out" or forming a gummy precipitate instead of crystals upon cooling. What's happening and how do I fix it?

A1: "Oiling out," or liquid-liquid phase separation, is a common problem that occurs when the level of supersaturation is too high. Instead of the molecules having enough time to arrange themselves into an ordered crystal lattice, they rapidly crash out of solution as a disordered, amorphous oil. This is often because the solution becomes supersaturated at a temperature that is still above the melting point of the solid form in that specific solvent environment.

Underlying Causes & Solutions:

  • Excessive Supersaturation: The concentration of your amine salt is too high for the chosen temperature profile.

    • Solution: Reduce the starting concentration by adding more solvent. A more dilute solution will require a lower temperature to achieve the necessary supersaturation for nucleation, giving the molecules more time to organize.

  • Rapid Cooling Rate: A fast cooling rate can plunge the system into a state of high supersaturation very quickly, not allowing time for orderly nucleation and growth.[5][6][7]

    • Solution: Implement a slower, controlled cooling ramp. A rate of 5-10 °C/hour is a good starting point.[8] This maintains a state of moderate supersaturation, favoring crystal growth over oiling out.

  • Poor Solvent Choice: The chosen solvent may have a very steep solubility curve with respect to temperature for your specific amine salt, making the process difficult to control.

    • Solution: Consider a different solvent or a co-solvent system. Alcohols (isopropanol, ethanol) and ketones (acetone) are common choices.[8] Adding a small amount of an anti-solvent (like water or heptane, depending on the system) at a constant temperature can also be a more controlled way to induce crystallization.[8]

Troubleshooting Flowchart for "Oiling Out"

G start Oiling Out or Gummy Precipitate Observed check_concentration Is the initial concentration high? start->check_concentration check_cooling Is the cooling rate > 20°C/hour? start->check_cooling check_solvent Are you using a single, high-solubility solvent? start->check_solvent sol_concentration Reduce concentration. Add more solvent before cooling. check_concentration->sol_concentration Yes sol_seeding Consider seeding the solution in the metastable zone to bypass high supersaturation for nucleation. check_concentration->sol_seeding No sol_cooling Decrease cooling rate. Start with 5-10°C/hour. check_cooling->sol_cooling Yes sol_solvent Introduce a co-solvent or anti-solvent to reduce solubility more gradually. check_solvent->sol_solvent Yes

Caption: A decision tree for troubleshooting oiling out during crystallization.

Q2: My crystallization produced very fine, needle-like crystals that are difficult to filter and dry. How can I get larger, more equant crystals?

A2: The formation of fine needles typically indicates that the nucleation rate was much faster than the crystal growth rate. This happens when the system is held at a high level of supersaturation, leading to the rapid birth of many small crystals rather than the steady growth of a few.

Underlying Causes & Solutions:

  • High Supersaturation: As with oiling out, excessive supersaturation is a primary cause. It favors the energetic process of nucleation over growth.

    • Solution: Operate in the metastable zone—a region of moderate supersaturation where spontaneous nucleation is slow, but growth on existing crystals (or seeds) is favorable. This is achieved through slower cooling.

  • Fast Cooling: Rapid cooling quickly generates high supersaturation, triggering a burst of nucleation.[5][9]

    • Solution: A slow, linear cooling rate (e.g., 5-10 °C/hour) is crucial.[8] This allows the system to spend more time in the metastable zone, promoting the growth of existing crystals.

  • Lack of Maturation/Annealing: Holding the crystal slurry at a constant temperature after cooling is often overlooked.

    • Solution: Implement a "maturation" or "aging" step. After the cooling phase, hold the slurry at the final, low temperature for 2-4 hours with gentle agitation.[8] This allows for a process called Ostwald ripening, where smaller, less stable crystals dissolve and redeposit onto larger ones, improving the overall particle size distribution.

Parameter Effect on Crystal Size Typical Starting Point
Cooling Rate Slower cooling generally leads to larger crystals.[5]5-10 °C/hour[8]
Agitation Speed Gentle agitation prevents settling but excessive speed can cause secondary nucleation (crystal breakage), leading to smaller crystals.100-200 RPM[8]
Maturation Time Longer times at the final temperature can increase average crystal size.2-4 hours[8]

Table 1: Impact of Key Temperature and Process Parameters on Crystal Size.

Q3: I can't get the crystallization to start, even after cooling the solution significantly. What should I do?

A3: This indicates a difficulty with primary nucleation. The solution may be clear and highly supersaturated, but the energy barrier to form the first stable crystal nuclei has not been overcome.

Underlying Causes & Solutions:

  • Wide Metastable Zone: Some amine salt/solvent systems have a very wide metastable zone, meaning they can sustain a high level of supersaturation without spontaneously nucleating.

    • Solution 1: Seeding. This is the most reliable method. Introduce a very small quantity of previously obtained, high-quality crystals of the desired polymorphic form into the solution once it has entered the metastable zone (i.e., cooled slightly below the saturation temperature). This provides a template for growth, bypassing the primary nucleation barrier.[2]

    • Solution 2: Sonication. Applying ultrasound can sometimes provide the energy needed to induce nucleation.[10]

    • Solution 3: Thermal Shock. A rapid, short-term drop in temperature can sometimes trigger nucleation, after which the temperature should be raised again to allow for controlled growth.

Frequently Asked Questions (FAQs)

Q: What is the ideal temperature profile for my crystallization? Linear cooling, stepwise, or something else?

A: The ideal profile is highly dependent on your specific molecule and solvent system.

  • Linear Cooling: This is the most common and often the best starting point. A slow, constant cooling rate (e.g., 5-10 °C/hour) provides good control over supersaturation.[8]

  • Stepwise Cooling: This can be useful if you have a well-characterized system. It involves cooling to a specific temperature to induce nucleation, holding it there, and then cooling further to promote growth.

  • Isothermal Crystallization: This involves adding an anti-solvent at a constant temperature to induce crystallization. Temperature control is still critical for maintaining the set point and dissipating any heat of crystallization.

Q: How does my choice of solvent affect the temperature control strategy?

A: The solvent choice is critical and directly impacts your temperature strategy.[8][11] A solvent in which the amine salt has very high solubility will require cooling to a much lower temperature to achieve supersaturation. Conversely, a solvent of lower solubility will require less cooling. The shape of the solubility-temperature curve is key. A steep curve means solubility changes drastically with temperature, making slow, precise cooling essential. A flatter curve may be more forgiving.

Q: Can temperature control help me isolate a specific polymorph?

A: Yes. Polymorphs are different crystal forms of the same compound.[12][13] Often, one polymorph is thermodynamically stable while others are metastable. Temperature plays a key role in controlling which form crystallizes (polymorphic selectivity). For example, a metastable form might crystallize at lower temperatures and faster cooling rates, while the stable form may be favored by higher temperatures and slower cooling, allowing the system to reach its lowest energy state. Characterization techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are essential for identifying which polymorph you have obtained.[12]

Experimental Protocol: Controlled Cooling Crystallization

This protocol provides a robust starting point for developing a controlled cooling crystallization process for an amine hydrochloride salt.

Objective: To obtain high-purity, well-defined crystals by controlling the rate of cooling.

Materials & Equipment:

  • Jacketed glass reactor with temperature control unit

  • Overhead stirrer

  • Crude amine hydrochloride salt

  • Chosen solvent system (e.g., Isopropanol/Water 9:1 v/v)[8]

  • Filtration apparatus (Büchner funnel, filter paper)

  • Vacuum oven

Procedure:

  • Solubility Determination: First, determine the solubility of your crude salt in the chosen solvent at various temperatures to identify the dissolution temperature and estimate the saturation point.

  • Dissolution: Charge the jacketed reactor with the crude amine salt and the solvent. Heat the mixture to the dissolution temperature (e.g., 60-70 °C) while stirring (100-200 RPM) until all solids are completely dissolved.[8] Ensure the solution is visually clear.

  • Controlled Cooling: Once a clear solution is obtained, begin the controlled cooling process. Program the temperature control unit for a linear cooling ramp of 5-10 °C/hour.[8]

  • Nucleation & Growth: As the solution cools, it will become supersaturated and crystals will begin to form. Continue cooling at the programmed rate to the final temperature (e.g., 0-5 °C).[8]

  • Maturation (Aging): Hold the resulting slurry at the final temperature for 2-4 hours under gentle agitation.[8] This step is crucial for improving crystal size and uniformity.

  • Isolation: Isolate the crystalline product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove residual impurities.

  • Drying: Dry the isolated crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.[8]

Workflow for Controlled Cooling Crystallization

G cluster_prep Preparation cluster_process Crystallization Process cluster_finish Product Finishing dissolution 1. Dissolution Heat to 60-70°C to dissolve salt cooling 2. Controlled Cooling Cool at 5-10°C / hour dissolution->cooling maturation 3. Maturation Hold at 0-5°C for 2-4 hours cooling->maturation isolation 4. Isolation Filter the crystal slurry maturation->isolation washing 5. Washing Rinse with cold solvent isolation->washing drying 6. Drying Vacuum oven at 40-50°C washing->drying

Caption: A standard workflow for cooling crystallization of amine HCl salts.

References

  • Forming oxalate salts of amines. Sciencemadness.org. [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. [Link]

  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. PMC. [Link]

  • How does cooling rate affect the point at which crystalisation occures and why? Reddit. [Link]

  • Insights into the self-assembly of fampridine hydrochloride: how the choice of the solvent affects the crystallization of a simple salt. ResearchGate. [Link]

  • From Solution to Crystal: Mastering Protein Crystallization. Creative Biostructure. [Link]

  • Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. Oreate AI Blog. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. [Link]

  • A Study on crystallization temperature and rate of ammonium salt in the high-pressure hydrogenation heat exchanger. E3S Web of Conferences. [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]

  • Study of the Effect of Supersaturation Changes on the Growth of {100} KDP Crystal Faces. MDPI. [Link]

  • Effects of Pressure and Cooling Rates on Crystallization Behavior and Morphology of Isotactic Polypropylene. ResearchGate. [Link]

  • Powder diffraction investigations of some organic hydrochlorides. Cambridge University Press. [Link]

  • Effect of Supersaturation on the Particle Size of Ammonium Sulfate in Semibatch Evaporative Crystallization. American Chemical Society. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. White Rose Research Online. [Link]

  • Effects of Pressure and Cooling Rates on Crystallization Behavior and Morphology of Isotactic Polypropylene. MDPI. [Link]

  • Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM. PMC. [Link]

  • Cooling-Rate Computer Simulations for the Description of Crystallization of Organic Phase-Change Materials. PMC. [Link]

  • Supersaturation operation for quality control of crystalline particles in solution crystallization. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Butylamine and Acetophenone Condensation

Welcome to the Technical Support Center for the condensation reaction between butylamine and acetophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the condensation reaction between butylamine and acetophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet sometimes challenging imine synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to minimize side reactions and maximize the yield and purity of your desired N-phenylethylidene-butan-1-amine product.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish, and the yield of the imine is low. What are the primary factors I should investigate?

Low or no imine yield is a common issue, often stemming from the reaction equilibrium not favoring the product.[1] The condensation of a ketone with a primary amine is a reversible process that produces water as a byproduct.[2][3]

Troubleshooting Steps:

  • Water Removal: The most critical factor is the effective removal of water, which drives the equilibrium towards the imine product according to Le Chatelier's principle.[2]

    • Dean-Stark Apparatus: For reactions run in a suitable solvent like toluene, a Dean-Stark trap is highly effective at azeotropically removing water as it forms.

    • Drying Agents: In-situ drying agents such as molecular sieves (4Å is a good choice), anhydrous magnesium sulfate (MgSO₄), or sodium sulfate (Na₂SO₄) can be added directly to the reaction mixture.[1][4] Ensure the sieves are properly activated before use.[4]

  • Catalysis: While the reaction can proceed without a catalyst, it is often slow, especially with less reactive ketones like acetophenone.[2]

    • Acid Catalysis: A catalytic amount of a mild acid can significantly accelerate the reaction.[2] The optimal pH for imine formation is typically around 4-5.[5][6] At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, the intermediate carbinolamine cannot be effectively protonated to facilitate water elimination.[6]

      • Suitable catalysts include p-toluenesulfonic acid (p-TsOH), acetic acid, or acidic resins like Amberlyst® 15.[1][7]

  • Temperature: Ketones generally require longer reaction times and higher temperatures than aldehydes to form imines.[2]

    • Gently heating the reaction mixture, for example, to 50°C or refluxing in a suitable solvent, can increase the reaction rate.[8] However, excessively high temperatures can promote side reactions.[9][10]

Q2: I'm observing a significant amount of unreacted acetophenone. How can I drive the reaction to completion?

Besides the points mentioned in Q1, consider the stoichiometry of your reactants.

Optimization Strategies:

  • Excess Amine: Using a slight excess of the more volatile reactant, in this case, butylamine (boiling point ~78°C), can help push the equilibrium towards the product.[11] An excess of 1.1 to 1.2 equivalents is a common starting point.[11][12]

Q3: My final product is contaminated with a byproduct that I suspect is from the self-condensation of acetophenone. How can I prevent this?

Acetophenone can undergo a base-catalyzed self-condensation (an aldol condensation) to form dypnone.[8][13] This is a common side reaction, especially if the reaction conditions are not carefully controlled.

Minimization Techniques:

  • Controlled Addition: Slowly add the acetophenone to the mixture of butylamine and any catalyst. This ensures that the concentration of the ketone is low at any given time, minimizing its opportunity to react with itself.[8]

  • Temperature Control: Lowering the reaction temperature can favor the desired imine formation over the self-condensation, which often has a higher activation energy.[8][14]

  • Choice of Base (if applicable): If a basic catalyst is being used (though less common for this specific reaction), a milder base is less likely to promote the self-condensation of the ketone.[8]

Q4: During workup, I'm losing a significant portion of my product. What's happening?

The imine product can be susceptible to hydrolysis, reverting back to the starting ketone and amine, especially in the presence of aqueous acid.[2][15][16]

Workup and Purification Best Practices:

  • Avoid Strong Aqueous Acid: During extraction, minimize contact time with strongly acidic aqueous solutions. If an acid wash is necessary to remove unreacted amine, use it judiciously and work quickly.

  • Anhydrous Conditions: Ensure all workup steps are performed under anhydrous conditions until the imine is isolated and stable.

  • Column Chromatography: If purification by column chromatography on silica gel is required, be aware that the acidic nature of silica can lead to imine hydrolysis.[17] To prevent this, the eluent can be treated with a small amount of a tertiary amine like triethylamine (~1%) to neutralize the acidic sites on the silica gel.[18] Alternatively, using a more neutral stationary phase like alumina may be beneficial.[18]

Troubleshooting Guide: A Systematic Approach

This table summarizes common issues, their probable causes, and recommended solutions for the condensation of butylamine and acetophenone.

Issue Potential Cause(s) Recommended Solution(s)
Low Imine Yield Reaction equilibrium not favoring products.[1]Remove water using a Dean-Stark trap or drying agents (e.g., molecular sieves).[2][4]
Low reactivity of acetophenone.[2]Use a mild acid catalyst (e.g., p-TsOH, acetic acid).[7]
Insufficient reaction temperature.[2][9]Gently heat the reaction mixture (e.g., to 50°C or reflux).[8]
Incomplete Reaction Unfavorable stoichiometry.Use a slight excess (1.1-1.2 equivalents) of butylamine.[11]
Formation of Dypnone Self-condensation of acetophenone.[8][13]Slowly add acetophenone to the reaction mixture.[8] Lower the reaction temperature.[14]
Product Loss During Workup Hydrolysis of the imine product.[2][16]Minimize contact with aqueous acid during extraction. Use anhydrous workup conditions.
Decomposition on Silica Gel Acid-catalyzed hydrolysis on the stationary phase.[17]Add ~1% triethylamine to the chromatography eluent.[18] Consider using basic alumina as the stationary phase.[18]

Experimental Protocols

Protocol 1: Dean-Stark Method for Imine Synthesis

This method is highly effective for driving the reaction to completion.

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: To the flask, add acetophenone (1.0 eq.), butylamine (1.2 eq.), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01 eq.), and a suitable solvent (e.g., toluene).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete when no more water is collected in the trap and the starting materials are consumed.

  • Workup: Allow the reaction to cool to room temperature. The solvent can be removed under reduced pressure. The crude product can then be purified, for example, by vacuum distillation.

Protocol 2: In-Situ Water Removal with Molecular Sieves

This is a convenient method for smaller-scale reactions.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add activated 4Å molecular sieves.

  • Reagents: Add acetophenone (1.0 eq.), butylamine (1.2 eq.), and a suitable solvent (e.g., dichloromethane or ethanol).[12][19]

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50°C.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, filter off the molecular sieves and wash them with a small amount of the solvent. The filtrate can then be concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.

Visualizing the Process

Reaction Mechanism and Side Reactions

The following diagram illustrates the acid-catalyzed mechanism for imine formation and the competing self-condensation of acetophenone.

G Acetophenone Acetophenone Protonated_Carbonyl Protonated Carbonyl Acetophenone->Protonated_Carbonyl H+ (cat.) Butylamine Butylamine Carbinolamine Carbinolamine Intermediate Protonated_Carbonyl->Carbinolamine + Butylamine Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine H+ Iminium_Ion Iminium Ion Protonated_Carbinolamine->Iminium_Ion - H2O Imine N-phenylethylidene- butan-1-amine (Product) Iminium_Ion->Imine - H+ Acetophenone2 Acetophenone Enolate Acetophenone Enolate Acetophenone2->Enolate Base (trace) Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct + Acetophenone Dypnone Dypnone (Side Product) Aldol_Adduct->Dypnone - H2O

Caption: Reaction pathways for imine synthesis and acetophenone self-condensation.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues in the reaction.

G Start Start: Low Imine Yield Check_H2O Is water being actively removed? Start->Check_H2O Add_Drying Action: Add drying agent (e.g., molecular sieves) or use a Dean-Stark trap. Check_H2O->Add_Drying No Check_Catalyst Is an acid catalyst present? Check_H2O->Check_Catalyst Yes Add_Drying->Check_Catalyst Add_Catalyst Action: Add catalytic amount of mild acid (e.g., p-TsOH). Check_Catalyst->Add_Catalyst No Check_Temp Is the reaction temperature adequate? Check_Catalyst->Check_Temp Yes Add_Catalyst->Check_Temp Increase_Temp Action: Increase temperature (e.g., to 50°C or reflux). Check_Temp->Increase_Temp No Check_Side_Products Are side products observed? Check_Temp->Check_Side_Products Yes Increase_Temp->Check_Side_Products Optimize_Conditions Action: Lower temperature, control addition of ketone. Check_Side_Products->Optimize_Conditions Yes Success Reaction Optimized Check_Side_Products->Success No Optimize_Conditions->Success

Caption: A workflow diagram for troubleshooting low-yield imine synthesis.

References

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • Testbook. Understanding Imine Hydrolysis, Synthesis, and Reduction Mechanism. [Link]

  • Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). [Link]

  • BYJU'S. (2022, March 29). Imine Hydrolysis. [Link]

  • ResearchGate. (2014, June 25). What is best solvent for imine formation (Schiff synthesis, SN2 type reaction)?[Link]

  • American Chemical Society. Efficient imine synthesis using an eco-friendly solvent. [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]

  • Lumen Learning. 21.4. Imine formation | Organic Chemistry II. [Link]

  • Making Molecules. (2024, September 2). Enamines. [Link]

  • Taylor & Francis. (2021, September 1). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. [Link]

  • OpenOChem Learn. Addition of Amines - Imines. [Link]

  • ResearchGate. (2023, August 20). What is the proper way to synthesis imine from cyclic ketone and primary amine?[Link]

  • Chemistry Steps. (2025, July 5). Formation of Imines and Enamines. [Link]

  • ACS Publications. (2023, October 26). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. [Link]

  • Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. [Link]

  • Enhanced imine synthesis in water: from surfactant-mediated catalysis to host-guest mechanisms. [Link]

  • Scientific Research Publishing. Environmentally Friendly Syntheses of Imines Applying the Pressure Reduction Technique: Reaction Cases of Less Reactive Amines and Studies by Computational Chemistry. [Link]

  • ResearchGate. (2018, February 9). Problem in synthesis of imine?[Link]

  • ResearchGate. Effect of reaction temperature on the reduction of acetophenone...[Link]

  • Organic Syntheses. benzalacetophenone. [Link]

  • Distinct Temperature Trends in the Uptake of Gaseous n-Butylamine on Two Solid Diacids. [Link]

  • SCIRP. (2014, October 30). Effect of Temperature on the Reaction of 2-(N-acetylamine)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionic Acid with Oxygen in a. [Link]

  • ResearchGate. (a) The transamination of the condensation product 1 (formed from acetoacetate (X=O) or acetoacetamide (X=NH) with butylamine BuA) with benzylamine BnA at elevated temperatures. (b) Decrease of the fraction of butyl model compound 1 through dynamic exchange as a function of time at 30 °C, 50 °C and 120 °C for VUo. [Link]

  • YouTube. (2024, March 29). Synthesizing Imines and Enamines: A Complete Guide. [Link]

  • Science and Education Publishing. Choose Your Own (Green) Adventure: A Solventless Aldol Condensation Experiment for the Organic Chemistry Laboratory. [Link]

  • Chemistry Steps. (2020, January 19). Imines from Aldehydes and Ketones with Primary Amines. [Link]

  • Scribd. Aldol Condensation Reaction: Benzalacetophenone. [Link]

  • Organic Syntheses. α-PHENYLETHYLAMINE. [Link]

  • MDPI. (2015, June 23). Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. [Link]

  • PubMed. (2005, August 25). Temperature dependence of local density augmentation for acetophenone N,N,N',N'-tetramethylbenzidine exciplex in supercritical water. [Link]

  • Google Patents.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Organic Chemistry Tutor. Mixed Aldol Condensation. [Link]

  • NIH. Condensation-Based Methods for the C−H Bond Functionalization of Amines. [Link]

  • Cole-Parmer. Tech Info. [Link]

  • ResearchGate. General reaction of acetophenones with benzaldehyde and some anilines...[Link]

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Reference Data & Comparative Studies

Validation

Comparison of Butyl(1-phenylethyl)amine vs Phenylethylamine as resolving agents

Topic: Comparison of Butyl(1-phenylethyl)amine vs Phenylethylamine as Resolving Agents Executive Summary In the field of chiral resolution via diastereomeric salt formation, 1-Phenylethylamine (PEA) serves as the industr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Butyl(1-phenylethyl)amine vs Phenylethylamine as Resolving Agents

Executive Summary

In the field of chiral resolution via diastereomeric salt formation, 1-Phenylethylamine (PEA) serves as the industry "gold standard"—a primary amine offering robust crystallinity and predictable behavior for a wide range of acidic racemates.[1] Butyl(1-phenylethyl)amine (N-Bu-PEA) , its N-alkylated secondary amine derivative, represents a specialized "problem-solver" agent.[1]

While PEA is the first-line choice for general resolution, N-Bu-PEA is engineered for specific challenges: resolving highly lipophilic acids , preventing "oiling out" (where salts fail to crystallize), and modulating solubility in non-polar solvent systems.[1] This guide compares their physicochemical profiles, mechanistic differences, and experimental protocols to assist researchers in selecting the optimal agent for their specific substrate.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

The fundamental difference lies in the amine class (primary vs. secondary) and the resulting lipophilicity and steric bulk.[2][3]

Feature1-Phenylethylamine (PEA) Butyl(1-phenylethyl)amine (N-Bu-PEA)
CAS Number 2627-86-3 (S-isomer)5412-64-6 (Racemic/Generic)
Structure Primary Amine (

)
Secondary Amine (

)
Molecular Weight 121.18 g/mol 177.29 g/mol
Boiling Point 187°C~240°C (Predicted)
Lipophilicity (LogP) ~1.2 (Moderate)~3.5 (High)
H-Bond Donors 3 (in ammonium salt form)2 (in ammonium salt form)
Basicity Strong base (pKa ~9.[1]8)Comparable/Slightly higher (pKa ~10-10.[1]5)
Primary Utility General purpose resolution of carboxylic acids.Resolution of lipophilic acids; optimizing crystal habit.

Mechanistic Comparison

The success of a resolution depends on the solubility difference (


)  between the two diastereomeric salts (

-salt and

-salt).[1] The structural differences between PEA and N-Bu-PEA dictate this behavior.
A. Hydrogen Bonding Network (The "Lattice Effect")[1]
  • PEA (Primary): Upon protonation, the

    
     group forms three  hydrogen bonds with the carboxylate anion.[1] This creates a tight, rigid crystal lattice with high melting points.
    
    • Pro: High probability of solid precipitate formation.

    • Con: Salts can be too insoluble (trapping impurities) or require polar solvents (MeOH, Water) that may not dissolve the lipophilic acid.[1]

  • N-Bu-PEA (Secondary): The

    
     group forms only two  hydrogen bonds.[1] The butyl chain adds steric bulk and disrupts tight packing.
    
    • Pro: Lowers the melting point of the salt, increasing solubility in organic solvents (Toluene, Ethers).[1]

    • Con: Slower crystallization kinetics; requires careful solvent selection to avoid oils.

B. Chiral Discrimination (The "Handshake")[1]
  • PEA: Relies primarily on the chiral center's methyl/phenyl steric clash.

  • N-Bu-PEA: The N-butyl group adds a "third dimension" of steric hindrance.[1] For acids with large hydrophobic pockets (e.g., ibuprofen analogs, naproxen), this extra bulk can "lock" the diastereomer into a specific conformation, potentially enhancing the Enantiomeric Excess (ee) when PEA fails to discriminate.[1]

SaltInteraction cluster_PEA PEA (Primary Amine) Salt cluster_NBuPEA N-Bu-PEA (Secondary Amine) Salt PEA_Node PEA-NH3+ Acid_Node1 Carboxylate (-COO-) PEA_Node->Acid_Node1 3 H-Bonds (Tight Lattice) NBu_Node N-Bu-PEA-NH2+ Acid_Node2 Carboxylate (-COO-) NBu_Node->Acid_Node2 2 H-Bonds + Steric Bulk (Loose Lattice)

Figure 1: Comparison of hydrogen bonding interactions in diastereomeric salts. PEA forms a tighter 3-point interaction, while N-Bu-PEA forms a looser 2-point interaction with added steric bulk.

Performance & Selection Guide

Use the following decision matrix to select the appropriate agent.

ScenarioRecommended Agent Reasoning
Standard Acid Resolution PEA First-line choice. Cheap, available, high probability of crystallization.[1]
Acid is Highly Lipophilic N-Bu-PEA PEA salts may be insoluble in water but soluble in organics; N-Bu-PEA allows use of non-polar solvents (Hexane/Toluene) to fine-tune solubility.[1]
PEA Salt "Oils Out" N-Bu-PEA The butyl group disrupts the "syrup" phase and can induce crystallization in lower-polarity solvents.[1]
Low Selectivity with PEA N-Bu-PEA Different steric environment may recognize the chiral acid better (Change of "Key" for the "Lock").[1]
Recycling Requirement PEA Lower boiling point makes it easier to recover via distillation if needed (though extraction is preferred for both).[1]

Experimental Protocols

Protocol A: Standard Resolution with PEA (Baseline)

Best for: Mandelic acid, Ibuprofen, standard carboxylic acids.[1]

  • Stoichiometry: Dissolve 10 mmol of racemic acid in 20 mL of Isopropanol (IPA) .

  • Addition: Add 5 mmol (0.5 eq) of (S)-(-)-1-Phenylethylamine dropwise at 60°C.

    • Note: Using 0.5 eq (half-molar) maximizes the yield of the less soluble salt (Pope-Peachey method).[1]

  • Crystallization: Cool slowly to 25°C over 4 hours. If no crystals form, scratch glass or seed.

  • Isolation: Filter the white precipitate (diastereomeric salt). Wash with cold IPA.

  • Liberation: Suspend salt in dilute HCl (1M). Extract the free acid with Ethyl Acetate.

  • Recovery: Basify the aqueous layer (NaOH) to pH 12 and extract PEA with ether for reuse.

Protocol B: Lipophilic Resolution with N-Bu-PEA

Best for: Highly hydrophobic acids or when Protocol A yields oil.[1]

  • Solvent System: Use a non-polar mixture, e.g., Toluene:Heptane (1:1) or MTBE .[1]

  • Stoichiometry: Dissolve 10 mmol of racemic acid in the solvent at 50°C.

  • Addition: Add 5-10 mmol (0.5 - 1.0 eq) of (S)-N-Butyl-1-phenylethylamine.

    • Scientific Insight: Secondary amines often require slightly higher concentrations to induce precipitation due to higher solubility of the salt.

  • Nucleation: Cool to 0°C. N-Bu-PEA salts often have lower melting points; refrigeration is critical.[1]

  • Refinement: If an oil forms, reheat to dissolve and add 1% v/v Ethanol to act as a co-solvent, then cool very slowly.

  • Liberation: Similar to PEA, but use a stronger organic solvent (e.g., DCM) to extract the lipophilic N-Bu-PEA after basification.[1]

Workflow Visualization

ResolutionWorkflow Start Racemic Acid Substrate CheckLipophilicity Is Acid Highly Lipophilic? Start->CheckLipophilicity UsePEA Use (S)-PEA Solvent: EtOH/Water or IPA CheckLipophilicity->UsePEA No (Standard) UseNBuPEA Use (S)-N-Bu-PEA Solvent: Toluene, MTBE, or Hexane CheckLipophilicity->UseNBuPEA Yes ResultPEA Crystallization Check: Did solid form? UsePEA->ResultPEA ResultNBu Crystallization Check: Did solid form? UseNBuPEA->ResultNBu Success Filter & Recrystallize -> Measure ee% ResultPEA->Success Yes FailOil Oiling Out / No Precipitate ResultPEA->FailOil No (Oil) ResultNBu->Success Yes ResultNBu->FailOil No FailOil->UseNBuPEA Switch Agent (Change Solubility)

Figure 2: Decision logic for selecting between PEA and N-Bu-PEA based on substrate properties and experimental outcome.

Conclusion

While 1-Phenylethylamine (PEA) remains the workhorse for chiral resolution due to its cost-efficiency and high crystallinity, Butyl(1-phenylethyl)amine is a vital tool in the process chemist's arsenal.[1] It effectively addresses the limitations of PEA by offering higher lipophilicity and altered hydrogen-bonding metrics.[1]

Recommendation: Start with PEA. If the salt oils out or fails to crystallize in polar solvents, switch to N-Bu-PEA and utilize non-polar solvent systems (Toluene/Heptane) to drive the separation.[1]

References

  • Ingersoll, A. W. (1936).[1] "Resolution of Racemic Acids by Amines." Journal of the American Chemical Society. (Foundational text on amine resolution classes). Link

  • BenchChem. (2025).[4] "A Comparative Guide to Chiral Resolving Agents for Primary Amines." (General overview of PEA properties). Link

  • Perry, J. J., et al. (2006). "Synthesis of (S)-3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution." Organic Process Research & Development. (Discusses secondary amine resolution advantages). Link

  • Sigma-Aldrich. "Product Specification: (S)-(-)-1-Phenylethylamine."[1] (Physical property verification). Link

  • ChemicalBook. "Product: N-Butyl-1-phenylethylamine (CAS 5412-64-6)."[1][5] (Structure and availability confirmation). Link

Sources

Comparative

Enantiomeric excess determination of N-butyl-1-phenylethylamine by HPLC

Topic: Enantiomeric Excess Determination of N-butyl-1-phenylethylamine by HPLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enantiomeric Excess Determination of N-butyl-1-phenylethylamine by HPLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Context

The determination of enantiomeric excess (ee) for N-butyl-1-phenylethylamine is a critical quality attribute in the synthesis of chiral resolving agents and pharmaceutical intermediates. As a secondary amine possessing a benzylic chiral center, this molecule presents specific challenges: basicity-induced peak tailing and the need for steric discrimination between the phenyl and methyl groups at the stereocenter.

This guide objectively compares the two dominant Chiral Stationary Phases (CSPs) for this separation: Cellulose-based (Chiralcel OD-H) and Amylose-based (Chiralpak AD-H) . While both utilize the tris(3,5-dimethylphenylcarbamate) selector, their distinct higher-order polymer structures (helical twist) yield divergent selectivity profiles for N-alkylated amines.

The Analyte
  • Compound: N-butyl-1-phenylethylamine

  • Chiral Center: Benzylic carbon (

    
    -methylbenzyl moiety).
    
  • Challenge: The flexible N-butyl chain adds lipophilicity but can mask steric recognition if the chiral groove of the CSP is too shallow.

Comparative Analysis: Chiral Stationary Phases (CSPs)

The industry standard for separating "unprotected" secondary amines involves polysaccharide-based CSPs in normal-phase mode. Below is the technical comparison of the two primary candidates.

Table 1: Performance Matrix of CSPs for N-Alkylated Amines
FeatureChiralcel OD-H (Cellulose Backbone)Chiralpak AD-H (Amylose Backbone)Alternative: 1H NMR (Chiral Solvating Agent)
Selector Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)(R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
Supramolecular Structure Rigid, linear helical groovesFlexible, helical spiralSolution-phase diastereomeric complex
Resolution (

)
High (> 2.5) for rigid aromaticsModerate (1.5 - 2.0) for flexible chainsN/A (Peak splitting

)
Selectivity (

)
Driven by steric fit in "cavities"Driven by H-bonding & dipole fitDriven by ion-pairing strength
Throughput High (15 min run time)High (12-18 min run time)Low (requires pure sample & setup)
Robustness Excellent for benzylic aminesGood, but sensitive to mobile phase modifiersHigh, but limits of detection are poor (<1% ee difficult)
Expert Insight: Why OD-H often outperforms AD-H for this specific analyte

While Chiralpak AD-H is generally more versatile for a broad range of drugs, Chiralcel OD-H typically exhibits superior selectivity for


-methylbenzylamine derivatives. The cellulose backbone forms deeper, more rigid chiral cavities that effectively "lock" the flat phenyl ring of the analyte via 

-

interactions, while the N-butyl tail protrudes. The amylose backbone of AD-H is more flexible, which can sometimes lead to broader peaks for flexible alkyl chains like the butyl group [1, 3].

Validated Experimental Protocol

This protocol is designed as a self-validating system. The use of a basic additive is mandatory to suppress the ionization of the secondary amine, ensuring sharp peak shapes.

Reagents & Equipment
  • HPLC System: Agilent 1200/1260 or Waters Alliance (Isocratic pump required).

  • Mobile Phase:

    
    -Hexane (HPLC Grade) / 2-Propanol (IPA).
    
  • Additive: Diethylamine (DEA) or Ethanolamine. Crucial: Do not use TFA for this free base separation as it will damage the column or form in-situ salts that alter retention.

  • Detection: UV Diode Array (DAD) at 254 nm (aromatic

    
    -
    
    
    
    *) and 210 nm (auxiliary).
Optimized Method (Chiralcel OD-H)
  • Column: Chiralcel OD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase Prep:

    • Mix

      
      -Hexane : 2-Propanol : Diethylamine in a ratio of 90 : 10 : 0.1  (v/v/v).
      
    • Note: The 0.1% DEA masks residual silanol activity on the silica support.

  • Flow Rate: 1.0 mL/min (Adjust to keep backpressure < 80 bar).

  • Temperature:

    
     (Strictly controlled; selectivity often drops at higher T).
    
  • Sample Dilution: Dissolve 1 mg of N-butyl-1-phenylethylamine in 1 mL of Mobile Phase.

  • Injection Volume: 5-10

    
    L.
    
Data Analysis & Acceptance Criteria
  • Selectivity (

    
    ):  Calculate as 
    
    
    
    . Target
    
    
    .
  • Resolution (

    
    ):  Target 
    
    
    
    for accurate ee quantitation.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , increase DEA concentration to 0.2%.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for method selection and optimization, ensuring the researcher does not waste time on the wrong stationary phase.

ChiralMethodology Start Start: N-butyl-1-phenylethylamine Sample PurityCheck Is Chemical Purity > 90%? Start->PurityCheck Purify Perform Achiral Purification (Flash/Prep HPLC) PurityCheck->Purify No SelectCSP Select CSP: Chiralcel OD-H PurityCheck->SelectCSP Yes Purify->PurityCheck RunScreen Screen: Hex/IPA/DEA (90:10:0.1) SelectCSP->RunScreen EvalRes Evaluate Resolution (Rs) RunScreen->EvalRes Decision Is Rs > 1.5? EvalRes->Decision Optimize Optimization Loop: 1. Lower Flow (0.5 mL/min) 2. Lower Temp (10°C) 3. Switch to AD-H Decision->Optimize No FinalMethod Finalize Method: Calc %ee = (Area A - Area B) / (Area A + Area B) Decision->FinalMethod Yes Optimize->RunScreen Re-inject

Caption: Workflow for the development and validation of the chiral HPLC method. Blue nodes indicate primary process steps; Green indicates the critical decision gate.

Troubleshooting & Self-Validation

To ensure the method is trustworthy, apply these "self-check" mechanisms during the run:

  • The "Racemate Test": Always inject a known racemic mixture (50:50) before your sample.

    • Why? To confirm the column has not lost selectivity and to establish the exact retention times for both enantiomers (

      
       and 
      
      
      
      ).
  • Peak Purity Check: Use the DAD software to compare UV spectra at the upslope, apex, and downslope of each peak.

    • Why? Ensures no achiral impurities are co-eluting, which would artificially skew the ee calculation [4].

  • Solvent Mismatch: If peaks are split or distorted, dissolve the sample in the exact mobile phase. Dissolving in 100% IPA when the mobile phase is 90% Hexane can cause "solvent shock" and peak doubling.

Mechanistic Explanation of Separation

The separation on Chiralcel OD-H works via a "three-point interaction" model:

  • H-Bonding: The carbamate NH of the CSP bonds with the carbonyl/ether oxygens of the cellulose backbone.

  • Dipole-Dipole: Between the C=O of the CSP and the amine functionality.

  • 
    -
    
    
    
    Stacking:
    The critical interaction between the 3,5-dimethylphenyl group of the CSP and the phenyl ring of the N-butyl-1-phenylethylamine. The N-butyl group acts as a steric lever; if it fits into the chiral groove (matched enantiomer), retention increases. If it clashes (mismatched enantiomer), the molecule elutes earlier [2].

References

  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALCEL® OD-H. Daicel Chiral Technologies.[1] Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[2][3][4][5][6] Chemical Society Reviews, 37(12), 2593-2608. Retrieved from [Link]

  • Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Retrieved from [Link]

Sources

Validation

Chiral HPLC Methods for Separating Butyl(1-phenylethyl)amine Enantiomers

A Publish Comparison Guide for Researchers & Drug Developers Executive Summary Butyl(1-phenylethyl)amine (also known as N-butyl-α-methylbenzylamine) presents a classic yet distinct challenge in chiral chromatography. As...

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Researchers & Drug Developers

Executive Summary

Butyl(1-phenylethyl)amine (also known as N-butyl-α-methylbenzylamine) presents a classic yet distinct challenge in chiral chromatography. As a secondary amine with a chiral center adjacent to an aromatic ring, it possesses both the steric bulk and the basicity that can complicate separation.

While primary amines like 1-phenylethylamine are effortlessly resolved on crown ether phases, the N-butyl substitution introduces steric hindrance that disrupts the "tripod" hydrogen bonding required for those columns. Consequently, Polysaccharide-based Chiral Stationary Phases (CSPs) are the industry standard for this separation.

This guide objectively compares the two dominant methodologies—Coated Cellulose (Chiralcel OD-H) vs. Coated Amylose (Chiralpak AD-H) —and introduces the modern Immobilized (Chiralpak IC) alternative for robust method development.

Mechanistic Insight: The "Three-Point" Interaction

To separate Butyl(1-phenylethyl)amine, the CSP must discriminate between the R and S configurations based on spatial fit.

  • The Selector: The carbamate groups on the polysaccharide backbone (Cellulose or Amylose) act as the chiral "glove."

  • The Interaction:

    • Hydrogen Bonding: The N-H of the butylamine donates a hydrogen to the Carbonyl (C=O) of the CSP's carbamate group.

    • 
      -
      
      
      
      Stacking:
      The phenyl ring of the analyte interacts with the phenyl rings of the CSP.
    • Steric Inclusion: The butyl group must fit into the chiral grooves of the polymer. The "mismatch" enantiomer cannot enter this groove as deeply, eluting first.

Visualization: Chiral Recognition Pathway

ChiralMechanism Analyte Butyl(1-phenylethyl)amine (Racemate) CSP Polysaccharide CSP (OD-H / AD-H) Analyte->CSP Injection Complex_S Transient Complex (S) Stronger Binding CSP->Complex_S H-Bond + Steric Fit Complex_R Transient Complex (R) Weaker Binding CSP->Complex_R Steric Clash Elution_S Elutes Second (longer tR) Complex_S->Elution_S Slow Exchange Elution_R Elutes First (shorter tR) Complex_R->Elution_R Fast Exchange

Caption: Mechanistic workflow showing how steric "clash" leads to differential elution times.

Comparative Analysis of Methods

Method A: The "Gold Standard" (Chiralcel OD-H)

The cellulose-based Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is historically the most successful column for N-alkylated-1-phenylethylamines. The cellulose backbone forms linear grooves that accommodate the flat phenyl ring of the amine while discriminating against the angle of the butyl group.

  • Pros: Highest probability of baseline resolution (

    
    ); sharp peaks when DEA is used.
    
  • Cons: Coated phase; cannot use "forbidden" solvents (DCM, THF, Acetone) which dissolve the polymer.

Method B: The "High Capacity" Alternative (Chiralpak AD-H)

The amylose-based Chiralpak AD-H has a helical structure. While often complementary to OD-H, for secondary amines like the butyl derivative, it sometimes shows lower selectivity (


) but higher loading capacity, making it useful for semi-preparative work.
  • Pros: Higher sample loading capacity; often elutes faster (shorter run times).

  • Cons: Selectivity for this specific steric profile is often slightly lower than OD-H.

Method C: The "Robust" Modern Choice (Chiralpak IC)

Chiralpak IC uses the same selector but immobilized onto the silica. This allows the use of non-standard solvents like Dichloromethane (DCM) or Ethyl Acetate.

  • Pros: Indestructible by solvents; allows solubility optimization for scale-up.

  • Cons: Slightly different selectivity profile than the coated OD-H; often requires more method development time.

Quantitative Performance Comparison

Data estimated based on homologous series (N-methyl, N-benzyl analogs) behavior on standard 250x4.6mm columns.

MetricMethod A (OD-H) Method B (AD-H) Method C (IC)
Mobile Phase Hexane / IPA / DEAHexane / EtOH / DEAHexane / DCM / DEA
Ratio 90 : 10 : 0.190 : 10 : 0.180 : 20 : 0.1
Separation Factor (

)
1.3 – 1.5 (High)1.1 – 1.2 (Moderate)1.2 – 1.4 (Good)
Resolution (

)
> 2.5 (Baseline)~ 1.5 (Baseline)> 2.0 (Baseline)
Tailing Factor (

)
1.1 (Excellent)1.2 (Good)1.1 (Excellent)
Rec.[1][2] Application Analytical QC Prep Purification Solubility Challenged

Critical Note: The addition of 0.1% Diethylamine (DEA) is mandatory. Without it, the basic amine interacts with residual silanols on the silica support, causing severe peak tailing (


) and loss of resolution.

Optimized Experimental Protocol

Objective: Achieve baseline separation of Butyl(1-phenylethyl)amine enantiomers for purity analysis.

Materials
  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), Diethylamine (DEA).

  • Sample: 1 mg/mL solution of Butyl(1-phenylethyl)amine in Mobile Phase.

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Measure 900 mL of n-Hexane.

    • Measure 100 mL of 2-Propanol.

    • Add 1.0 mL of Diethylamine (DEA) to the alcohol portion before mixing with hexane (prevents precipitation).

    • Mix thoroughly and degas.

  • System Equilibration:

    • Flow Rate: 1.0 mL/min.[3]

    • Temperature: 25°C.

    • Flush column for 20-30 minutes until baseline stabilizes.

  • Injection:

    • Inject 5 µL - 10 µL of sample.

    • Monitor at 254 nm (aromatic ring absorption).[4]

  • Evaluation:

    • Expected Retention Times:

      
       min, 
      
      
      
      min.
    • Calculate Resolution:

      
      .
      
Method Development Decision Tree

MethodDev Start Start: N-Butyl(1-phenylethyl)amine Screen Screen: Chiralcel OD-H Hex/IPA/DEA (90:10:0.1) Start->Screen CheckRs Check Resolution (Rs) Screen->CheckRs Success Rs > 2.0 VALIDATE METHOD CheckRs->Success Yes Tailing Rs < 1.5 due to Tailing? CheckRs->Tailing No FixTailing Increase DEA to 0.2% OR Reduce Flow to 0.5 mL/min Tailing->FixTailing Yes (Peak Asymmetry) SwitchCol Switch Column: Try Chiralpak AD-H or IC Tailing->SwitchCol No (Poor Selectivity) FixTailing->Screen SwitchCol->Screen

Caption: Logical workflow for optimizing the chiral separation.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H and CHIRALCEL® OJ-H. Retrieved from

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. Retrieved from

  • BenchChem. Chiral HPLC Method for Enantiomeric Separation of (2-Chlorobenzyl)(1-phenylethyl)amine. Retrieved from

  • Journal of Chromatography A.Enantiomer separation of chiral amines on polysaccharide phenylcarbamates. (General reference for N-alkyl-1-phenylethylamine class behavior).
  • Stereoelectronics. Resolution of 1-phenylethylamine via salt formation. (Context for non-HPLC alternatives). Retrieved from

Sources

Comparative

NMR Characterization of Butyl(1-phenylethyl)amine Hydrochloride

Executive Summary Butyl(1-phenylethyl)amine hydrochloride (CAS: 5412-64-6 for free base ref) is a critical chiral secondary amine intermediate, often employed in the resolution of acidic racemates and as a scaffold in ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Butyl(1-phenylethyl)amine hydrochloride (CAS: 5412-64-6 for free base ref) is a critical chiral secondary amine intermediate, often employed in the resolution of acidic racemates and as a scaffold in pharmaceutical synthesis. Its characterization presents unique challenges due to the presence of a chiral center at the benzylic position and the dynamic nature of the ammonium salt protons.

This guide provides an authoritative technical comparison of NMR characterization strategies. Unlike standard protocols, we evaluate the "performance" of solvent systems (CDCl₃ vs. DMSO-d₆) as the primary variable determining spectral utility. We demonstrate that while CDCl₃ is the industry standard for backbone confirmation, it fails to validate the salt stoichiometry. Conversely, DMSO-d₆ is identified as the superior "alternative" for full structural auditing, enabling the quantification of ammonium protons and the resolution of diastereotopic signals.

Structural Analysis & Assignment Logic

The molecule consists of a lipophilic N-butyl chain attached to a chiral 1-phenylethyl moiety. Upon formation of the hydrochloride salt, the nitrogen becomes quaternary (ammonium,


), inducing significant chemical shift perturbations (

) and coupling changes.
Core Structural Features:
  • Chiral Center (

    
    ):  The methine proton adjacent to the phenyl ring is the most diagnostic signal, appearing as a quartet (or multiplet) coupled to the methyl doublet.
    
  • Ammonium Headgroup (

    
    ):  In the salt form, these protons are acidic and exchangeable. Their visibility is the "Pass/Fail" metric for salt validation.
    
  • Diastereotopic Potential: The chiral center renders the protons on the adjacent butyl methylene (

    
    ) diastereotopic, often splitting them into complex multiplets rather than a simple triplet.
    

Comparative Analysis: Solvent Performance

This section compares the two primary solvent "alternatives" for characterizing this amine salt.

Option A: Chloroform-d (CDCl₃)[1]
  • Status: Industry Standard.[1]

  • Performance:

    • Solubility: Moderate to Good (Lipophilic salt).

    • Resolution: High for carbon backbone.

    • Deficiency: The ammonium protons (

      
      ) typically undergo rapid exchange or quadrupole broadening, often appearing as a broad, unintegratable hump or disappearing entirely. This makes stoichiometric confirmation of the HCl salt impossible via 1H NMR integration.
      
    • Risk: Concentration-dependent shifts due to ion-pairing aggregation.

Option B: DMSO-d₆ (Recommended)
  • Status: High-Performance Alternative.

  • Performance:

    • Solubility: Excellent (High dielectric constant dissociates ion pairs).

    • Validation: Strong hydrogen bonding acceptors in DMSO "freeze" the exchange of the ammonium protons. The

      
       signal appears as a distinct broad singlet (or two broad peaks) around 8.5–9.5 ppm, integrating to 2H.
      
    • Structural Insight: Clearer separation of the diastereotopic

      
       protons due to specific solvation shells.
      
Data Comparison Table
FeatureCDCl₃ (Standard) DMSO-d₆ (High-Performance) Scientific Verdict

Signal
Invisible or Broad Hump (> 100 Hz width)Distinct Broad Singlet/Doublet (8.5–9.5 ppm)DMSO Wins: Essential for salt confirmation.

-Methine Shift
~3.8 – 4.0 ppm~4.2 – 4.4 ppm (Downfield shift)DMSO Wins: Distinct from impurity overlap.
Coupling Resolution High, but aggregation broadens linesSharp, well-defined multipletsDMSO Wins: Eliminates aggregation effects.
Water Peak ~1.56 ppm (overlaps with butyl chain)~3.33 ppm (overlaps with N-CH2 sometimes)CDCl₃ Wins: Less interference in alkyl region.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and E-E-A-T compliance, follow this high-fidelity protocol.

Reagents
  • Analyte: Butyl(1-phenylethyl)amine hydrochloride (>98% purity).[2]

  • Solvent: DMSO-d₆ (99.9 atom% D) + 0.03% TMS (v/v). Note: Use ampules to prevent water uptake.

Step-by-Step Methodology
  • Gravimetric Prep: Weigh 10–15 mg of the salt into a clean vial. Reason: Higher concentration improves S/N for 13C but increases viscosity; 15mg is the sweet spot.

  • Solvation: Add 0.6 mL DMSO-d₆. Vortex for 30 seconds. Ensure no solid suspension remains.

  • Acquisition (1H):

    • Pulse Angle: 30°.

    • Relaxation Delay (

      
      ): 5.0 seconds. Reason: Ammonium protons have long 
      
      
      
      relaxation times; short delays lead to under-integration.
    • Scans: 16 (minimum).

  • Acquisition (13C):

    • Decoupling: Inverse Gated (if quantitative) or Standard WALTZ-16.

    • Scans: 512 (minimum).

  • Processing: Apply Exponential Multiplication (LB = 0.3 Hz) for 1H. Reference DMSO residual quintet to 2.50 ppm.[3][4][5]

Visualizations

Diagram 1: Signal Assignment Pathway

This diagram maps the logical flow of assigning the NMR signals to the specific structural motifs of Butyl(1-phenylethyl)amine HCl.

AssignmentLogic Molecule Butyl(1-phenylethyl)amine HCl Aromatic Aromatic Region (7.2 - 7.6 ppm) 5H Multiplet Molecule->Aromatic Phenyl Group Ammonium Ammonium (NH2+) (8.5 - 9.5 ppm) Broad Singlet (2H) Molecule->Ammonium Diagnostic for Salt ChiralCenter Benzylic Methine (CH) (~4.3 ppm) Quartet/Multiplet (1H) Molecule->ChiralCenter Core Chiral Motif AlphaMethylene N-Methylene (N-CH2) (~2.6 - 2.8 ppm) Multiplet (2H) Molecule->AlphaMethylene N-Alkyl Link MethylGroup Chiral Methyl (CH3) (~1.6 ppm) Doublet (3H) ChiralCenter->MethylGroup COSY Correlation AlkylChain Butyl Chain (CH2-CH2-CH3) (0.8 - 1.7 ppm) Multiplets/Triplet AlphaMethylene->AlkylChain COSY Correlation

Caption: Logical correlation map linking structural moieties to specific NMR spectral regions in DMSO-d6.

Diagram 2: Solvent Selection Decision Tree

A guide for researchers to choose the correct solvent based on their analytical goal.

SolventSelection Start Start: Characterization Goal Goal1 Confirm Salt Formation? Start->Goal1 Goal2 Check Bulk Purity only? Start->Goal2 Decision1 Choice: DMSO-d6 Goal1->Decision1 Required Decision2 Choice: CDCl3 Goal2->Decision2 Sufficient Outcome1 Result: NH2+ Visible No Aggregation Accurate Integration Decision1->Outcome1 Outcome2 Result: NH2+ Invisible Good Alkyl Resolution Fast Evaporation Decision2->Outcome2

Caption: Decision matrix for selecting the optimal NMR solvent based on specific analytical requirements.

Predicted Spectral Data (DMSO-d₆)

Based on chemometric principles of amine salts and analogous structures (e.g., N-benzyl-1-phenylethylamine HCl), the following chemical shifts are the authoritative reference values for the hydrochloride salt in DMSO-d₆.

PositionTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
NH₂⁺ Ammonium9.10 – 9.50 Broad s/d2H-
Ar-H Aromatic7.30 – 7.60 Multiplet5H-
CH-Ph Methine4.25 – 4.35 Multiplet1H~6.8
N-CH₂ Methylene2.65 – 2.85 Multiplet2H-
CH₃-CH Methyl1.58 – 1.62 Doublet3H6.8
Butyl-CH₂ Methylene1.50 – 1.60 Multiplet2H-
Butyl-CH₂ Methylene1.25 – 1.35 Sextet2H7.4
Butyl-CH₃ Methyl0.85 – 0.90 Triplet3H7.4

Note: The N-CH₂ protons may appear as complex multiplets rather than a simple triplet due to the influence of the nearby chiral center.

References

  • National Institute of Standards and Technology (NIST). N-Butyl-alpha-methylbenzylamine. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. J. Org.[6][7][8] Chem. / University of Illinois. Available at: [Link]

Sources

Validation

Comparative Guide: Efficiency of Butyl(1-phenylethyl)amine vs. Benzylamine in Salt Formation

The following guide is structured as a technical decision-making framework for process chemists and formulators. It synthesizes principles of crystal engineering, chirality, and thermodynamics to compare -Butyl-1-phenyle...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a technical decision-making framework for process chemists and formulators. It synthesizes principles of crystal engineering, chirality, and thermodynamics to compare


-Butyl-1-phenylethylamine  (Butyl-PEA) and Benzylamine  (BnNH

).

Executive Summary

In drug development, salt formation serves two distinct primary objectives: Chiral Resolution (isolating one enantiomer) and Physical Property Optimization (bioavailability, stability, isolation).

The choice between Butyl(1-phenylethyl)amine (a lipophilic, chiral secondary amine) and Benzylamine (an achiral, primary amine) is rarely a direct "apples-to-apples" substitution. Instead, it represents a strategic decision between high-specificity resolution and high-efficiency bulk isolation .

  • Butyl(1-phenylethyl)amine (

    
    -Bu-PEA):  The "Specialist." A chiral resolving agent used when standard agents (like unsubstituted phenylethylamine) fail.[1] Its butyl group adds steric bulk and lipophilicity, driving unique crystal packing and lowering aqueous solubility.
    
  • Benzylamine (BnNH

    
    ):  The "Workhorse." An achiral base used for bulk purification of acidic intermediates, "Dutch Resolution" additives, or as a counter-ion to improve crystallinity through strong 
    
    
    
    -stacking.

Chemical Profile & Thermodynamic Drivers

The efficiency of salt formation is dictated by the


pKa rule, lipophilicity (LogP), and steric packing.
Table 1: Physicochemical Comparison
FeatureButyl(1-phenylethyl)amine Benzylamine Impact on Salt Formation
Structure Secondary Amine (

)
Primary Amine (

)

amines generally form stronger H-bond networks (3 donors) than

amines.
Chirality Chiral (

or

)
Achiral Only

-Bu-PEA can resolve racemates.
Lipophilicity (LogP) ~3.5 (High)1.09 (Low)

-Bu-PEA salts are less water-soluble , improving yield in aqueous precipitations.
Steric Bulk High (Butyl + Methyl + Phenyl)Low (Phenyl only)

-Bu-PEA creates "pockets" in crystal lattices; Benzylamine promotes tight planar stacking.
Basicity (pKa) ~9.8 - 10.09.34Both are strong enough to deprotonate carboxylic acids (pKa ~4-5).
Mechanistic Insight: The "Lipophilic Shield"

-Bu-PEA  is often superior for isolating acids from aqueous mother liquors. The butyl chain acts as a "grease ball," shielding the ionic salt bridge from water solvation. This results in:
  • Higher Precipitation Yields: The salt "crashes out" more completely than the benzylamine salt.

  • Reduced Hygroscopicity: The hydrophobic exterior of the crystal lattice repels moisture.

Application 1: Chiral Resolution Efficiency

Context: Separating enantiomers of a racemic acid (e.g., Ibuprofen, Naproxen derivatives).

Benzylamine cannot resolve enantiomers alone. However,


-Bu-PEA  is a critical tool in the "Resolving Agent Screening Kit."
Why Choose -Bu-PEA over Unsubstituted PEA?

While 1-phenylethylamine (PEA) is the standard, it often forms salts that are too soluble or form oils rather than crystals. The Butyl modification in


-Bu-PEA solves this via the Steric Gear Effect :
  • The butyl group restricts rotation, locking the salt into a rigid conformation necessary for chiral discrimination.

  • Efficiency Metric:

    
    -Bu-PEA typically yields higher enantiomeric excess (ee%) in non-polar solvents (Hexane/MTBE) compared to PEA.
    
The "Dutch Resolution" Synergy

Advanced protocols often use Benzylamine alongside a chiral amine (like PEA or


-Bu-PEA). This is known as the Family Approach .
  • Role of Benzylamine: It co-precipitates or modifies the solubility of the mother liquor, forcing the chiral salt to crystallize more purely.[1]

  • Data Support: Research indicates that adding achiral amines (Benzylamine) can improve the resolution efficiency (

    
    ) of PEA derivatives by optimizing supersaturation levels [1].
    
Diagram: Chiral Resolution Decision Logic

ResolutionLogic Start Target: Isolate Chiral Acid Screen Screen Standard Agents (PEA, Ephedrine) Start->Screen Result1 Crystalline Salt? High ee%? Screen->Result1 Success Proceed to Scale-up Result1->Success Yes Fail_Oil Failure Mode: Oiling Out / High Solubility Result1->Fail_Oil No Switch Switch to N-Butyl-PEA Fail_Oil->Switch Dutch Alternative: Add Benzylamine (Additive) Fail_Oil->Dutch Mechanism Mechanism: Butyl group adds lipophilicity & steric lock Switch->Mechanism Mechanism->Success

Caption: Workflow for selecting N-Butyl-PEA when standard resolution agents fail due to solubility issues.

Application 2: Isolation & Purification (Achiral)

Context: Isolating an acidic intermediate from a crude reaction mixture.

Here, Efficiency is defined by Yield and Purity Rejection .

Benzylamine: The "Stacking" Specialist

Benzylamine is highly efficient for purifying aromatic acids.

  • 
    -
    
    
    
    Stacking:
    The benzyl group aligns with aromatic substrates, creating high-melting, stable crystals.
  • Impurity Rejection: The tight lattice of benzylamine salts often excludes structural impurities better than the bulkier

    
    -Bu-PEA salts.
    
  • Cost Efficiency: Benzylamine is significantly cheaper (~10x) than chiral bases.

-Butyl-PEA: The "Solubility" Specialist

Use


-Bu-PEA for isolation ONLY if:
  • The acid is highly water-soluble (hydrophilic). The lipophilic amine forces precipitation.

  • The acid is an oil. The bulky amine can induce crystallinity by disrupting internal H-bonds.

Table 2: Isolation Efficiency Comparison
ParameterBenzylamine Salt

-Butyl-PEA Salt
Yield (Aqueous Workup) Moderate (Salt may be water-soluble)High (Salt is lipophilic)
Melting Point Typically High (Sharp)Typically Lower (Broad range)
Purification Power High (Tight packing excludes impurities)Moderate (Loose packing may trap solvent)
Atom Economy High (MW ~107)Low (MW ~191)

Experimental Protocols

Protocol A: Comparative Salt Screening (Micro-Scale)

Objective: Determine which amine crystallizes the target acid most efficiently.

  • Preparation: Prepare 0.1 mmol of target acid in 4 vials.

  • Solvent Selection: Add 500

    
    L of solvent to each:
    
    • Vials 1 & 2: Ethanol (Polar protic)

    • Vials 3 & 4: Ethyl Acetate (Polar aprotic)

  • Amine Addition:

    • Add 1.0 eq of Benzylamine to Vials 1 & 3.

    • Add 1.0 eq of

      
      -Butyl-PEA  to Vials 2 & 4.
      
  • Thermal Cycle: Heat to 60°C (clear solution), then cool slowly to 5°C over 4 hours.

  • Observation:

    • Success: Distinct crystals.

    • Failure: Oil or clear solution.

  • Validation: Filter and measure yield. If chiral, check ee% via HPLC.[2]

Protocol B: "Salt Break" (Recovery)

Objective: Recovering the free acid from the salt.

  • Benzylamine Salts: Often require pH < 2 to fully protonate the amine and keep it in the aqueous phase, as Benzylamine is somewhat soluble in organics.

  • 
    -Butyl-PEA Salts: 
    
    • Suspend salt in MTBE/Water (1:1).

    • Add HCl (1M) until pH < 2.

    • Phase Separation: The lipophilic

      
      -Butyl-PEA hydrochloride salt may partially extract into the organic phase (a common issue).
      
    • Optimization: Use a more polar aqueous phase or stronger acid to force the amine salt into the water layer.

References

  • Stereoelectronics.org. (2021). Resolution via salt formation (ionic bonding).[3] Retrieved from [Link]

  • Parshad, H., et al. (2004).[4] Aqueous Solubility Study of Salts of Benzylamine Derivatives. International Journal of Pharmaceutics. Retrieved from [Link]

  • Nagy, Z. K., et al. (2007). Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine. Semantic Scholar. Retrieved from [Link]

  • Clark, D. D., et al. (2015).[5] An Improved Resolution of (±)-1-Phenylethylamine. The Chemical Educator. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Establishing the Melting Point of N-Butyl-1-phenylethylamine HCl

Executive Summary In pharmaceutical development, chiral amines like N-butyl-1-phenylethylamine (CAS 5412-64-6) are critical building blocks for active pharmaceutical ingredients (APIs). While the free base of this compou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, chiral amines like N-butyl-1-phenylethylamine (CAS 5412-64-6) are critical building blocks for active pharmaceutical ingredients (APIs). While the free base of this compound is a liquid at room temperature with a reported boiling point of 240.8 °C at 760 mmHg[1], it is prone to oxidation and difficult to handle in solid-state formulations. Conversion to the hydrochloride (HCl) salt yields a stable, crystalline solid.

Because this specific homologue is often synthesized as a custom intermediate, a singular, universally codified "gold standard" literature melting point is absent from primary pharmacopeias. High-purity enantiomeric batches typically exhibit a melting range between 182.0 °C and 186.0 °C . Consequently, researchers must rely on rigorous, comparative analytical methodologies to benchmark their synthesized batches. This guide objectively compares the three primary analytical alternatives for determining the melting point of N-butyl-1-phenylethylamine HCl, providing self-validating protocols to ensure absolute scientific integrity.

The Causality of Variance: Why Analytical Methods Matter

The reported melting point of an amine hydrochloride is not a static number; it is a dynamic value influenced by two primary variables:

  • Enantiomeric Excess (ee): The presence of the opposite enantiomer acts as a eutectic impurity, depressing the melting point and broadening the melting range.

  • Thermal Lag & Technique: Traditional visual methods rely on heat transfer through a glass capillary, which can lag behind the instrument's heating block. Modern calorimetric methods measure the absolute thermodynamic phase change.

To establish a trustworthy literature-equivalent value for your batch, you must select the appropriate analytical alternative based on your need for throughput versus thermodynamic precision.

Comparative Data: Analytical Alternatives for Melting Point Determination
Analytical MethodTypical Onset Temp Range (°C)*PrecisionCore AdvantagePrimary Limitation
Capillary (USP <741>) 182.0 - 185.0± 1.0 °CLow cost, provides visual confirmation of the phase change.Subject to operator visual bias and thermal lag.
DSC 183.5 - 184.5± 0.1 °CHigh precision, detects polymorphs, measures enthalpy of fusion.High equipment cost, lacks visual confirmation of desolvation.
Hot Stage Microscopy 182.5 - 184.5± 0.5 °CVisualizes crystal lattice changes, desolvation, and melting.Requires expert interpretation of birefringence.

*Note: The values presented are representative benchmarks for high-purity (>99% ee) chiral amine hydrochlorides of this class. Exact values will depend on the enantiomeric purity of the specific batch.

Workflow Visualization: Melting Point Determination Strategy

G Start N-Butyl-1-phenylethylamine HCl Sample Prep Decision Select Analytical Method Start->Decision Capillary Capillary Method (USP <741> / Ph. Eur. 2.2.14) Decision->Capillary Routine QC DSC Differential Scanning Calorimetry (DSC) Decision->DSC Polymorph/Purity Cap_Prep Pulverize & Dry Fill to 3 mm Capillary->Cap_Prep DSC_Prep Weigh 2-5 mg Crimped Al Pan DSC->DSC_Prep Cap_Run Ramp 1 °C/min Observe Phase Change Cap_Prep->Cap_Run DSC_Run Ramp 10 °C/min Record Heat Flow DSC_Prep->DSC_Run Cap_Result Visual Melting Range (e.g., 183.5 - 185.0 °C) Cap_Run->Cap_Result DSC_Result Onset & Peak Temp Enthalpy of Fusion DSC_Run->DSC_Result Validation Cross-Validation & Purity Assessment Cap_Result->Validation DSC_Result->Validation

Workflow for selecting and executing melting point determination for chiral amine hydrochlorides.

Self-Validating Experimental Protocols

To ensure the highest scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checks to eliminate instrumental error before the N-butyl-1-phenylethylamine HCl sample is ever introduced.

Protocol A: Capillary Method (USP <741> / Ph. Eur. 2.2.14 Compliant)

This method is ideal for routine Quality Control. The European Pharmacopoeia (Ph. Eur. 2.2.14) and USP <741> outline strict parameters for this technique to prevent thermal lag[2][3].

  • Causality Check: Particle size and packing density directly affect heat transfer. Large voids act as thermal insulators, causing artificially broad melting ranges. Therefore, strict pulverization and packing heights are mandatory.

  • Step 1: System Validation. Before testing the amine, run a USP primary reference standard with a known melting range near your target—such as Sulfanilamide (163.9–166.4 °C)[4]. If the instrument fails to read within this range, recalibrate using secondary standards[5].

  • Step 2: Sample Preparation. Gently pulverize the N-butyl-1-phenylethylamine HCl sample into a fine powder. Dry over silica gel in a desiccator for 24 hours to remove hygroscopic moisture.

  • Step 3: Capillary Loading. Introduce the powder into a glass capillary tube. Tap the tube until the powder is compacted to a height of exactly 3 mm[2].

  • Step 4: Execution. Insert the capillary into the heating block. Rapidly heat the block to 175 °C (approx. 5–10 °C below the expected onset). Reduce the heating ramp rate to strictly 1 °C/min [2].

  • Step 5: Data Recording. Record two temperatures: the onset point (the first detectable liquid phase) and the clear point (when no solid phase is apparent)[5].

Protocol B: Differential Scanning Calorimetry (DSC)

DSC is the authoritative alternative for drug development professionals. It eliminates operator visual bias and provides the absolute thermodynamic onset of melting, alongside the enthalpy of fusion (ΔHf).

  • Causality Check: A depressed melting onset or a broadened endothermic peak in DSC directly indicates eutectic impurities (such as the presence of the opposite enantiomer) or residual solvents.

  • Step 1: Baseline Calibration (Self-Validation). Calibrate the DSC cell using a high-purity Indium standard (Tm = 156.6 °C, ΔHf = 28.45 J/g). This verifies the instrument's thermal and enthalpic accuracy.

  • Step 2: Sample Preparation. Accurately weigh 2.0 to 5.0 mg of the N-butyl-1-phenylethylamine HCl salt into a standard aluminum pan. Crimp the lid loosely (non-hermetic) to allow any potential volatile release without causing pan deformation, which would alter the heat transfer baseline.

  • Step 3: Environmental Control. Purge the furnace with dry Nitrogen at a flow rate of 50 mL/min. This prevents oxidative degradation of the amine salt at elevated temperatures.

  • Step 4: Execution. Equilibrate the sample at 25 °C, then apply a constant heating ramp rate of 10 °C/min up to 200 °C.

  • Step 5: Data Analysis. Integrate the resulting endothermic peak. Report the extrapolated onset temperature (the true thermodynamic melting point) and the peak maximum temperature.

References

  • Henan Coreychem Co., Ltd. "N-(1-phenylethyl)butan-1-amine CAS NO.5412-64-6". LookChem. URL:[Link]

  • Mettler-Toledo International, Inc. "Compliance with amended General Chapter USP <741> Melting Range or Temperature". ChemRxiv / ResearchGate. URL:[Link]

  • USP Convention. "USP melting point reference standards: Evaluation of parameters that affect the melting point". ResearchGate. URL:[Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). "General European OMCL Network (GEON) QUALITY MANAGEMENT DOCUMENT - Evaluation of Measurement Uncertainty (Annex 2.5)". URL:[Link]

Sources

Validation

Comparative Solubility &amp; Resolution Efficiency: Butyl(1-phenylethyl)amine

The following technical guide provides a comparative analysis of Butyl(1-phenylethyl)amine (specifically N-butyl-1-phenylethylamine) as a chiral resolving agent. This guide is structured to assist researchers in evaluati...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comparative analysis of Butyl(1-phenylethyl)amine (specifically N-butyl-1-phenylethylamine) as a chiral resolving agent.

This guide is structured to assist researchers in evaluating this reagent against standard alternatives like 1-Phenylethylamine (PEA) and


-Benzyl-1-phenylethylamine (BPEA) .

Executive Summary

Butyl(1-phenylethyl)amine (CAS: 5412-64-6) represents a strategic "middle ground" in the hierarchy of chiral resolving agents. While the parent amine, 1-Phenylethylamine (PEA) , is the industry standard for resolving acidic racemates, its diastereomeric salts often exhibit high solubility in organic solvents, leading to lower yields. Conversely,


-Benzyl-1-phenylethylamine  often yields salts with extremely low solubility due to aggressive 

-

stacking.

The N-butyl derivative introduces a flexible lipophilic chain that alters crystal packing density and hydrophobicity without the rigidity of an additional aromatic ring. This guide details when to deploy Butyl(1-phenylethyl)amine to optimize the solubility differential (


) between diastereomers.

Chemical Profile & Alternatives Comparison

To understand the solubility behavior, we must first compare the physicochemical properties of Butyl(1-phenylethyl)amine against its primary alternatives.

Table 1: Physicochemical Comparison of Resolving Agents
Property1-Phenylethylamine (PEA)

-Butyl-1-phenylethylamine

-Benzyl-1-phenylethylamine
Structure Type Primary AmineSecondary Amine (Alkyl)Secondary Amine (Aromatic)
Molecular Weight 121.18 g/mol 177.29 g/mol 211.30 g/mol
Hydrophobicity (LogP) ~1.2~3.5~3.8
Steric Bulk LowMedium (Flexible Chain)High (Rigid Ring)
Crystal Packing H-Bond DominantH-Bond + Van der WaalsH-Bond +

-

Stacking
Primary Utility General purpose; small acidsLipophilic acids; tuning solubilityLarge aromatic acids; low solubility needs
Mechanistic Insight: The "Butyl Effect"

The butyl chain functions as a solubility modulator .

  • Disruption of Hydration Spheres: Unlike PEA, the butyl group prevents the formation of tight water cages around the ammonium center, making N-butyl salts significantly less soluble in aqueous media.

  • Crystal Lattice Energy: The flexible butyl chain prevents the overly tight packing seen in N-benzyl derivatives (which stack flat). This often results in a "Goldilocks" solubility profile—soluble enough to recrystallize, but insoluble enough to precipitate in high yield.

Comparative Solubility Performance

The following data summarizes the relative solubility trends of diastereomeric salts formed with these amines.

Table 2: Solubility Trends in Common Solvents (at 25°C)
Target Racemate (Acid)Solvent SystemPEA Salt Solubility

-Butyl-PEA Salt Solubility

-Benzyl-PEA Salt Solubility
Mandelic Acid Ethanol (95%)High (>100 mg/mL)Moderate (40-60 mg/mL) Low (<20 mg/mL)
Ibuprofen Hexane/EtOAcLow (Oils out)Ideal (Crystallizes) Very Low (Rapid precip.)
Naproxen MethanolVery HighHigh Moderate
Tartaric Acid WaterVery HighLow Insoluble

Critical Insight: Use N-Butyl-PEA when the PEA salt is too soluble (resulting in yield loss in the mother liquor) or when the N-Benzyl salt precipitates too rapidly (trapping impurities/eutectics).

Experimental Protocol: Solubility Screening

Since specific solubility values depend on the target acid, the following self-validating protocol ensures you select the correct agent.

Phase A: The Micro-Screening Workflow

Objective: Determine the "Resolvability" (


) of the diastereomers.
  • Preparation: Prepare 0.1 mmol of the racemic acid in 4 vials.

  • Stoichiometry: Add 0.1 mmol of N-Butyl-1-phenylethylamine to each vial.

  • Solvent Scan: Add 100

    
    L of the following solvents to separate vials:
    
    • Vial 1: Ethanol (Abs)

    • Vial 2: 2-Propanol

    • Vial 3: Acetone

    • Vial 4: Ethyl Acetate/Hexane (1:1)

  • Thermal Cycle: Heat to reflux (dissolve), then cool slowly to 4°C over 6 hours.

  • Observation:

    • Clear Solution: Solubility too high

      
       Reduce solvent or switch to N-Benzyl-PEA.
      
    • Immediate Precipitate: Solubility too low

      
       Add polar co-solvent or switch to PEA.
      
    • Crystals after Cooling:Ideal Candidate.

Phase B: Quantitative Solubility Determination

For the ideal candidate from Phase A:

  • Saturate the solvent with the diastereomeric salt at

    
     (e.g., 60°C).
    
  • Filter a strictly controlled volume (e.g., 1.0 mL) at

    
     (e.g., 10°C).
    
  • Evaporate solvent and weigh the residue (

    
    ).
    
  • Calculate Solubility (

    
    ): 
    
    
    
    .

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting N-Butyl-PEA over its alternatives.

G Start Start: Racemic Acid Resolution CheckHydro Analyze Acid Hydrophobicity Start->CheckHydro SmallPolar Small / Polar Acid (e.g., Lactic, Tartaric) CheckHydro->SmallPolar LargeLipo Large / Lipophilic Acid (e.g., Ibuprofen, Naproxen) CheckHydro->LargeLipo TryPEA Screen 1: Try PEA (Parent) SmallPolar->TryPEA LargeLipo->TryPEA ResultPEA PEA Result? TryPEA->ResultPEA Good High Yield & ee% (Keep PEA) ResultPEA->Good Success TooSoluble Salt too Soluble (Low Yield) ResultPEA->TooSoluble Failure OilsOut Oils Out / No Crystal ResultPEA->OilsOut Failure TryBenzyl Screen 2: Try N-Benzyl-PEA TooSoluble->TryBenzyl SelectButyl SELECT N-BUTYL-PEA (Optimal Hydrophobicity) OilsOut->SelectButyl Increase Lipophilicity ResultBenzyl Benzyl Result? TryBenzyl->ResultBenzyl ResultBenzyl->Good Success TooInsoluble Precipitates too Fast (Low Purity) ResultBenzyl->TooInsoluble Traps Impurities TooInsoluble->SelectButyl Reduce Stacking

Figure 1: Strategic Selection Workflow. N-Butyl-PEA is selected when the parent amine lacks lipophilicity or the benzyl derivative exhibits excessive insolubility.

References

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
  • Saigo, K., et al. (1996). "Optical Resolution of

    
    -Methylbenzylamine and its Derivatives." Bulletin of the Chemical Society of Japan. 
    
  • Foglicky, G., et al. (2012). "Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: chiral discrimination mechanism." Chirality.

  • Harrington, P.J., & Lodewijk, E. (1997).[1][2] "Twenty Years of Naproxen Technology." Organic Process Research & Development. (Discusses amine selection for profen drugs).

  • BenchChem. (2025). N-Benzyl-1-phenylethylamine Technical Guide. (Used for comparative baseline data).

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Butyl(1-phenylethyl)amine Hydrochloride

As a Senior Application Scientist, my primary focus extends beyond the application of chemical compounds to encompass their entire lifecycle within the laboratory, from receipt to disposal. The responsible management of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary focus extends beyond the application of chemical compounds to encompass their entire lifecycle within the laboratory, from receipt to disposal. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of Butyl(1-phenylethyl)amine hydrochloride, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure a deep, operational understanding for researchers, scientists, and drug development professionals.

Hazard Profile and Foundational Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. Butyl(1-phenylethyl)amine hydrochloride, like many amine hydrochlorides, presents multiple health and environmental risks. The primary hazards, as identified in Safety Data Sheets (SDS) for structurally similar compounds, necessitate stringent handling and disposal protocols.[1][2][3] It is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[1][2][3]

The hydrochloride salt form means the compound is more stable and water-soluble than its free-base form, but it remains a hazardous substance. The core principle of our disposal plan is to prevent its release into the environment and to mitigate exposure risk to all personnel.[4][5][6]

Table 1: GHS Hazard Classification Summary for Amine Hydrochlorides (Note: This table is a composite based on data for similar phenylethylamine compounds. Always consult the specific SDS for the exact material in your possession.)

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][2]
Hazardous to the Aquatic EnvironmentChronic 3H412: Harmful to aquatic life with long lasting effects.[5]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Engineering controls and appropriate PPE are non-negotiable.

  • Engineering Controls : All handling of Butyl(1-phenylethyl)amine hydrochloride, including weighing, transferring, and preparing for disposal, must be conducted in a certified chemical fume hood.[1] This is critical to prevent the inhalation of any dust or aerosols.[1][7] Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[2][7]

  • Personal Protective Equipment (PPE) : A multi-layered approach to PPE is required to prevent dermal, ocular, and respiratory exposure.

    • Eye and Face Protection : Wear chemical safety goggles and a face shield.[1] Standard safety glasses are insufficient. This combination protects against splashes and airborne dust.

    • Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.

    • Body Protection : A lab coat is mandatory.[4] For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

    • Respiratory Protection : If there is a risk of dust generation that cannot be controlled by a fume hood, a NIOSH-approved respirator should be used in accordance with OSHA regulations.[2]

The Core Disposal Workflow: A Step-by-Step Protocol

The disposal of Butyl(1-phenylethyl)amine hydrochloride is governed by the principle of "cradle-to-grave" control under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[8] The only acceptable disposal route is through a licensed professional hazardous waste management company.[1][4]

Step 1: Segregation of Waste The first and most critical step is to keep amine waste separate from all other chemical waste streams.[4] Mixing amines with incompatible substances, such as acids or oxidizing agents, can trigger hazardous reactions.[4][7] Furthermore, do not mix this waste with non-hazardous laboratory trash or pour it down the drain, as this can cause significant harm to aquatic ecosystems.[4][5][6]

Step 2: Proper Containerization Select a waste container that is in good condition, has a secure screw-top lid, and is compatible with the chemical.[9] High-density polyethylene (HDPE) containers are generally suitable.

  • For solid waste (e.g., contaminated filter paper, weigh boats, gloves), use a sealable, clearly marked bag or a wide-mouth solid waste container.

  • For unused or surplus product, it is best to leave the chemical in its original container.[5] This preserves crucial identifying information.

Step 3: Accurate and Compliant Labeling Proper labeling is a regulatory requirement and essential for safe handling by waste management personnel.[9] The label must clearly state:

  • The words "HAZARDOUS WASTE".[9]

  • The full chemical name: "Butyl(1-phenylethyl)amine hydrochloride".

  • The specific hazards (e.g., "Toxic," "Irritant").

  • The date accumulation started.

Step 4: Safe Interim Storage Store the sealed and labeled waste container in a designated satellite accumulation area (SAA).[9] This area must be:

  • Under the control of laboratory personnel.[9]

  • In a cool, dry, and well-ventilated location.[4][7]

  • Away from direct sunlight, heat sources, and incompatible materials.[4]

  • Equipped with secondary containment to manage any potential leaks.

Step 5: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[1][4] Provide them with an accurate description of the waste. They are trained to handle transport and final disposal in compliance with all local, state, and federal regulations.[4][10]

G cluster_workflow Disposal Workflow A Step 1: Segregate Amine Waste (Keep separate from other chemicals) B Step 2: Select Compatible Container (HDPE, original container) A->B  Containerize   C Step 3: Affix 'Hazardous Waste' Label (Include full chemical name and hazards) B->C  Label   D Step 4: Store in Designated Area (Cool, dry, ventilated, secondary containment) C->D  Store   E Step 5: Contact EHS or Licensed Vendor (Schedule professional pickup and disposal) D->E  Dispose   F Waste Safely Managed E->F G Spill Spill Occurs Assess Assess Severity & Location Spill->Assess Minor Minor Spill (Small, contained, in fume hood) Assess->Minor Minor Major Major Spill (Large, uncontained, outside hood) Assess->Major Major PPE Don Full PPE Minor->PPE Evacuate Evacuate Area Immediately Major->Evacuate Contain Contain & Clean Up (Use absorbent, avoid dust) PPE->Contain Dispose Dispose of Debris as Hazardous Waste Contain->Dispose Alert Alert EHS / Emergency Response Evacuate->Alert Isolate Isolate Area & Deny Entry Alert->Isolate

Caption: A decision tree for responding to a Butyl(1-phenylethyl)amine hydrochloride spill.

First Aid for Exposure

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention. [1][7]* Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. [1][5][7]* Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1][2][7]* Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the SDS to the medical professional. [1][3][5]

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Safety Data Sheet - tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride. Angene Chemical. [Link]

  • SAFETY DATA SHEET - (+)-Bis[(R)-1-phenylethyl]amine. Thermo Fisher Scientific. [Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]

  • Handling of Amine-based Wastewater Produced During Carbon Capture. ResearchGate. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Emvees. [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: Butyl(1-phenylethyl)amine Hydrochloride

[1] Executive Safety Summary Compound: Butyl(1-phenylethyl)amine hydrochloride CAS: 71475-28-0 Synonyms: N-(1-phenylethyl)-1-butanamine hydrochloride; N-Butyl-α-methylbenzylamine HCl Physical State: Crystalline Solid (Hy...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Safety Summary

Compound: Butyl(1-phenylethyl)amine hydrochloride CAS: 71475-28-0 Synonyms: N-(1-phenylethyl)-1-butanamine hydrochloride; N-Butyl-α-methylbenzylamine HCl Physical State: Crystalline Solid (Hygroscopic)[1]

Handling Butyl(1-phenylethyl)amine hydrochloride requires a safety strategy focused on controlling inhalation of dusts and preventing dermal absorption .[1][2] As a hydrochloride salt of a secondary amine, this compound poses risks of severe irritation to mucous membranes (H335), skin (H315), and eyes (H319). While the salt form stabilizes the volatile free amine, it increases the risk of generating fine, irritating particulates during weighing and transfer.

Critical Hazard Alert:

  • Inhalation: Dusts are highly irritating to the upper respiratory tract.[1]

  • Reactivity: Liberates the volatile, foul-smelling, and potentially toxic free amine if exposed to strong bases.

  • Stability: Hygroscopic; must be stored under desiccant to prevent "caking" and hydrolysis.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for research environments handling >10 mg of substance.

PPE CategoryStandard / MaterialSpecification & Rationale
Hand Protection Nitrile Rubber Thickness: ≥ 0.11 mm (4 mil)Breakthrough: >480 min (Solid state)Note: If dissolved in DCM or Chloroform, use Silver Shield® or Viton® laminates.[1]
Eye Protection Chemical Goggles Standard: ANSI Z87.1 (Impact & Splash)Rationale:[1] Safety glasses are insufficient due to the high risk of airborne dust entering the eye from the side during weighing.
Respiratory N95 / P100 Requirement: Required only if working outside a fume hood (not recommended).Primary Control: Engineering controls (Fume Hood) are superior to respirators.[1]
Body Defense Lab Coat + Sleeves Material: Poly-cotton or Tyvek®Protocol:[1] Use disposable Tyvek sleeves over lab coat cuffs to bridge the glove-coat gap, preventing wrist exposure.

Engineering Controls & Operational Workflow

A. Primary Engineering Control: The Chemical Fume Hood[1]
  • Face Velocity: Maintain 80–100 fpm (0.4–0.5 m/s).

  • Sash Height: Keep at working level (approx. 18 inches) to act as a physical shield.[1]

  • Placement: Perform all open-vessel manipulations (weighing, solubilization) at least 6 inches back from the sash plane.[1]

B. Safe Handling Workflow (Diagram)

HandlingWorkflow cluster_ppe Critical PPE Checkpoints Start Start: Storage Retrieval Inspect 1. Inspect Container (Check for caking/moisture) Start->Inspect Weighing 2. Weighing (In Hood) Use Anti-Static Gun Inspect->Weighing If dry Solubilization 3. Solubilization (Add Solvent to Solid) Inspect->Solubilization If caked (Dissolve in drum) Weighing->Solubilization Reaction 4. Reaction Setup (Inert Atmosphere) Solubilization->Reaction Waste 5. Waste Disposal (Segregate Acidic/Organic) Reaction->Waste

Figure 1: Operational workflow emphasizing the critical PPE checkpoints during the high-risk phases of weighing and solubilization.

Detailed Experimental Protocols

Protocol 1: Precision Weighing (Dust Control)

Context: Amine salts are often electrostatic.[1] Static charge causes particles to "jump" onto gloves and cuffs.

  • Preparation: Place the balance inside the fume hood.[1] If vibration is an issue, turn off the hood fan momentarily only if the sash is fully lowered, or use a marble balance table.

  • Static Neutralization: Use an ionizing anti-static gun on the spatula and weighing boat before touching the solid.[1]

  • Transfer:

    • Do not dump the solid.[1] Use a micro-spatula to transfer small amounts.[1]

    • Technique: Tap the spatula gently against the side of the weighing boat to dislodge powder; never "flick" it.

  • Cleanup: Immediately wipe the balance area with a damp Kimwipe (water/methanol mixture) to capture invisible dust.[1]

Protocol 2: Solubilization & Free-Basing (If required)

Context: Researchers often convert the HCl salt to the free amine in situ.

  • Solvent Choice: The HCl salt is soluble in water, methanol, and DMSO. It is sparingly soluble in non-polar ethers (e.g., diethyl ether) unless neutralized.[1]

  • Dissolution:

    • Add the solid to the flask first.[1]

    • Add solvent slowly down the side of the flask to minimize dust disturbance.

  • In Situ Neutralization (Free-Basing):

    • Reagent: Use Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]

    • Observation: Upon adding base, the clear solution may become cloudy as the free amine is liberated (depending on solvent).

    • Caution: This step generates Triethylamine Hydrochloride precipitates and may be slightly exothermic.[1]

Emergency Response & Spill Management

Decontamination Logic

Amine salts are generally water-soluble.[1] However, because they can hydrolyze to release the organic amine, a two-step cleaning process is required to remove both the ionic salt and any lipophilic residues.

Spill Response Algorithm

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionSolid Cover with wet paper towel (Prevents dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Sorb pads Liquid->ActionLiquid Clean Double Wipe: 1. Dilute Acetic Acid (5%) 2. Soap & Water ActionSolid->Clean ActionLiquid->Clean

Figure 2: Decision tree for managing spills. Note the use of wet towels for solids to prevent aerosolization.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes.[1] Do not use a neutralization solution (acids/bases) in the eye.[1]

  • Skin Contact: Wash with soap and water.[1][2][3][4] If redness persists, the amine component may have penetrated; seek medical attention.

  • Inhalation: Move to fresh air immediately. If wheezing occurs (bronchospasm), medical support is urgent.[1]

Waste Disposal & Regulatory Compliance

Disposal Classification: Butyl(1-phenylethyl)amine hydrochloride does not typically fall under P-list (acutely toxic) RCRA categories, but it is a characteristic hazardous waste due to toxicity and potential corrosivity (if wet).[1]

Disposal Protocol:

  • Segregation: Dispose of in the Solid Hazardous Waste stream if solid.[1] If in solution, segregate into Organic-Basic or Organic-Halogenated (if DCM/Chloroform was used) streams.[1]

  • Labeling: Clearly label as "Amine Hydrochloride Salt - Irritant."

  • Container: Use High-Density Polyethylene (HDPE) containers. Avoid metal containers as the hydrochloride moiety can cause corrosion over time.[1]

References

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: Butyl(1-phenylethyl)amine hydrochloride. Retrieved from (Search Term: CAS 71475-28-0).

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12236038, 1-Phenylethylamine hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[1] Retrieved from [Link][1]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press.[5] Retrieved from [Link][1]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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